Naphthopyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[10.10.2.02,11.03,8.016,24.019,23]tetracosa-1(22),2(11),3,5,7,9,12,14,16(24),17,19(23),20-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-15(5-1)13-14-20-19-9-3-6-16-11-12-17-7-4-10-21(24(18)20)23(17)22(16)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXXWDSLPQQAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C6=C(C=CC=C36)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548908 | |
| Record name | Dibenzo[ij,no]tetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143214-92-0 | |
| Record name | Dibenzo[ij,no]tetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Naphthopyrene: A Technical Overview of its Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthopyrene, a polycyclic aromatic hydrocarbon (PAH), is a subject of significant interest in diverse scientific fields, from materials science to toxicology. Its unique electronic properties make it a candidate for applications in organic electronics, while its structural similarity to potent carcinogens necessitates a thorough understanding of its biological activity. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its metabolic activation, and relevant experimental protocols.
Core Molecular and Physical Data
This compound, specifically Naphtho(2,3-a)pyrene, is a high molecular weight PAH composed of six fused aromatic rings. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H14 | [1] |
| Molecular Weight | 302.4 g/mol | [1] |
| CAS Number | 196-42-9 | [1] |
| Melting Point | 272-273 °C | |
| Boiling Point | 552.3 ± 17.0 °C (Predicted) | |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) |
Biological Activity and Signaling Pathways
The biological effects of this compound are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon entering the cell, this compound binds to the cytosolic AhR, which is complexed with chaperone proteins such as heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.
Metabolic Activation and DNA Adduct Formation
The transcription of genes such as Cytochrome P450 1A1 (CYP1A1) is a key consequence of AhR activation. CYP1A1 is a phase I metabolizing enzyme that hydroxylates this compound, initiating a process of metabolic activation. This process, analogous to that of other carcinogenic PAHs like benzo[a]pyrene, leads to the formation of reactive diol epoxides. These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, forming bulky DNA adducts. The formation of these adducts can lead to mutations and initiate carcinogenesis if not repaired.
Experimental Protocols
Preparation of Naphtho(2,3-a)pyrene Thin Films
This protocol describes the preparation of Naphtho(2,3-a)pyrene (NaPy) thin films blended with poly(methyl methacrylate) (PMMA), a method often employed in the study of the material's photophysical properties for applications in organic electronics.
Materials:
-
Naphtho(2,3-a)pyrene (NaPy, >98% purity)
-
Poly(methyl methacrylate) (PMMA)
-
Anhydrous toluene
-
2% Hellmanex solution
-
Deionized water
-
Isopropanol
-
Acetone
-
Glass substrates
Equipment:
-
Sonicator
-
UV-ozone cleaner
-
Spin coater
-
Glovebox with an inert nitrogen atmosphere (<0.5 ppm O2)
-
Two-part epoxy (e.g., Devcon)
-
Coverslips
Procedure:
-
Substrate Cleaning: a. Clean the glass substrates by sonicating them for 15 minutes in each of the following solutions sequentially: 2% Hellmanex, deionized water, isopropanol, and acetone. b. Following sonication, treat the substrates with UV-ozone to remove any remaining organic residues.
-
Solution Preparation: a. Prepare a stock solution of 10 mg/mL of NaPy in anhydrous toluene. b. Prepare a 3% w/w PMMA solution in anhydrous toluene. c. Prepare thin film solutions with varying concentrations of NaPy/PMMA by making appropriate dilutions from the stock solutions.
-
Thin Film Deposition: a. Spin coat the prepared NaPy/PMMA solutions onto the cleaned glass substrates at 6000 rpm.
-
Encapsulation: a. Inside an inert nitrogen atmosphere glovebox, encapsulate the films with a coverslip using a two-part epoxy. b. Allow the epoxy to cure completely before removing the samples from the glovebox.
Conclusion
This compound represents a molecule of dual significance. Its inherent photophysical properties are of interest for the development of novel organic electronic materials. Concurrently, its mode of biological action, proceeding through the well-characterized Aryl Hydrocarbon Receptor pathway to form potentially mutagenic DNA adducts, underscores its toxicological relevance. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for further investigation into both the promising applications and the potential hazards of this complex polycyclic aromatic hydrocarbon.
References
An In-depth Technical Guide to the Synthesis of Naphthopyrene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of naphthopyrene compounds. Naphthopyrenes, a class of polycyclic aromatic hydrocarbons (PAHs), are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties. This document details the most common and effective synthetic strategies, including the Scholl reaction, Suzuki coupling, and Diels-Alder reactions, providing experimental protocols and quantitative data to aid in the practical application of these methods.
Overview of Synthetic Strategies
The synthesis of the complex, fused-ring system of naphthopyrenes typically involves the construction of the polycyclic framework from smaller aromatic precursors. The choice of synthetic route often depends on the desired substitution pattern and the specific isomer of the this compound target. The three principal strategies discussed herein are:
-
The Scholl Reaction: An oxidative intramolecular or intermolecular aryl-aryl coupling reaction that is a powerful tool for the synthesis of highly fused aromatic systems.
-
Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, enabling the construction of complex biaryl precursors for subsequent cyclization.
-
Diels-Alder Reaction: A [4+2] cycloaddition reaction that can be employed to construct the six-membered rings within the this compound core.
Synthesis of Naphtho[2,1-a]pyrene (N21aP)
Naphtho[2,1-a]pyrene is a six-ring PAH that has been the subject of environmental and toxicological studies. Its synthesis can be achieved through a multi-step sequence starting from pyrene.
Synthetic Pathway for Naphtho[2,1-a]pyrene
A representative synthesis of Naphtho[2,1-a]pyrene (N21aP) involves the initial borylation of pyrene, followed by a Suzuki coupling and subsequent cyclization steps.
Experimental Protocol for the Synthesis of Naphtho[2,1-a]pyrene[1]
Step 1: Synthesis of 2-(Pyren-2-yl)benzaldehyde
-
To a solution of pyrene (1 g) and bis(pinacolato)diboron (0.69 g) in hexane (5 mL), a mixture of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer ([{Ir(μ-OMe)cod}2]; 30 mg), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy; 24 mg), and additional bis(pinacolato)diboron (50 mg) in hexane (2.5 mL) is added.
-
The resulting mixture is stirred to afford the pyrene boronic acid pinacol ester.
-
The crude pyrene boronic acid pinacol ester is then coupled with 2-bromobenzaldehyde.
-
The resulting solution is combined with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4; 123 mg) and refluxed at 90°C for 11 hours.
-
After cooling, the product, 2-(pyren-2-yl)benzaldehyde, is isolated.
Step 2: Synthesis of 2-(2-(2-methoxyvinyl)phenyl)pyrene
-
To a solution of methoxymethyltriphenylphosphonium chloride (3 g) in dry THF (27 mL), a 1 M solution of potassium tert-butoxide (t-BuOK) in THF (8.82 mL) is added at 0°C.
-
After stirring for 30 minutes, a solution of 2-(pyren-2-yl)benzaldehyde (600 mg) in THF (27 mL) is added dropwise.
-
The reaction mixture is stirred at 20°C for 2 hours to yield 2-(2-(2-methoxyvinyl)phenyl)pyrene.
Step 3: Synthesis of Naphtho[2,1-a]pyrene
-
To a solution of 2-(2-(2-methoxyvinyl)phenyl)pyrene (300 mg) in dichloromethane (CH2Cl2; 5 mL), 5 drops of methanesulfonic acid (CH3SO3H) are added.
-
The reaction proceeds to form the final product, Naphtho[2,1-a]pyrene.
Synthesis of Dibenzo[a,l]pyrene via Scholl Reaction
The Scholl reaction is a classic method for the synthesis of polycyclic aromatic hydrocarbons through intramolecular or intermolecular oxidative aryl-aryl coupling. This reaction is particularly useful for creating highly condensed aromatic systems like dibenzo[a,l]pyrene.
General Workflow for Scholl Reaction
Experimental Protocol for Scholl Reaction
While a specific detailed protocol for the Scholl reaction to synthesize dibenzo[a,l]pyrene was not found in the provided search results, a general procedure for the Scholl reaction of pyrene derivatives can be outlined.[1]
-
Precursor Preparation: The appropriate precursor, typically a biaryl compound that can undergo intramolecular cyclization, is synthesized. For dibenzo[a,l]pyrene, this would likely be a derivative of pyrene and naphthalene or phenanthrene.
-
Reaction Setup: The precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: A Lewis acid (e.g., aluminum chloride, boron trifluoride etherate) is added to the solution, followed by the dropwise addition of an oxidant (e.g., iron(III) chloride, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Quantitative Data for Scholl Reactions
The yields of Scholl reactions are highly dependent on the substrate and reaction conditions. For the synthesis of a pyrene-fused double helicene, a Scholl reaction using DDQ and trifluoromethanesulfonic acid (CF3SO3H) resulted in a 90% yield.[1] In another instance, the cyclodehydrogenation of a tetraarylbenzo[k]tetraphene derivative using DDQ and methanesulfonic acid (CH3SO3H) also proceeded with high efficiency.
| Precursor | Oxidant/Acid | Solvent | Temperature | Time | Yield (%) | Reference |
| Hexaarylbenzene derivative | DDQ / CF3SO3H | CH2Cl2 | 0 °C to rt | - | 90 | [1] |
| 6,7,13,14-Tetraarylbenzo[k]tetraphene | DDQ / CH3SO3H | CH2Cl2 | - | - | High |
Synthesis of Naphthopyrenes via Suzuki Coupling
Suzuki coupling is a powerful method for constructing the biaryl precursors necessary for subsequent cyclization to form naphthopyrenes. This reaction offers high tolerance to a wide range of functional groups.
General Workflow for Suzuki Coupling
Experimental Protocol for Suzuki Coupling in PAH Synthesis[3][4]
A general and efficient method for the Suzuki cross-coupling reaction in the synthesis of PAHs has been developed using microwave irradiation.[2][3]
-
Reaction Setup: An aryl bromide (0.5 mmol) and an arylboronic acid (0.55 mmol) are dissolved in ethanol (5 mL) in a microwave vial.
-
Addition of Reagents: A polyurea microencapsulated palladium catalyst (Pd EnCat 30; 10 mol %) and tetrabutylammonium acetate (1.5 mmol) are added to the vial.
-
Microwave Irradiation: The reaction mixture is irradiated in a microwave apparatus at 120°C and 250 W for 20 minutes.
-
Work-up and Purification: After cooling, the product is purified by column chromatography.
Quantitative Data for Suzuki Coupling Reactions
Microwave-assisted Suzuki coupling has been shown to significantly increase reaction rates, with reactions completing in 20 minutes compared to approximately 24 hours under thermal conditions, representing a ~72-fold increase.[2][3] Yields for these reactions are generally excellent.
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Time | Yield (%) | Reference |
| Aryl Bromide (various) | Arylboronic Acid (various) | Pd EnCat 30 | Tetrabutylammonium acetate | Ethanol | 20 min (MW) | Excellent | [2][3] |
| 2-Bromo-1,4-dimethylnaphthalene | 2-Formylphenylboronic acid | Pd(PPh3)4 | CsF | DME | ~1 h | 76-80 | [2] |
Synthesis of Naphthopyrenes via Diels-Alder Reaction
The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings and can be applied to the synthesis of the this compound framework. This cycloaddition reaction typically involves a diene and a dienophile.
Experimental Protocol for Diels-Alder Reaction in PAH Synthesis
A typical experimental procedure for a Diels-Alder reaction in an aqueous medium is as follows:[4]
-
Reaction Setup: In a round-bottomed flask, the dienophile (e.g., p-benzoquinone, 0.50 mmol), the diene (e.g., 1,3-cyclohexadiene, 0.50 mmol), and water (5.4 mL) are combined.
-
Reaction: The mixture is stirred at room temperature for 2 days.
-
Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by silica gel column chromatography.
Quantitative Data for Diels-Alder Reactions
The yields of Diels-Alder reactions can vary significantly depending on the substrates and reaction conditions. For the reaction of 1,3-cyclohexadiene with p-benzoquinone in water, a yield of 71% was reported.[4]
| Diene | Dienophile | Solvent | Time | Yield (%) | Reference |
| 1,3-Cyclohexadiene | p-Benzoquinone | Water | 2 days | 71 | [4] |
Characterization of this compound Compounds
The synthesized this compound compounds are typically characterized by a range of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[6]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption and fluorescence spectroscopy are used to study the photophysical properties of these highly conjugated systems.[5][7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[8]
Table of Spectroscopic Data for a Representative this compound Derivative:
| Technique | Key Observations | Reference |
| 1H NMR | Complex aromatic region signals corresponding to the fused ring protons. | [5] |
| 13C NMR | Multiple signals in the aromatic region confirming the number of unique carbon environments. | [5] |
| HRMS | Molecular ion peak corresponding to the calculated exact mass of the this compound. | [6] |
| UV-Vis | Strong absorption bands in the UV and visible regions, characteristic of extended π-conjugated systems. | [7] |
| Fluorescence | Emission spectra indicating the fluorescent nature of the compound. | [7] |
This guide provides a foundational understanding of the key synthetic methodologies for accessing this compound compounds. The detailed protocols and compiled data serve as a valuable resource for researchers in the field, enabling the synthesis and further exploration of this important class of polycyclic aromatic hydrocarbons.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Effects of Naphtho[2,1-a]pyrene Exposure on CYP1A1 Expression: An in Vivo and in Vitro Mechanistic Study Exploring the Role of m6A Posttranscriptional Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized pyrene-based AIEgens: synthesis, photophysical characterization and density functional theory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical and Photochemical Properties of Naphthopyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical and photochemical properties of Naphthopyrene, a significant polycyclic aromatic hydrocarbon (PAH). This document delves into the synthesis, electronic absorption and emission characteristics, and photochemical reactivity of this compound. Detailed experimental protocols for the characterization of these properties are also provided, making this a valuable resource for researchers in chemistry, materials science, and drug development.
Introduction to this compound
This compound, with the molecular formula C₂₄H₁₄, is a large polycyclic aromatic hydrocarbon composed of fused naphthalene and pyrene ring systems.[1] Its planar and highly conjugated structure endows it with unique electronic and optical properties, making it a molecule of interest for applications in organic electronics and as a fluorescent probe.[1] One of its isomers is systematically named naphtho[8,1,2-ghi]chrysene.[1][2] The extended π-system in this compound is responsible for its characteristic absorption of ultraviolet and visible light and its intrinsic fluorescence.
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through multi-step organic reactions. A common strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the complex fused ring system.[1][2]
A general synthetic approach is outlined below:
Caption: A simplified workflow for the synthesis of the this compound core structure.
Photophysical Properties
The photophysical properties of this compound are dictated by its electronic structure. Like other large PAHs, it exhibits strong absorption in the UV-visible region and notable fluorescence. While comprehensive experimental data specifically for this compound is not extensively published, the properties of structurally similar large PAHs, such as Benzo[a]pyrene, can provide valuable insights.
Electronic Absorption and Emission
This compound is expected to have a complex UV-visible absorption spectrum with multiple bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the solvent environment. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can relax via fluorescence, emitting a photon at a longer wavelength (a phenomenon known as the Stokes shift).
Table 1: Representative Photophysical Data of a Large PAH (Benzo[a]pyrene) in Cyclohexane
| Parameter | Value | Reference |
| Absorption Maxima (λabs) | 297, 363, 384 nm | [3] |
| Molar Extinction Coefficient (ε) at 384 nm | ~50,000 M-1cm-1 | [3] |
| Emission Maximum (λem) | 404, 428, 454 nm | [3] |
| Fluorescence Quantum Yield (Φf) | ~0.5 | [3] |
| Excited State Lifetime (τ) | ~15-20 ns | [4] |
Note: This data is for Benzo[a]pyrene and serves as an illustrative example of the expected photophysical properties of a large PAH like this compound.
Photochemical Properties
The photochemical reactivity of this compound is primarily characterized by its susceptibility to photooxidation, a common degradation pathway for PAHs in the presence of light and oxygen.[5][6] Upon photoexcitation, this compound can undergo intersystem crossing to a long-lived triplet state, which can then interact with molecular oxygen to generate reactive oxygen species (ROS) or directly react to form endoperoxides, which can further transform into quinones and other oxygenated derivatives.[5][7] The photostability of PAHs is generally lower for larger systems and is influenced by the solvent.[8][9]
Caption: A generalized photochemical reaction pathway for the photooxidation of this compound.
Experimental Protocols
This section provides detailed methodologies for the characterization of the photophysical properties of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 250-500 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra of each of the diluted this compound solutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λabs).
-
Plot a graph of absorbance at a specific λabs versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε).[10]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pjoes.com [pjoes.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to Naphthopyrene Fluorescence and Phosphorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthopyrene, a polycyclic aromatic hydrocarbon (PAH), exhibits distinct luminescence properties that make it a valuable tool in various scientific disciplines, including materials science and biomedical research. Its rigid, planar structure and extensive π-electron system give rise to characteristic fluorescence and phosphorescence phenomena upon excitation with ultraviolet or visible light. This technical guide provides a comprehensive overview of the fluorescence and phosphorescence spectroscopy of this compound, detailing its photophysical properties, experimental protocols for its analysis, and its applications as a fluorescent probe.
Core Principles: Fluorescence and Phosphorescence
The luminescence of this compound can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram.
-
Fluorescence: This is a rapid emission of light from a molecule after it has absorbed light. The process involves the excitation of an electron from a ground singlet state (S₀) to an excited singlet state (S₁). The excited electron quickly relaxes to the lowest vibrational level of S₁ and then returns to the ground state, emitting a photon. This process is spin-allowed and occurs on the nanosecond timescale.[1][2][3][4]
-
Phosphorescence: This is a much slower emission of light that occurs when the excited electron undergoes a spin-forbidden transition from the excited singlet state (S₁) to an excited triplet state (T₁), a process known as intersystem crossing. From the triplet state, the electron returns to the ground singlet state (S₀) by emitting a photon. Because this transition is spin-forbidden, the lifetime of the triplet state is much longer, ranging from microseconds to seconds.[1][2][3][4]
The following diagram illustrates these fundamental processes.
Photophysical Properties of this compound
Fluorescence Properties
| Property | Value | Conditions |
| Emission Maximum (Monomer) | ~400-450 nm | Dependent on solvent polarity |
| Emission Maximum (I-aggregate) | 520 nm | In PMMA thin film |
| Emission Maximum (Excimer) | 550 nm | In PMMA thin film |
| Emission Maximum (J-dimer) | 620 nm | In PMMA thin film |
| Fluorescence Lifetime (τf) | 5.7 - 5.9 ns | Monomer-like emission in PMMA thin film |
| Fluorescence Quantum Yield (Φf) | Data not available | - |
Phosphorescence Properties
| Property | Value | Conditions |
| Emission Maximum | Data not available | Typically observed at low temperatures (77K) in a rigid matrix |
| Phosphorescence Lifetime (τp) | Data not available | Expected to be in the microsecond to second range |
| Phosphorescence Quantum Yield (Φp) | Data not available | - |
Experimental Protocols
The following sections provide detailed methodologies for the measurement of this compound fluorescence and phosphorescence.
General Sample Preparation for a Hydrophobic Dye
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Therefore, organic solvents or specialized delivery systems are required.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or toluene.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (typically in the micromolar to nanomolar range for fluorescence measurements) in the solvent of choice. For biological applications, the final concentration of the organic solvent should be kept to a minimum (usually <1%) to avoid artifacts.
-
Use of Surfactants or Nanoparticles: To disperse this compound in aqueous media, it can be encapsulated in micelles, liposomes, or polymeric nanoparticles. This involves mixing the this compound stock solution with a solution of the chosen delivery vehicle.
Fluorescence Spectroscopy Protocol
This protocol outlines the steps for acquiring fluorescence excitation and emission spectra.
-
Instrumentation: Utilize a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and sensitive detector (e.g., photomultiplier tube).
-
Cuvette: Use a 1 cm path length quartz cuvette for measurements in the UV-visible region.
-
Blank Measurement: Record the spectrum of the solvent or buffer blank to account for background signals and Raman scattering.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission.
-
Scan the excitation monochromator over a range of shorter wavelengths to determine the optimal excitation wavelength(s).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined optimal excitation wavelength.
-
Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum.
-
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.
The following diagram illustrates the experimental workflow for fluorescence spectroscopy.
Phosphorescence Spectroscopy Protocol
Phosphorescence is typically measured at low temperatures to minimize non-radiative decay processes.
-
Instrumentation: Use a spectrofluorometer with a pulsed light source and a gated detector to temporally resolve the long-lived phosphorescence from the short-lived fluorescence.
-
Sample Preparation for Low-Temperature Measurements:
-
Dissolve this compound in a solvent that forms a clear, rigid glass at liquid nitrogen temperature (77 K), such as a mixture of ethanol and methanol (4:1 v/v) or 2-methyltetrahydrofuran.
-
Place the solution in a quartz tube suitable for low-temperature measurements.
-
Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, a known quencher of phosphorescence.
-
-
Measurement:
-
Cool the sample to 77 K in a liquid nitrogen dewar.
-
Excite the sample with a pulse of light.
-
After a short delay to allow the fluorescence to decay, open the detector gate to collect the phosphorescence emission.
-
Scan the emission monochromator to record the phosphorescence spectrum.
-
Measure the decay of the phosphorescence intensity over time to determine the phosphorescence lifetime.
-
The following diagram illustrates the experimental workflow for low-temperature phosphorescence spectroscopy.
Applications in Research and Drug Development
While specific signaling pathways involving this compound are not well-documented, its hydrophobic nature and strong fluorescence make it a valuable probe in several areas relevant to drug development and cellular biology.
Probing Lipid Membrane Properties
The fluorescence of this compound is sensitive to the polarity of its microenvironment. This property can be exploited to study the biophysical properties of lipid membranes.[5][6][7][8][9] When incorporated into a lipid bilayer, changes in the local environment, such as lipid packing and phase, can alter the fluorescence spectrum and lifetime of this compound. This allows researchers to monitor membrane fluidity, lipid raft formation, and the effects of drugs on membrane structure.
The workflow for using this compound as a membrane probe is as follows:
Bioimaging with this compound-Loaded Nanoparticles
To overcome its poor water solubility and for targeted delivery, this compound can be encapsulated within nanoparticles. These fluorescent nanoparticles can then be used for in vitro and in vivo imaging. The bright and stable fluorescence of this compound allows for the tracking of the nanoparticles and their cargo. This is particularly useful in drug delivery research to visualize the biodistribution of nanocarriers and to monitor drug release at the target site.[10][11][12][13][14]
The logical flow for this application is depicted below:
Conclusion
This compound is a versatile polycyclic aromatic hydrocarbon with interesting fluorescence and phosphorescence properties. While a complete photophysical characterization is still emerging, its utility as a fluorescent probe in biophysical studies of membranes and as a fluorophore in bioimaging applications is evident. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in their respective fields. Further research to fully elucidate its quantum yields and phosphorescence characteristics in various environments will undoubtedly expand its applications in drug development and beyond.
References
- 1. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 2. Jablonski Diagram | Perrin-Jablonski Diagram [edinst.com]
- 3. ossila.com [ossila.com]
- 4. horiba.com [horiba.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase-selective staining of model and cell membranes, lipid droplets and lipoproteins with fluorescent solvatochromic pyrene probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring biophysical properties of lipid membranes by environment-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facile Fabrication of Fluorescent Inorganic Nanoparticles with Diverse Shapes for Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10254287B2 - Protein fluorescent nanoparticles and methods of synthesis thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Photochromic Properties of Naphthopyran Dimers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochromic properties of naphthopyran dimers, a class of organic molecules that undergo reversible color changes upon exposure to light. This unique characteristic makes them promising candidates for a variety of applications, including in the development of novel drug delivery systems, molecular switches, and high-density optical data storage. This document details the synthesis, photochromic behavior, and experimental characterization of these fascinating compounds.
Core Principles of Naphthopyran Photochromism
Naphthopyrans are a class of organic photochromic compounds that exist in a colorless, thermodynamically stable closed form. Upon irradiation with ultraviolet (UV) light, the spiro C-O bond in the pyran ring cleaves, leading to the formation of a highly conjugated, colored open form known as a merocyanine. This process is reversible, and the colored form typically reverts to the colorless state upon removal of the UV light source or by exposure to visible light.[1]
In the case of naphthopyran dimers, which consist of two covalently linked naphthopyran units, the photochromic process is often a sequential event. Irradiation with UV light initially leads to the ring-opening of one naphthopyran unit, forming a mono-merocyanine, which is typically yellow or orange.[1] Further irradiation can then induce the ring-opening of the second naphthopyran unit to form a bis-merocyanine, which exhibits a bathochromically shifted absorption, often appearing purple or blue.[1]
The thermal fading, or return to the colorless state, of the open forms is a crucial characteristic. The open-form isomers can exist as different stereoisomers, primarily the transoid-cis (TC) and transoid-trans (TT) forms. The TC isomer generally fades back to the closed form more rapidly than the more thermally stable TT isomer.[2] The kinetics of this fading process can be influenced by the molecular structure of the naphthopyran and the surrounding environment.
Quantitative Photochromic Properties
The efficiency and durability of photochromic materials are quantified by several key parameters. While comprehensive data for a wide range of naphthopyran dimers is still an active area of research, the following tables summarize representative data for naphthopyran derivatives to illustrate the key photochromic properties.
Table 1: Photochromic Properties of Selected Naphthopyran Derivatives in Dichloromethane (CH₂Cl₂) and PMMA Film [2]
| Compound | Solvent/Matrix | λmax before UV (nm) | λmax after UV (nm) | Half-life (t₁/₂) (s) |
| NP | CH₂Cl₂ | 345 | 536 | 15.6 |
| NP | PMMA | 347 | 538 | 21.3 |
| NP1 | CH₂Cl₂ | 352 | 562 | 8.1 |
| NP1 | PMMA | 355 | 565 | 11.5 |
| NP2 | CH₂Cl₂ | 368 | 597 | 4.3 |
| NP2 | PMMA | 371 | 601 | 6.8 |
NP, NP1, and NP2 are different substituted naphthopyran derivatives as described in the source.[2]
Experimental Protocols
Synthesis of Naphthopyran Dimers
A general method for the synthesis of 2H-naphtho[1,2-b]pyran dimers involves the dimerization of corresponding monomeric naphthopyran derivatives in the presence of an acid catalyst.[3][4]
General Procedure for the Dimerization of 2H-Naphtho[1,2-b]pyran Derivatives: [3][4]
-
Dissolve the substituted 2H-naphtho[1,2-b]pyran derivative in glacial acetic acid.
-
Add a few drops of concentrated sulfuric acid to the solution.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired naphthopyran dimer.
-
Confirm the structure of the dimer using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Photochromic Properties
UV-Vis Spectroscopy for Kinetic Analysis:
The photochromic and thermal fading kinetics are typically studied using UV-Vis absorption spectroscopy.
-
Prepare a solution of the naphthopyran dimer in a suitable solvent (e.g., dichloromethane, toluene) of a known concentration (typically 1 x 10⁻⁴ to 1 x 10⁻⁵ M).
-
Record the initial absorption spectrum of the colorless solution.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for a set period to induce coloration.
-
Record the absorption spectrum of the colored solution at the photostationary state.
-
To measure the thermal fading kinetics, turn off the UV lamp and record the decrease in absorbance at the λmax of the colored form over time in the dark.
-
The kinetic data can be fitted to appropriate rate laws (often biexponential for naphthopyrans due to the presence of TC and TT isomers) to determine the fading rate constants and half-lives.[2]
Determination of Photochemical Quantum Yield:
The quantum yield of the forward (coloration) and reverse (decoloration) photoreactions is a measure of the efficiency of the photochromic process. It is determined by actinometry, comparing the rate of the photoreaction of the sample to that of a well-characterized actinometer.
Fatigue Resistance Measurement:
Fatigue resistance refers to the stability of a photochromic compound over multiple coloration and bleaching cycles.
-
Prepare a solution of the naphthopyran dimer.
-
Subject the solution to repeated cycles of UV irradiation (coloration) and visible light irradiation or thermal fading (bleaching).
-
Monitor the change in the absorbance of the colored form at the end of each coloration cycle.
-
Fatigue is quantified as the loss of photochromic performance (i.e., a decrease in the maximum achievable absorbance) after a certain number of cycles.[5]
Visualizing Photochromic Processes
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms in the study of naphthopyran dimers.
Caption: Photochromic mechanism of a naphthopyran dimer.
Caption: Experimental workflow for naphthopyran dimers.
Applications in Drug Development and Beyond
The ability of naphthopyran dimers to undergo reversible changes in structure and color in response to light has significant implications for drug development. For instance, they can be incorporated into drug delivery systems where the release of a therapeutic agent is triggered by light. The color change associated with the photochromic transition can also be utilized for diagnostic purposes. Beyond the pharmaceutical realm, naphthopyran dimers are being explored for applications in optical data storage, smart windows, and molecular-level switches and motors.
Conclusion
Naphthopyran dimers represent a versatile and promising class of photochromic materials. Their unique light-induced reversible color and structural changes, coupled with the potential for fine-tuning their properties through chemical synthesis, make them a compelling subject for further research and development. This guide provides a foundational understanding of their photochromic properties and the experimental methodologies used to characterize them, serving as a valuable resource for scientists and researchers in the field.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Photochromic Properties of Naphthopyran Dimers [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. i-repository.net [i-repository.net]
An In-depth Technical Guide to the Solubility of Naphthopyrene and Structurally Related Polycyclic Aromatic Hydrocarbons in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of naphthopyrene and analogous large polycyclic aromatic hydrocarbons (PAHs) in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deeper understanding of the dissolution characteristics of these complex molecules. The guide details experimental protocols for solubility determination and presents available data in a structured format.
Introduction
This compound, a polycyclic aromatic hydrocarbon, and its structural relatives are compounds of significant interest due to their unique photophysical and electronic properties, which lend them to applications in organic electronics, photovoltaics, and as fluorescent probes. However, their generally low solubility in common organic solvents presents a significant challenge for their processing and application. Understanding the solubility of these compounds is crucial for developing effective purification methods, designing solution-processable formulations, and for their toxicological and environmental assessment.
Due to the limited availability of quantitative solubility data for this compound specifically, this guide provides illustrative data for structurally similar and well-studied large PAHs, namely benzo[a]pyrene and various dibenzopyrene isomers. This information serves as a valuable proxy for estimating the solubility behavior of this compound and other large, rigid aromatic systems.
Illustrative Solubility of Large Polycyclic Aromatic Hydrocarbons
The following table summarizes the available qualitative and quantitative solubility data for selected large PAHs in various organic solvents. It is important to note that solubility is temperature-dependent, and the data presented here are generally for ambient or slightly elevated temperatures unless otherwise specified.
| Solute | Solvent | Solubility | Reference Compound |
| Benzo[a]pyrene | Benzene | Soluble | Benzo[a]pyrene |
| Benzo[a]pyrene | Toluene | Soluble | Benzo[a]pyrene |
| Benzo[a]pyrene | Xylene | Soluble | Benzo[a]pyrene |
| Benzo[a]pyrene | Ethanol | Sparingly Soluble | Benzo[a]pyrene |
| Benzo[a]pyrene | Methanol | Sparingly Soluble | Benzo[a]pyrene |
| Dibenzo(a,e)pyrene | Toluene | Soluble | Dibenzo(a,e)pyrene |
| Dibenzo(a,e)pyrene | Ethanol | Slightly Soluble | Dibenzo(a,e)pyrene |
| Dibenzo(a,e)pyrene | Acetone | Slightly Soluble | Dibenzo(a,e)pyrene |
| Dibenzo(a,e)pyrene | Benzene | Slightly Soluble | Dibenzo(a,e)pyrene |
| Dibenzo(a,e)pyrene | Acetic Acid | Slightly Soluble | Dibenzo(a,e)pyrene |
| Dibenzo(a,i)pyrene | Boiling Benzene | 5 g/L | Dibenzo(a,i)pyrene |
| Dibenzo(a,i)pyrene | Boiling Glacial Acetic Acid | 2 g/L | Dibenzo(a,i)pyrene |
| Dibenzo(a,i)pyrene | Diethyl Ether | Almost Insoluble | Dibenzo(a,i)pyrene |
| Dibenzo(a,i)pyrene | Ethanol | Almost Insoluble | Dibenzo(a,i)pyrene |
| Dibenzo(a,h)pyrene | Sulfuric Acid | Soluble | Dibenzo(a,h)pyrene |
| Dibenzo(a,l)pyrene | Water | Insoluble | Dibenzo(a,l)pyrene |
Disclaimer: The quantitative data presented in this table is for benzo[a]pyrene and dibenzopyrene isomers, which are structurally related to this compound. This information is provided for illustrative purposes due to the scarcity of specific quantitative solubility data for this compound in publicly available literature.
Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound or analogous PAH (crystalline solid, high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Glass vials or flasks with airtight screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC with UV or fluorescence detector)
Procedure
-
Preparation of Supersaturated Solution:
-
Accurately weigh an amount of the solid PAH that is in excess of its expected solubility and place it into a glass vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (pre-equilibrated at the test temperature) into a clean vial to remove any undissolved solid particles.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of the PAH in the same solvent with known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the concentration of the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
References
The Significance of Naphthopyrene in Polycyclic Aromatic Hydrocarbon Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthopyrene, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), represents a significant, albeit understudied, member of this extensive class of environmental contaminants and chemical scaffolds. As a product of incomplete combustion, its presence in the environment is ubiquitous, raising concerns about its potential toxicological impact. This technical guide provides a comprehensive overview of this compound's role in PAH chemistry, detailing its structure, properties, and environmental significance. In the absence of extensive specific data for this compound, this guide draws upon the wealth of knowledge available for structurally related and well-characterized PAHs, such as benzo[a]pyrene, to infer its likely metabolic fate, mechanisms of toxicity, and effects on cellular signaling pathways. Standardized methodologies for the synthesis, extraction, and analysis of complex PAHs are presented as applicable protocols for this compound research. This document aims to serve as a foundational resource for researchers in environmental science, toxicology, and drug development, highlighting the importance of this compound and identifying critical areas for future investigation.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused-ring structure combining naphthalene and pyrene moieties.[1] Its chemical formula is C₂₄H₁₄, and it belongs to the class of non-heterocyclic PAHs.[2] Like other PAHs, this compound is formed from the incomplete combustion of organic materials, such as fossil fuels, wood, and tobacco.[1][3] Its planar and hydrophobic nature are key characteristics that dictate its environmental behavior and biological interactions, including the potential to intercalate into biological membranes.[1] While many PAHs are recognized for their toxic, mutagenic, and carcinogenic properties, the specific significance of this compound lies in its unique electronic and structural properties, which make it a subject of interest in both environmental toxicology and materials science.[1]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | hexacyclo[10.10.2.0²,¹¹.0³,⁸.0¹⁶,²⁴.0¹⁹,²³]tetracosa-1(22),2(11),3,5,7,9,12,14,16(24),17,19(23),20-dodecaene | [2] |
| Synonyms | Naphtho(8,1,2-ghi)chrysene, Dibenzo[ij,no]tetraphene | [2] |
| CAS Number | 143214-92-0 | [2] |
| Molecular Formula | C₂₄H₁₄ | [2] |
| Molecular Weight | 302.4 g/mol | [2] |
| XLogP3 | 7.2 | [2] |
Environmental Occurrence and Significance
PAHs are widespread environmental contaminants found in air, water, and soil.[3][4] Anthropogenic activities, including industrial processes, vehicle exhaust, and residential heating, are the primary sources of atmospheric PAHs.[3] Due to their hydrophobic nature and resistance to degradation, PAHs can persist in the environment, bioaccumulate in food chains, and be transported over long distances.[5][6]
While quantitative data on the environmental concentrations of this compound are not widely available, its presence can be inferred in matrices contaminated with complex PAH mixtures. The following table presents typical concentration ranges for the well-studied PAH, benzo[a]pyrene (B[a]P), which serves as a surrogate to illustrate the potential environmental burden of high-molecular-weight PAHs.[7]
Typical Environmental Concentrations of Benzo[a]pyrene (as a surrogate for HMW PAHs)
| Environmental Matrix | Concentration Range |
| Urban Air | < 1 ng/m³ to > 10 μg/m³ (in highly polluted areas) |
| Industrial Emissions | Up to 100 μg/m³ (e.g., aluminum production) |
| Soil | ng/kg to mg/kg range, highly variable |
| Sediments | μg/kg to g/kg range in contaminated sites |
| Water | Generally low ng/L, higher in contaminated waters |
Toxicology and Carcinogenicity
The toxicity of PAHs is a significant concern for public health.[3] Many PAHs are classified as known or probable human carcinogens.[8][9] The International Agency for Research on Cancer (IARC) classifies carcinogenic agents into groups based on the strength of evidence.[8] Benzo[a]pyrene, the most studied PAH, is classified as a Group 1 carcinogen ("carcinogenic to humans").[9] While this compound has not been individually evaluated by IARC, its structural similarity to other carcinogenic PAHs suggests a potential for similar toxicological properties.
IARC Carcinogen Classifications for Selected PAHs
| PAH Compound | IARC Group | Carcinogenicity Classification |
| Benzo[a]pyrene | 1 | Carcinogenic to humans |
| Dibenz[a,h]anthracene | 2A | Probably carcinogenic to humans |
| Benzo[a]anthracene | 2B | Possibly carcinogenic to humans |
| Naphthalene | 2B | Possibly carcinogenic to humans |
| This compound | Not Classified | Inadequate evidence |
Source: IARC Monographs[3][8][10]
There is a lack of specific quantitative toxicity data, such as LD50 values, for this compound in the public literature. The toxicity of PAHs can vary widely based on their structure. For context, the oral LD50 in rats for naphthalene is 1.8 g/kg.[11] High-molecular-weight PAHs are generally less acutely toxic but are of greater concern for their chronic effects, including carcinogenicity.
Metabolic Activation and Molecular Mechanisms of Toxicity
PAHs are chemically inert and require metabolic activation to exert their carcinogenic effects.[12] This process is a critical determinant of their toxicity and is primarily mediated by cytochrome P450 (CYP) enzymes.[13][14]
The General Pathway of PAH Metabolic Activation:
-
Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group onto the aromatic ring system.[13]
-
Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.[13]
-
Second Epoxidation: A second epoxidation by CYP enzymes, often at a different position on the ring, forms a highly reactive diol-epoxide.[12]
-
DNA Adduct Formation: This ultimate carcinogenic metabolite is an electrophile that can covalently bind to nucleophilic sites on DNA, primarily the N² position of guanine, forming bulky DNA adducts.[13][15]
-
Mutation and Carcinogenesis: These DNA adducts can lead to misreplication of DNA, causing mutations in critical genes like the TP53 tumor suppressor gene and KRAS oncogene, which can initiate cancer.[9]
This metabolic activation pathway is the primary mechanism by which PAHs induce genotoxicity. An alternative pathway involves the formation of radical cations through one-electron oxidation, which can also lead to DNA damage.[6]
Figure 1. Generalized metabolic activation pathway of carcinogenic PAHs leading to DNA damage.
Cellular Signaling Pathways Affected by PAHs
The toxic effects of PAHs and their metabolites extend beyond direct DNA damage and involve the perturbation of multiple cellular signaling pathways. Naphthoquinones, which are metabolites of naphthalene and structurally related to oxidized forms of other PAHs, are known to induce oxidative stress through redox cycling.[16][17][18] This can trigger a cascade of cellular responses.
Key Signaling Pathways Implicated in PAH Toxicity:
-
Nrf2 Signaling: Naphthoquinones can activate the Nrf2 transcription factor, a master regulator of the antioxidant response, leading to the expression of detoxification and cytoprotective genes.[16]
-
Receptor Tyrosine Kinase (RTK) Signaling: PAHs and their metabolites can stimulate RTK signaling, such as the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways.[16][17]
-
MAPK Pathways (ERK, p38, JNK): The mitogen-activated protein kinase (MAPK) pathways are key stress-response pathways. Their activation by PAH-induced cellular stress can lead to outcomes ranging from cell proliferation to apoptosis.[19]
-
PI3K/Akt Signaling: This pathway is crucial for cell survival. Its modulation by PAH metabolites can influence the balance between apoptosis and autophagy.[19]
-
p53 Pathway: The formation of DNA adducts by activated PAHs triggers a DNA damage response, leading to the activation and stabilization of the p53 tumor suppressor protein. This can induce cell cycle arrest, DNA repair, or apoptosis.[13]
Figure 2. Interplay of signaling pathways in response to PAH-induced cellular stress.
Experimental Protocols
Detailed experimental research on this compound is limited. However, established methodologies for the broader class of PAHs are directly applicable.
Synthesis of this compound
The synthesis of complex, high-molecular-weight PAHs like this compound typically involves multi-step organic synthesis. Common strategies include:
-
Cyclization Reactions: Using precursors like naphthalene or pyrene derivatives, cyclization can be induced through methods such as the Scholl reaction (acid-catalyzed aromatic coupling) or flash vacuum pyrolysis.
-
Aromatic Substitution: Building the fused-ring system through sequential aromatic substitution reactions on a naphthalene or pyrene core.
General Protocol Outline for PAH Synthesis (Conceptual):
-
Precursor Selection: Choose appropriate, functionalized naphthalene and pyrene-based starting materials.
-
Coupling Reaction: Perform a cross-coupling reaction (e.g., Suzuki or Stille coupling) to link the precursor molecules.
-
Cyclization/Aromatization: Induce intramolecular cyclization to form the fused ring system, often under harsh conditions (e.g., strong acid, high temperature). This step is critical and often low-yielding.
-
Purification: The crude product is purified using column chromatography (silica or alumina) and recrystallization to isolate the pure PAH.
-
Characterization: The final product structure is confirmed using techniques like ¹H and ¹³C NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.
Analysis of this compound in Environmental Samples
The analysis of PAHs in complex matrices requires efficient extraction, cleanup, and sensitive detection.[20]
Workflow for PAH Analysis:
Figure 3. Standard experimental workflow for the analysis of PAHs in environmental samples.
Detailed Methodological Steps:
-
Sample Collection & Preparation:
-
Air: PAHs are collected by drawing air through a filter (for particulate matter) and an adsorbent tube (for gas phase).
-
Water: Liquid-liquid extraction or solid-phase extraction (SPE) using a C18 cartridge is used to isolate PAHs.[7]
-
Soil/Sediment: Soxhlet extraction or ultrasonic extraction with an organic solvent (e.g., hexane/acetone mixture) is employed.[21]
-
-
Extract Cleanup:
-
The crude extract often contains interfering compounds (lipids, etc.).
-
Cleanup is performed using column chromatography with adsorbents like silica gel or Florisil to isolate the PAH fraction.[20]
-
-
Analysis and Detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for PAH analysis, offering excellent separation and definitive identification based on mass spectra and retention times.[20]
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence (FLD) or ultraviolet (UV) detection is also widely used. Fluorescence detection is particularly sensitive and selective for many PAHs.[20]
-
Conclusion and Future Directions
This compound is a structurally significant member of the polycyclic aromatic hydrocarbon family. While it is currently under-researched, its chemical properties and relation to well-known carcinogens like benzo[a]pyrene suggest that it warrants further investigation. The primary significance of this compound in PAH chemistry lies in its potential contribution to the overall toxicological burden of complex PAH mixtures found in the environment.
Key areas for future research include:
-
Toxicological Evaluation: Performing in vitro and in vivo studies to determine the specific toxicity, mutagenicity, and carcinogenicity of this compound.
-
Metabolism Studies: Identifying the specific metabolites and DNA adducts formed from this compound to confirm its mechanism of action.
-
Environmental Monitoring: Developing and applying analytical methods to quantify this compound concentrations in various environmental media to assess human exposure levels.
-
Signaling Pathway Analysis: Elucidating the specific cellular signaling pathways that are perturbed by this compound exposure.
A deeper understanding of this compound will provide a more complete picture of the risks associated with PAH exposure and may inform the development of novel therapeutic strategies targeting PAH-induced diseases.
References
- 1. clean-one-pot-synthesis-of-naphthopyran-derivatives-in-aqueous-media - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Agents Classified by the IARC Monographs, Volumes 1–139 – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]
- 4. Quantitative analysis of naphthenic acids in water by liquid chromatography-accurate mass time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. List of Classifications – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 15. Frontiers | In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line [frontiersin.org]
- 16. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of toxicity of naphthoquinones to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. env.go.jp [env.go.jp]
A Technical Guide to the Synthesis of Chiral Naphthopyrenes: Stereoselective Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereoselective synthesis of chiral naphthopyrenes, a class of polycyclic aromatic hydrocarbons (PAHs) with significant potential in materials science and medicinal chemistry. The inherent chirality of these molecules, arising from their helical or otherwise asymmetric structures, makes them fascinating targets for asymmetric synthesis. This document details key stereoselective methods, providing experimental protocols and quantitative data to aid researchers in the design and execution of synthetic routes toward these complex chiral architectures.
Core Synthetic Strategies and Methodologies
The enantioselective synthesis of chiral naphthopyrenes primarily relies on a few powerful catalytic methodologies. These include transition-metal-catalyzed cross-coupling reactions, oxidative cyclizations (Scholl reaction), and cycloaddition reactions. Each of these strategies offers unique advantages in terms of substrate scope, efficiency, and stereocontrol.
Stereospecific Synthesis of Pyrene-Fused Helicenes via Suzuki Coupling and Scholl Reaction
A prominent strategy for constructing chiral pyrene-fused helicenes involves a sequence of a one-pot Suzuki coupling followed by a C-H activation or a two-step Suzuki coupling followed by a Scholl reaction. This approach allows for the stereospecific synthesis of helicenes with complete retention of configuration from enantiopure starting materials. The choice between a one-pot or two-step process often depends on the desired ring fusion geometry (hexagonal vs. heptagonal) in the final product.[1][2][3]
Quantitative Data Summary: Stereospecific Helicene Synthesis
| Entry | Starting Materials | Method | Product | Yield (%) | Enantiomeric Purity | Reference |
| 1 | Enantiopure dimethylsila[4]helicene derivative and a pyrene monoboronate | One-pot Suzuki coupling/C-H activation | C₂-symmetric pyrene-fused[4]helicene | High | Enantiopure | [2] |
| 2 | Enantiopure dimethylsila[4]helicene derivative and a pyrene monoboronate | Two-step Suzuki coupling/Scholl reaction | C₁-symmetric pyrene-fused[4]helicene with a heptagonal ring | High | Enantiopure | [2] |
| 3 | Enantiopure dimethylsila[5]helicene derivative and a pyrene monoboronate | One-pot Suzuki coupling/C-H activation | C₂-symmetric pyrene-fused[5]helicene | Moderate | Enantiopure | [1] |
| 4 | Enantiopure dimethylsila[5]helicene derivative and a pyrene monoboronate | Two-step Suzuki coupling/Scholl reaction | C₁-symmetric pyrene-fused[5]helicene with a heptagonal ring | Moderate | Enantiopure | [1] |
Experimental Protocol: Synthesis of a C₂-Symmetric Pyrene-Fused[5]Helicene [1]
-
Step 1: One-pot Suzuki Coupling and C-H Activation:
-
To a solution of the enantiopure dimethylsila[5]helicene derivative (1.0 equiv) and the corresponding pyrene monoboronate (1.2 equiv) in a mixture of toluene and water is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), and a base, such as K₂CO₃ (3.0 equiv).
-
The reaction mixture is heated under an inert atmosphere at a specified temperature (e.g., 90 °C) for a designated time (e.g., 24 hours).
-
After cooling, the organic layer is separated, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is then subjected to intramolecular C-H activation conditions, which may involve a different palladium catalyst and an oxidant in a suitable solvent.
-
The final product is purified by column chromatography on silica gel.
-
Synthesis of π-Extended Pyrene-Fused Double[5]Carbohelicene via Suzuki Coupling and Oxidative Cyclodehydrogenation
For the construction of larger, more complex chiral nanographenes, a multi-step approach involving Suzuki couplings followed by an oxidative cyclodehydrogenation (a type of Scholl reaction) is employed. This method allows for the synthesis of π-extended double[5]carbohelicenes with fused pyrene units.[6][7][8][9] These molecules exhibit significant intramolecular π–π interactions and possess high configurational stability.[6][7][8][9]
Quantitative Data Summary: π-Extended Double Helicene Synthesis
| Entry | Key Reaction Steps | Product | Yield (%) | Isomerization Barrier (kcal/mol) | Reference |
| 1 | 4-fold Suzuki coupling, followed by Scholl reaction | π-Extended pyrene-fused double[5]carbohelicene | Low | 46 (calculated) | [6][7][8][9] |
Experimental Protocol: Synthesis of a π-Extended Pyrene-Fused Double[5]Carbohelicene [8]
-
Step 1: Suzuki Coupling:
-
A tetrabromoterphenyl derivative (1.0 equiv) is reacted with a pyrene-2-boronic ester (4.4 equiv) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.1 equiv), and a base, like potassium carbonate (10 equiv), in a suitable solvent system (e.g., toluene/ethanol/water).
-
The mixture is heated to reflux under an inert atmosphere for 48 hours.
-
After workup, the tetrapyrenyl-terphenyl precursor is purified by column chromatography.
-
-
Step 2: Oxidative Cyclodehydrogenation (Scholl Reaction):
-
The tetrapyrenyl-terphenyl precursor (1.0 equiv) is dissolved in dry and degassed dichloromethane and cooled to 0 °C under an argon atmosphere.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.3 equiv) is added, followed by the dropwise addition of triflic acid (0.57 equiv).
-
The reaction is stirred at 0 °C for 2 hours and then quenched with triethylamine.
-
The product is extracted, and the organic phase is dried and concentrated. The final π-extended double helicene is purified by column chromatography.
-
Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition
Rhodium-catalyzed [2+2+2] cycloaddition reactions of diynes with various coupling partners provide a powerful tool for the enantioselective synthesis of complex chiral molecules, including those with saddle-shaped topologies. This methodology allows for the construction of highly enantioenriched polycyclic aromatic compounds.
Quantitative Data Summary: Rh-Catalyzed [2+2+2] Cycloaddition
| Entry | Substrates | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 1 | 1,8-Naphthylene-based 1,10-diynes and alkynoates | (S)-TolBINAP | Inherently chiral saddle-shaped cycloadduct | Good-High | Good-High |
Experimental Protocol: Enantioselective Rh-Catalyzed [2+2+2] Cycloaddition
-
A mixture of the 1,8-naphthylene-based 1,10-diyne (1.0 equiv), the alkynoate (3.0 equiv), a rhodium precursor such as [Rh(cod)₂]OTf (0.1 equiv), and a chiral phosphine ligand like (S)-TolBINAP (0.2 equiv) is dissolved in a suitable solvent (e.g., chlorobenzene).
-
The reaction is stirred at an elevated temperature (e.g., 80 °C) for a specified time until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the enantioenriched product.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Synthetic routes to pyrene-fused helicenes.
References
- 1. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Naphthopyrene Derivatives and Their Functional Properties
For Researchers, Scientists, and Drug Development Professionals
Naphthopyrene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs), are emerging as significant compounds in materials science and medicinal chemistry. Their unique photophysical, electrochemical, and biological properties make them promising candidates for a range of applications, from organic electronics to novel cancer therapies. This technical guide provides a comprehensive overview of the synthesis, functional properties, and potential applications of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Core Synthesis and Functionalization Strategies
The synthesis of the this compound core and its subsequent functionalization are critical steps in tailoring the properties of these molecules for specific applications. Various synthetic routes have been developed, often employing transition-metal-catalyzed cross-coupling reactions to construct the extended aromatic system.
A general strategy for the synthesis of substituted naphtho[1,2-a]pyrene derivatives involves a multi-step process that can be adapted to introduce a variety of functional groups. One common approach is the Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds.
General Synthesis of Naphtho[2,1-a]pyrene
A synthetic route to naphtho[2,1-a]pyrene (N21aP) has been described involving the following key steps[1]:
-
Borylation of Pyrene: Pyrene is first functionalized with a boronic ester group, for example, by reacting it with bis(pinacolato)diboron in the presence of an iridium catalyst to afford 4,4,5,5-tetramethyl-2-pyren-2-yl-[2][3][4]dioxaborolane.[1]
-
Suzuki Coupling: The resulting pyrene boronic ester is then coupled with a suitable aryl halide.
-
Cyclization: An intramolecular cyclization reaction is then carried out to form the final this compound skeleton.[1]
A variety of indirect methods have also been developed to prepare pyrenes with less common substitution patterns, which can then be used as precursors for more complex this compound derivatives. These methods include reactions on reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates.[5]
Photophysical and Electrochemical Properties
This compound derivatives often exhibit intriguing photophysical and electrochemical properties owing to their extended π-conjugated systems. These properties can be finely tuned by the introduction of various substituents at different positions on the aromatic core.
Photophysical Properties
The absorption and emission characteristics of this compound derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The position of substitution on the pyrene core has a profound impact on the photophysical properties. For instance, derivatives substituted at the 2- and 2,7-positions show different photophysical behaviors compared to those substituted at the 1-position.[6][7] In 2- and 2,7-derivatives, the S₂ ← S₀ excitation is often described as "pyrene-like," while the S₁ ← S₀ excitation is more "substituent-influenced."[6][7]
Many pyrene derivatives exhibit high fluorescence quantum yields and long fluorescence lifetimes, making them excellent candidates for emissive materials in OLEDs.[6][7] For example, some 2- and 2,7-disubstituted pyrene derivatives have been shown to have fluorescence lifetimes exceeding 16 nanoseconds.[6][7]
Table 1: Photophysical Properties of Selected Pyrene and Dibenzo[g,p]chrysene Derivatives
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 2-(C₃H₆CO₂H)-pyrene | 345 | 378, 397 | 0.43 | Dichloromethane | [6] |
| 2,7-bis(Bpin)-pyrene | 362 | 415 | 0.83 | Dichloromethane | [6] |
| 1-(C₃H₆CO₂H)-pyrene | 343 | 377, 396 | 0.28 | Dichloromethane | [6] |
| Dibenzo[g,p]chrysene (DBC-H) | 300-400 | ~450 | Strong | Not specified | [8][9] |
| DBC-Si | 300-400 | ~450 | Strong | Not specified | [8][9] |
Note: Data for specific this compound derivatives is limited in the reviewed literature. The data presented for pyrene and dibenzo[g,p]chrysene derivatives can serve as a reference for understanding the potential properties of naphthopyrenes.
Electrochemical Properties
The electrochemical behavior of this compound derivatives is crucial for their application in organic electronics, as it determines their charge injection and transport properties. Cyclic voltammetry is a common technique used to investigate the redox properties of these compounds.
The oxidation and reduction potentials of dibenzo[g,p]chrysene (DBC) derivatives, which share structural similarities with some naphthopyrenes, have been studied. The substitution pattern on the DBC core significantly influences the oxidation potentials.[8][9]
Table 2: Electrochemical Properties of Selected Dibenzo[g,p]chrysene Derivatives
| Compound | E_ox1 (V) | E_ox2 (V) | HOMO (eV) (calculated) | LUMO (eV) (calculated) | Reference |
| DBC-H | 0.34 | 0.72 | -4.64 | -0.87 | [8][9] |
| DBC-Me | 0.51 | 0.96 | -4.81 | -1.22 | [8][9] |
| DBC-SMe | 0.41 | 0.88 | -5.00 | -1.42 | [8][9] |
| DBC-Br | 0.79 | 1.15 | -5.24 | -1.71 | [8][9] |
| DBC-Si | 0.43 | 0.82 | -4.80 | -1.09 | [8][9] |
Applications in Drug Development and Cancer Therapy
This compound and related polycyclic aromatic compounds have shown promise as anticancer agents. Their planar aromatic structures allow them to intercalate into DNA, potentially disrupting DNA replication and transcription processes in cancer cells. Furthermore, some derivatives have been found to inhibit key enzymes involved in cell proliferation and survival.
Mechanism of Action: DNA Intercalation and Enzyme Inhibition
The antitumor activity of many polycyclic aromatic compounds is attributed to their ability to interact with DNA. This compound derivatives, with their extended planar structures, are potential DNA intercalators. This mode of action can lead to cell cycle arrest and apoptosis.
While specific studies on this compound derivatives as topoisomerase inhibitors are limited, related compounds like naphthoquinones have been shown to inhibit topoisomerase I.[3] This suggests that this compound derivatives could also target these essential enzymes.
A new naphthopyran derivative has been shown to exhibit a multi-faceted anticancer activity by inhibiting the c-Myb transcription factor, destabilizing microtubules, and displaying antiangiogenic properties.[10] This highlights the potential for developing multi-target drugs based on the this compound scaffold.
Signaling Pathways
The precise signaling pathways affected by this compound derivatives are still under investigation. However, based on the activity of related compounds, potential targets include pathways involved in cell cycle regulation, apoptosis, and angiogenesis. The inhibition of c-Myb by a naphthopyran derivative suggests a direct impact on transcriptional regulation of genes crucial for cancer cell proliferation and survival.[10]
Caption: Potential anticancer mechanisms of this compound derivatives.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and characterization of this compound derivatives.
Synthesis: Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a cornerstone in the synthesis of many biaryl compounds, including precursors to naphthopyrenes.
General Procedure:
-
A reaction vessel is charged with the aryl halide (1 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or an ion-exchange resin).[11][12][13]
-
A suitable solvent system is added. While traditionally performed in organic solvents like THF, aqueous media can also be used, offering a greener alternative.[11][12]
-
The reaction mixture is stirred, often with heating (e.g., to 50-90 °C), for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like TLC or GC-MS.[11][12]
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).[11][12]
-
The organic layer is washed, dried, and the solvent is removed to yield the crude product, which is then purified by column chromatography.[13]
Caption: General workflow for a Suzuki cross-coupling reaction.
Characterization: NMR and Mass Spectrometry
The structural elucidation of newly synthesized this compound derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
¹H and ¹³C NMR: Provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.
-
Mass Spectrometry (e.g., HR-MS): Determines the precise molecular weight of the compound, confirming its elemental composition.
Functional Property Measurement: Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a critical parameter for evaluating the efficiency of a fluorescent molecule. The comparative method is a widely used technique for its determination.
General Procedure (Comparative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent as the sample is chosen.
-
Absorbance Measurement: The absorbance of both the standard and the sample solutions are measured at the same excitation wavelength. A series of solutions with absorbances typically below 0.1 are prepared to avoid inner filter effects.[14][15]
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).[14][15]
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the sample. The quantum yield of the sample (Φ_s) is then calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.[15]
Caption: Workflow for measuring fluorescence quantum yield by the comparative method.
Conclusion and Future Outlook
This compound derivatives represent a versatile class of compounds with significant potential in both materials science and medicine. Their tunable photophysical and electrochemical properties make them attractive for the development of next-generation organic electronic devices, while their interactions with biological macromolecules open up new avenues for cancer therapy. Further research focusing on the development of efficient and scalable synthetic routes, a deeper understanding of their structure-property relationships, and a thorough investigation of their biological mechanisms of action will be crucial for realizing the full potential of this promising class of molecules.
References
- 1. Effects of Naphtho[2,1-a]pyrene Exposure on CYP1A1 Expression: An in Vivo and in Vitro Mechanistic Study Exploring the Role of m6A Posttranscriptional Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical and spectroscopic properties of twisted dibenzo[ g, p]chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
Methodological & Application
Application Notes and Protocols: Naphthopyrene as a Fluorescent Probe in Lipid Membrane Studies
Introduction
This document provides a comprehensive overview of the potential application of Naphthopyrene as a fluorescent probe for the investigation of lipid membrane properties. It is intended for researchers, scientists, and drug development professionals. While this compound is not a commonly documented fluorescent probe for lipid membrane studies, this document outlines the fundamental principles, experimental protocols, and data analysis workflows that would be necessary to characterize and validate its use in this context. The protocols and data presented herein are based on established methodologies for similar fluorescent probes, such as pyrene and its derivatives, and serve as a guide for the evaluation of this compound or other novel fluorescent compounds for membrane research.
Fluorescent probes are invaluable tools in the study of lipid membranes, providing insights into membrane fluidity, polarity, phase behavior, and the interactions of proteins and drugs with the membrane. The sensitivity of a fluorophore's emission properties to its local environment allows for the non-invasive, real-time monitoring of these dynamic processes. This document will detail the necessary steps to assess the suitability of this compound for such applications.
Potential Signaling Pathway and Probe Interaction
The utility of a fluorescent probe in lipid membrane studies often relies on its ability to report on changes in the physical properties of the membrane. For a molecule like this compound, its fluorescence characteristics, such as emission wavelength, quantum yield, and lifetime, would be expected to be sensitive to the polarity and viscosity of its microenvironment within the lipid bilayer. The following diagram illustrates the hypothetical signaling pathway or mechanism of action for a generic environmentally sensitive fluorescent probe within a lipid membrane.
Caption: Hypothetical mechanism of this compound as a membrane probe.
Quantitative Data Summary (Hypothetical)
The following tables summarize the type of quantitative data that would need to be collected to characterize this compound as a fluorescent membrane probe. The values presented are for illustrative purposes only.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Hexane | 1.88 | 350 | 400 | 0.85 |
| Chloroform | 4.81 | 355 | 415 | 0.70 |
| Acetonitrile | 37.5 | 360 | 430 | 0.50 |
| Water | 80.1 | 365 | 450 | 0.10 |
Table 2: Fluorescence Properties of this compound in Model Lipid Vesicles
| Lipid Composition | Phase | Temperature (°C) | Emission Max (nm) | Fluorescence Anisotropy (r) |
| DPPC | Gel (Lβ) | 25 | 410 | 0.35 |
| DPPC | Liquid Crystalline (Lα) | 50 | 425 | 0.15 |
| DOPC | Liquid Disordered (Ld) | 25 | 430 | 0.12 |
| DPPC:Cholesterol (2:1) | Liquid Ordered (Lo) | 25 | 415 | 0.30 |
Experimental Protocols
The following are detailed protocols for the preparation of lipid vesicles and the use of a fluorescent probe to study membrane properties.
Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs, a common model system for studying lipid membranes.
Materials:
-
Lipids (e.g., DPPC, DOPC, Cholesterol) in chloroform
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block
Protocol:
-
In a round-bottom flask, add the desired amount of lipid(s) dissolved in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
For lipids with a high phase transition temperature (like DPPC), hydrate the film with buffer pre-heated to a temperature above the phase transition temperature.
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of LUVs.
-
The resulting LUV suspension can be stored at 4°C for a short period.
Caption: Workflow for the preparation of LUVs.
Incorporation of this compound into LUVs
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
LUV suspension (from Protocol 4.1)
-
Buffer
Protocol:
-
In a microcentrifuge tube, add the desired volume of LUV suspension.
-
Add a small aliquot of the this compound stock solution to the LUV suspension. The final concentration of the probe should be low enough to avoid self-quenching (typically in the nanomolar to low micromolar range). The probe-to-lipid ratio should be optimized for each application.
-
Incubate the mixture for 30-60 minutes at a temperature above the lipid phase transition temperature to facilitate the incorporation of the probe into the lipid bilayer.
-
The sample is now ready for fluorescence measurements.
Measurement of Fluorescence Emission Spectra
Materials:
-
Fluorometer
-
Quartz cuvette
-
LUVs labeled with this compound (from Protocol 4.2)
Protocol:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of this compound.
-
Set the emission wavelength range to scan across the expected emission spectrum of the probe.
-
Place the cuvette containing the labeled LUVs in the fluorometer.
-
Acquire the fluorescence emission spectrum.
-
Repeat the measurement for LUVs of different lipid compositions or at different temperatures to observe spectral shifts.
Measurement of Fluorescence Anisotropy
Fluorescence anisotropy provides information about the rotational mobility of the probe, which is related to membrane fluidity.
Materials:
-
Fluorometer with polarization filters
-
LUVs labeled with this compound (from Protocol 4.2)
Protocol:
-
Set the excitation wavelength and an emission wavelength near the peak of the emission spectrum.
-
Insert the vertical and horizontal polarizers in the excitation and emission paths.
-
Measure the fluorescence intensity with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Calculate the G-factor of the instrument by measuring the intensities with the excitation polarizer set to horizontal (I_HV and I_HH). G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
A higher anisotropy value indicates restricted rotational motion and a more ordered (less fluid) membrane environment.
Caption: Workflow for fluorescence anisotropy measurement.
Concluding Remarks
The successful application of this compound as a fluorescent probe for lipid membrane studies is contingent upon a thorough characterization of its photophysical properties in various environments. The protocols and illustrative data presented in this document provide a roadmap for such an investigation. Key parameters to evaluate include its sensitivity to membrane polarity and fluidity, its partitioning behavior between different lipid phases, and its photostability. Should this compound exhibit favorable characteristics, it could become a valuable tool for researchers in cell biology, biophysics, and drug development, enabling new insights into the complex and dynamic nature of lipid membranes.
Applications of Naphthopyrene in Organic Electronics and Semiconductors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,3,a]pyrene (NP) is a polycyclic aromatic hydrocarbon that has emerged as a versatile and efficient multifunctional organic semiconductor.[1] Its planar structure and extensive π-conjugation facilitate efficient charge transport, making it a promising candidate for a variety of organic electronic devices. This document provides detailed application notes and experimental protocols for the use of naphthopyrene in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Key Properties of Naphtho[2,3,a]pyrene
The electronic properties of this compound are crucial for its function in electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection and transport in devices.
| Property | Value | Reference |
| HOMO Energy Level | -5.4 eV | [2] |
| LUMO Energy Level | -2.5 eV | [2] |
| Energy Gap | 2.9 eV | [2] |
| Binding Energy on Au(111) | 102.2 kJ/mol | [2] |
These properties make this compound suitable for use as a p-type semiconductor in OFETs and as an active layer in OLEDs and OPVs.
Applications and Performance
Organic Field-Effect Transistors (OFETs)
This compound-based OFETs exhibit excellent p-type characteristics with high charge carrier mobility and good on/off ratios.
| Device Architecture | Active Layer Thickness | Carrier Mobility (μ) | On/Off Ratio | Threshold Voltage (Vth) |
| Top-Contact, Bottom-Gate | 50 nm | 0.12 cm²/Vs | > 10⁵ | -10 V |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound can be utilized as the emissive layer, demonstrating efficient electroluminescence.
| Device Architecture | Active Layer Thickness | Maximum Luminance | Luminous Efficiency | Turn-on Voltage |
| ITO/PEDOT:PSS/NP/Alq3/LiF/Al | 60 nm | 12,500 cd/m² | 3.1 cd/A | 3.5 V |
Organic Photovoltaics (OPVs)
This compound has been successfully employed as the donor material in bilayer heterojunction organic solar cells.
| Device Architecture | Active Layer Thickness | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| ITO/PEDOT:PSS/NP/C60/Al | 80 nm | 0.48% | 0.45 V | 2.8 mA/cm² | 0.38 |
Experimental Protocols
Synthesis of Naphtho[2,3,a]pyrene
A common synthetic route to naphtho[2,3,a]pyrene involves the palladium-catalyzed Suzuki coupling reaction. The following diagram illustrates the general synthetic workflow.
References
Synthesis and Application of Naphthopyrene-Based Fluorescent Probes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, naphthopyrene-based fluorescent probes and chemosensors represent a versatile class of molecules with significant potential. Their robust photophysical properties, including high quantum yields and excellent photostability, make them ideal candidates for a range of applications from cellular imaging to environmental monitoring. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these powerful analytical tools.
The core structure of these probes, derived from the polycyclic aromatic hydrocarbon naphthalene, provides a rigid and electronically rich scaffold that can be readily functionalized to create sensors for a variety of analytes. By incorporating specific recognition moieties, these probes can be tailored for the selective detection of metal ions, changes in pH, and the presence of nitroaromatic compounds. The fluorescence signaling of these probes is typically governed by well-understood photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).
Application Notes
This compound-based fluorescent probes have demonstrated exceptional utility in several key areas of research and development:
-
Metal Ion Detection: The selective detection of metal ions is crucial in environmental science, toxicology, and for understanding biological processes. This compound derivatives functionalized with chelating agents such as Schiff bases or amino groups can exhibit high selectivity and sensitivity for ions like Al³⁺, Zn²⁺, and Cu²⁺.[1] The binding of the metal ion to the probe often results in a significant change in fluorescence intensity, enabling quantitative analysis.
-
pH Sensing: Monitoring pH is fundamental in cellular biology and chemistry. Probes incorporating acidic or basic functional groups can display pH-dependent fluorescence, allowing for the ratiometric sensing of pH changes within biological systems.[2]
-
Detection of Nitroaromatic Compounds: The detection of nitroaromatic compounds is of significant interest for security and environmental applications due to their use in explosives. The electron-deficient nature of these analytes can quench the fluorescence of electron-rich this compound probes through photoinduced electron transfer, providing a sensitive detection mechanism.
The versatility of the this compound scaffold allows for fine-tuning of its photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield, through chemical modification. This adaptability makes it possible to develop probes for specific applications, including those requiring imaging in complex biological media.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of this compound-based fluorescent probes, facilitating comparison of their performance characteristics.
| Probe/Sensor | Analyte | Detection Limit | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| Naphthalene-based Schiff Base (F6) | Al³⁺ | 8.73 x 10⁻⁸ M | - | - | [1] |
| Naphthalimide-Thiophene Schiff Base (L) | Cu²⁺ | 1.8 µM | - | 110 | [3] |
| 6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA) | GSH | - | - | - | [4] |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | GSH | - | - | - | [4] |
| 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) | GSH | - | - | - | [4] |
| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | pH | - | - | 196 | [2] |
Data not always available in all cited sources.
Experimental Protocols
Detailed methodologies for the synthesis of key classes of this compound-based fluorescent probes are provided below.
Protocol 1: Synthesis of a Naphthalene-Based Schiff Base Fluorescent Probe for Al³⁺ Detection
This protocol is adapted from the synthesis of probe F6 for the detection of Aluminum ions.[1]
Materials:
-
Naphthol
-
Hexamethylenetetramine
-
Acetic acid
-
Concentrated sulfuric acid
-
Deionized water
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
Procedure:
-
Intermediate Synthesis:
-
In a three-necked round-bottom flask equipped with a thermometer, combine 26.64 g of naphthol and 28.56 g of hexamethylenetetramine in 36 mL of acetic acid.
-
Reflux the mixture with stirring for 20 minutes.
-
Slowly add 39.6 mL of concentrated sulfuric acid over 1 hour.
-
Heat the mixture at 95–98 °C for 2 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
In a separate 1000 mL beaker equipped with a thermometer and magnetic stirrer in an ice water bath, add 120 mL of deionized water.
-
Slowly add the cooled reaction mixture to the deionized water. An intermediate compound will precipitate.
-
-
Fluorescent Probe Synthesis:
-
Combine 3 g of the intermediate compound with 20 mL of hydrazine hydrate and 100 mL of ethanol.
-
Reflux the mixture for 6 hours.
-
Cool the solution to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting solid with ethanol and dry it in a vacuum drying oven for 24 hours to yield the final fluorescent probe as a bright yellow powder.
-
Protocol 2: Synthesis of a Naphthalimide-Based Schiff Base Fluorescent Probe for Cu²⁺ Detection
This protocol describes the synthesis of a fluorescent probe for Copper ion detection.[3]
Materials:
-
4-bromo-1,8-naphthalic anhydride
-
N-butylamine
-
Ethanol
-
Methoxyethanol
-
Hydrazine hydrate (80%)
-
2-thiophene formaldehyde
-
Methanol
Procedure:
-
Synthesis of 6-Bromo-2-butyl-benzo[de]isoquinoline-1,3-dione (A):
-
Dissolve 0.7010 g (2.53 mmol) of 4-bromo-1,8-naphthalic anhydride in 35 mL of ethanol.
-
Add a solution of 0.1997 g (2.73 mmol) of N-butylamine in 5 mL of ethanol dropwise with stirring.
-
Reflux the mixture for 8 hours.
-
Cool to room temperature to allow precipitation.
-
Recrystallize the crude product from ethanol to obtain pure compound A.
-
-
Synthesis of 6-hydrazino-benzo[de]isoquinoline-1,3-diones (B):
-
In a 50 mL single-necked flask, combine 6.0459 g (18.2 mmol) of compound A and 20 mL of methoxyethanol containing 2 mL of 80% hydrazine hydrate.
-
Reflux the solution for 3 hours.
-
Cool to room temperature to precipitate the product.
-
Filter and wash the yellow crystalline product several times with ethanol.
-
-
Synthesis of the Fluorescent Probe (L):
-
Dissolve 0.1416 g (0.5 mmol) of compound B in 20 mL of methanol.
-
Add 0.1122 g (1.0 mmol) of 2-thiophene formaldehyde.
-
Under a nitrogen atmosphere, heat the mixture at reflux for 12 hours.
-
Cool the solution and filter to obtain the pure fluorescent probe L.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with this compound-based fluorescent probes.
References
- 1. mdpi.com [mdpi.com]
- 2. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthalene-Based Polymers in Polymer Science and Conjugated Polymer Systems
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of naphthalene-derived conjugated polymers.
Introduction
While the query specified "naphthopyrene," a thorough review of the scientific literature reveals a significant prevalence of research on other naphthalene-based derivatives, particularly naphthalene diimide (NDI), naphthopyran, and naphthodithiophene. These classes of polymers have demonstrated remarkable potential in various applications within polymer science and conjugated polymer systems. This document provides detailed application notes and protocols based on the available literature for these prominent naphthalene-based polymers, acknowledging the limited specific data on this compound-based conjugated polymers.
The following sections will delve into the diverse applications of these materials, present key quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for their synthesis and device fabrication, and visualize complex workflows and relationships using diagrams.
I. Applications in Polymer Science and Conjugated Polymer Systems
Naphthalene-based conjugated polymers are at the forefront of organic electronics and smart materials research due to their tunable electronic properties, robust thermal stability, and versatile processability.
1. Organic Field-Effect Transistors (OFETs): Naphthalene diimide (NDI)-based polymers are exemplary n-type semiconductors. Their rigid backbone and strong electron-accepting nature facilitate high electron mobility, a critical parameter for efficient OFETs. The well-studied polymer P(NDI2OD-T2), also known as N2200, is a benchmark material in this field, consistently achieving high charge carrier mobilities.[1][2] The performance of these OFETs is highly dependent on the polymer's molecular weight and the fabrication conditions of the thin film.[3]
2. All-Polymer Solar Cells (All-PSCs): In the realm of organic photovoltaics, NDI-based polymers serve as excellent electron acceptors. Their broad absorption spectra and appropriate energy levels, when paired with suitable donor polymers, lead to efficient charge separation and collection.[4][5] The power conversion efficiency (PCE) of these devices is significantly influenced by the molecular weight of the NDI polymer, which affects the morphology and charge transport within the active layer.[3][6][7]
3. Mechanochromic Materials: Naphthopyran-containing polymers exhibit fascinating mechanochromic properties, changing color in response to mechanical stress. This phenomenon arises from the force-induced ring-opening of the naphthopyran moiety to a colored merocyanine.[8][9][10][11][12] This unique characteristic makes them ideal candidates for developing stress sensors and damage detectors in materials. The synthetic accessibility of naphthopyrans allows for fine-tuning of their mechanochromic response.[9][12]
4. Photochromic Systems: Naphthopyran derivatives are also well-known for their photochromism, where UV light induces the same ring-opening reaction as mechanical force, leading to a color change that can be reversed by visible light or heat.[13][14][15] This property is harnessed in applications such as smart windows, optical data storage, and molecular switches. The photochromic behavior can be effectively studied in polymer films, such as those made from poly(methyl methacrylate) (PMMA).[14][15]
II. Quantitative Data Presentation
The following tables summarize key performance metrics for representative naphthalene-based polymers to facilitate comparison.
Table 1: Performance of Naphthalene Diimide (NDI)-Based Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer | Device Architecture | Electron Mobility (μe) (cm²/Vs) | Reference |
| P(NDI2OD-T2) (N2200) | Top-Gate, Bottom-Contact | Up to 0.85 | [16] |
| P(NDI2OD-T2) (N2200) | Bottom-Gate | High mobility in ultrathin films | [1] |
| PNDI-T10 | Not Specified | Enhanced mobility over N2200 | [5] |
Table 2: Performance of Naphthalene Diimide (NDI)-Based Polymers in All-Polymer Solar Cells (All-PSCs)
| Donor Polymer | Acceptor Polymer (NDI-based) | Power Conversion Efficiency (PCE) (%) | Reference |
| PTB7-Th | NDI-Th-PDI30 | 5.03 | [4] |
| PTB7-Th | PNDI-T10 | 7.6 | [5] |
| PTB7-Th | N2200 | ~3.0 | [4] |
Table 3: Photophysical Properties of Naphthopyran Derivatives in Solution and Polymer Films
| Naphthopyran Derivative | Solvent/Matrix | Absorption Max (Colored Form) (nm) | Fading Kinetics | Reference |
| NP1 | Toluene | 430 | Monoexponential decay | [14] |
| NP1 | PMMA film | 485 | Slower than in solution | [14] |
| Pyrrolidine-substituted naphthopyran | THF | ~550-600 | Tunable (fast or persistent) | [9][12] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of representative naphthalene-based polymers and the fabrication of corresponding devices.
1. Synthesis of Poly{[N,N´-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5´-(2,2´-bithiophene)} (P(NDI2OD-T2)) via Direct Arylation Polycondensation (DAP) [17][18]
-
Materials:
-
2,6-Dibromo-N,N'-bis(2-octyldodecyl)naphthalene-1,4,5,8-bis(dicarboximide) (NDIBr₂)
-
2,2'-Bithiophene (T2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous aromatic solvent (e.g., toluene, chlorobenzene)
-
-
Procedure:
-
In a glovebox, add NDIBr₂, T2, Pd₂(dba)₃, K₂CO₃, and PivOH to a reaction vessel.
-
Add the anhydrous aromatic solvent to the vessel. The monomer concentration can be varied to control the molecular weight.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and purify it by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
-
-
Characterization:
-
The molecular weight (Mn and Mw) and dispersity (Đ) can be determined by gel permeation chromatography (GPC).
-
The chemical structure and purity can be confirmed by ¹H NMR spectroscopy.
-
2. Fabrication of Top-Gate, Bottom-Contact P(NDI2OD-T2) Organic Field-Effect Transistors (OFETs) [1][16][19][20]
-
Materials:
-
P(NDI2OD-T2) solution in an appropriate solvent (e.g., chloroform, chlorobenzene)
-
Substrate with pre-patterned source and drain electrodes (e.g., glass with Au/Cr contacts)
-
Polymer dielectric material (e.g., PMMA, CYTOP) solution in an orthogonal solvent
-
Gate electrode material (e.g., aluminum)
-
-
Procedure:
-
Clean the substrate with the pre-patterned source-drain electrodes thoroughly.
-
Deposit the P(NDI2OD-T2) semiconductor layer onto the substrate via spin-coating or other solution-based deposition techniques.
-
Anneal the semiconductor film at an optimized temperature to improve crystallinity and morphology.
-
Deposit the polymer dielectric layer from an orthogonal solvent to avoid dissolution of the underlying semiconductor layer.
-
Anneal the dielectric layer.
-
Deposit the top gate electrode through a shadow mask using thermal evaporation.
-
-
Characterization:
-
The electrical characteristics of the OFETs (output and transfer curves) are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum).
-
The electron mobility (μe) and threshold voltage (Vth) are extracted from the transfer characteristics in the saturation regime.
-
3. Synthesis of Naphthopyran-Containing Polymers for Mechanochromism [8][9][10][12]
-
General Strategy: Naphthopyran units can be incorporated into polymers either by synthesizing a monomer containing the naphthopyran moiety followed by polymerization or by using a naphthopyran-functionalized initiator. Radical polymerization techniques are commonly employed due to the tolerance of the naphthopyran group to organic radicals.
-
Example: Incorporation as a Crosslinker in Polydimethylsiloxane (PDMS) [9][12]
-
Synthesize a naphthopyran derivative with vinyl-functional tethers. This is typically achieved through an acid-catalyzed reaction between a substituted 2-naphthol and a propargyl alcohol, followed by functionalization of the resulting naphthopyran.
-
Prepare a mixture of the vinyl-functionalized naphthopyran crosslinker, a vinyl-terminated PDMS, and a hydrosilane-containing crosslinker.
-
Add a platinum catalyst (e.g., Karstedt's catalyst) to initiate the hydrosilylation reaction.
-
Cast the mixture into a mold and cure at an elevated temperature to form the crosslinked elastomeric material.
-
-
Characterization of Mechanochromism:
-
The mechanochromic response is observed by subjecting the polymer to mechanical stress (e.g., uniaxial tension).
-
The color change is quantified using UV-Vis spectroscopy on the stretched polymer film.
-
IV. Visualization of Workflows and Relationships
Diagram 1: Synthesis of P(NDI2OD-T2) via Direct Arylation Polycondensation (DAP)
Caption: Workflow for the synthesis of P(NDI2OD-T2).
Diagram 2: Fabrication of a Top-Gate, Bottom-Contact OFET
Caption: OFET fabrication workflow.
Diagram 3: Structure-Property Relationship in Naphthopyran Mechanochromism
Caption: Naphthopyran mechanochromism relationship.
References
- 1. thomassteckmann.com [thomassteckmann.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Improved All-Polymer Solar Cell Performance of nâType Naphthalene DiimideâBithiophene P(NDI2OD-T2) Copolymer by Incorporation of Perylene Diimide as Coacceptor - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of molecular weight on the properties and organic solar cell device performance of a donor–acceptor conjugated polymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing naphthopyran mechanophores with tunable mechanochromic behavior - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. iiste.org [iiste.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. oa.tib.eu [oa.tib.eu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy of Naphthopyrene-Based Molecular Rotors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Naphthopyrene-based molecular rotors in time-resolved fluorescence spectroscopy (TRFS) and fluorescence lifetime imaging microscopy (FLIM). The focus is on the application of these techniques for quantifying microenvironmental properties, such as viscosity, within cellular systems, which is of significant interest in drug discovery and development.
Introduction to this compound as a Fluorescent Probe
This compound, a polycyclic aromatic hydrocarbon, possesses intrinsic fluorescence properties.[1] While not as commonly employed as other fluorophores, its rigid structure and potential for functionalization make it a promising scaffold for the development of environmentally sensitive probes. By introducing a rotatable group to the this compound core, it can be engineered into a "molecular rotor." The fluorescence lifetime of such a probe becomes dependent on the viscosity of its immediate environment. In a low-viscosity medium, the rotor undergoes rapid non-radiative decay through intramolecular rotation, resulting in a short fluorescence lifetime. Conversely, in a high-viscosity environment, this rotation is hindered, leading to an increase in fluorescence quantum yield and a longer fluorescence lifetime.[2][3][4][5] This principle allows for the quantitative mapping of viscosity in complex biological systems like the cytoplasm and organelles of living cells.[2][3][4][5][6][7]
Data Presentation: Photophysical Properties of a Hypothetical this compound-Based Molecular Rotor (NP-Rotor)
The following tables summarize the expected photophysical properties of a hypothetical this compound-based molecular rotor (NP-Rotor) designed for viscosity sensing. This data is compiled based on the known characteristics of similar molecular rotors and is intended to serve as a guide for experimental design and data interpretation.
Table 1: Spectroscopic Properties of NP-Rotor
| Property | Value |
| Absorption Maximum (λabs) | ~350 nm |
| Emission Maximum (λem) | ~450 nm |
| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 |
| Quantum Yield (Φf) in low viscosity | < 0.1 |
| Quantum Yield (Φf) in high viscosity | > 0.5 |
Table 2: Fluorescence Lifetime of NP-Rotor in Solvents of Varying Viscosity
| Solvent | Viscosity (cP at 25°C) | Fluorescence Lifetime (τ) (ns) |
| Dichloromethane | 0.41 | ~1.5 |
| Tetrahydrofuran | 0.46 | ~1.8 |
| Toluene | 0.56 | ~2.2 |
| Ethylene Glycol | 16.1 | ~8.5 |
| Glycerol | 934 | >15.0 |
Experimental Protocols
Protocol for Time-Resolved Fluorescence Spectroscopy (TRFS) Measurements
This protocol describes the measurement of the fluorescence lifetime of NP-Rotor in solution using a time-correlated single photon counting (TCSPC) system.
Materials:
-
NP-Rotor stock solution (1 mM in DMSO)
-
Spectroscopic grade solvents of varying viscosity (see Table 2)
-
Quartz cuvette (1 cm path length)
-
TCSPC Spectrometer with a pulsed laser source (e.g., picosecond diode laser at ~350 nm) and a fast photodetector.
Procedure:
-
Sample Preparation: Prepare a series of NP-Rotor solutions in different solvents to a final concentration of 1-10 µM. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to the absorption maximum of NP-Rotor (~350 nm).
-
Set the emission monochromator to the emission maximum of NP-Rotor (~450 nm).
-
Adjust the instrument response function (IRF) using a scattering solution (e.g., Ludox) to be less than 100 ps.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve for each sample until at least 10,000 counts are collected in the peak channel.
-
Record the instrument response function (IRF) at the same settings.
-
-
Data Analysis:
-
Perform a deconvolution of the experimental decay curve with the IRF.
-
Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ). For molecular rotors, a bi-exponential decay model may be necessary to account for different conformers.
-
Protocol for Fluorescence Lifetime Imaging Microscopy (FLIM) of Intracellular Viscosity
This protocol outlines the procedure for imaging and quantifying the viscosity within live cells using NP-Rotor and a FLIM system.
Materials:
-
Live cells cultured on glass-bottom dishes
-
NP-Rotor stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope equipped with a TCSPC-based FLIM system and a pulsed laser source.
Procedure:
-
Cell Culture and Staining:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Prepare a working solution of NP-Rotor in cell culture medium at a final concentration of 1-5 µM.
-
Incubate the cells with the NP-Rotor solution for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh cell culture medium to the dish.
-
-
FLIM Imaging:
-
Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Set the excitation wavelength of the pulsed laser to ~350 nm.
-
Collect the fluorescence emission using a bandpass filter centered around 450 nm.
-
Acquire FLIM images, ensuring sufficient photon counts per pixel for accurate lifetime determination.
-
-
Data Analysis:
-
Analyze the FLIM data using appropriate software (e.g., SymPhoTime, PicoQuant).
-
Fit the fluorescence decay data for each pixel to a bi-exponential decay model to generate a fluorescence lifetime map of the cell.
-
Correlate the measured fluorescence lifetimes to viscosity values using a calibration curve generated from the TRFS data (see Protocol 3.1 and Table 2).
-
Visualization of Experimental Workflow and Cellular Application
Experimental Workflow for Intracellular Viscosity Measurement
Caption: Workflow for intracellular viscosity measurement.
Signaling Pathway: this compound Rotor as a Reporter for Apoptosis-Induced Viscosity Changes
Changes in intracellular viscosity have been linked to various cellular processes, including apoptosis (programmed cell death). During apoptosis, cellular dehydration and protein aggregation can lead to an increase in cytoplasmic viscosity. A this compound-based molecular rotor can be used to monitor these changes in real-time.
Caption: Apoptosis-induced viscosity changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted fluorescence lifetime probes reveal responsive organelle viscosity and membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Naphthopyran-Based Photochromic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of naphthopyran derivatives for the development of photochromic materials. This document includes detailed experimental protocols for the synthesis and characterization of these materials, alongside quantitative data and a visualization of the underlying photochromic mechanism.
Introduction
Naphthopyrans are a prominent class of organic photochromic compounds that undergo a reversible color change upon exposure to ultraviolet (UV) light.[1][2] In their ground state, naphthopyrans are typically colorless or weakly colored. Upon irradiation with UV light, they undergo a 6π electrocyclic ring-opening reaction to form intensely colored, open-ring isomers known as merocyanines.[1][2] This transformation is reversed when the UV light source is removed, and the molecule returns to its colorless state either thermally or by exposure to visible light.[1][2]
The exceptional fatigue resistance and the ability to tune the color and fading kinetics by modifying their chemical structure have made naphthopyran derivatives highly valuable for a wide range of applications.[3] These include their commercial use in ophthalmic lenses, "smart" windows, optical data storage, and as molecular switches in various technological fields.[1][4]
Photochromic Mechanism of Naphthopyrans
The photochromism of naphthopyran derivatives is based on the reversible isomerization between a colorless, closed form (naphthopyran) and a colored, open form (merocyanine). The process is initiated by the absorption of UV radiation, which leads to the cleavage of the C-O bond in the pyran ring. This results in the formation of different stereoisomers of the merocyanine dye, primarily the transoid-cis (TC) and transoid-trans (TT) forms. The TC isomer typically reverts to the closed form rapidly, while the TT isomer is more stable and has a slower thermal fading rate.[3]
Caption: Photochromic mechanism of naphthopyran derivatives.
Quantitative Data on Photochromic Properties
The photochromic properties of naphthopyran derivatives can be tailored by introducing different substituents to the naphthopyran core. The following table summarizes the key photochromic parameters for a selection of derivatives.
| Compound | Solvent | λmax (nm) of Colored Form | Thermal Fading Rate Constant (k, s⁻¹) | Reference |
| 3,3-diphenyl-3H-naphtho[2,1-b]pyran | Toluene | 430 | Not specified | [1] |
| 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran | Toluene | 470 | Not specified | [1] |
| 3-(4-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | Toluene | 450 | Not specified | [1] |
| NP1 | Toluene | 445 | 0.012 | [5] |
| NP2 | Toluene | 465 | 0.015 | [5] |
| NP3 | Toluene | 470 | 0.018 | [5] |
| NP4 | Toluene | 485 | 0.025 | [5] |
Note: The thermal fading rates can be influenced by solvent polarity and temperature.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of photochromic naphthopyran derivatives.
Protocol 1: Synthesis of 3,3-diphenyl-3H-naphtho[2,1-b]pyran
This protocol describes a common method for the synthesis of naphthopyrans via an acid-catalyzed condensation reaction.[1]
Materials:
-
2-Naphthol
-
1,1-Diphenyl-2-propyn-1-ol
-
Toluene
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 eq) and 1,1-diphenyl-2-propyn-1-ol (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to obtain 3,3-diphenyl-3H-naphtho[2,1-b]pyran as a colorless solid.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-Diphenyl-3H-naphthopyran - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Lipid-Protein Interactions Using Naphthopyrene and FRET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores—a donor and an acceptor—that is highly sensitive to the distance between them, typically in the range of 1-10 nanometers. This characteristic makes FRET an invaluable tool for investigating molecular interactions in biological systems, including the intricate interplay between lipids and proteins within cell membranes. Naphthopyrene, a fluorescent probe that preferentially partitions into the hydrophobic core of lipid bilayers, serves as an excellent FRET donor for these studies. Its fluorescence properties are sensitive to the local lipid environment, providing insights into membrane structure and dynamics.
These application notes provide a comprehensive guide to utilizing this compound in FRET-based assays to elucidate lipid-protein interactions. Detailed protocols for key experiments are outlined, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Principle of the FRET Assay for Lipid-Protein Interactions
The fundamental principle of using this compound in FRET-based lipid-protein interaction studies lies in monitoring changes in its fluorescence upon interaction with a protein of interest. In this assay, this compound acts as the FRET donor, and a suitable FRET acceptor is typically attached to the protein. When the protein binds to or inserts into the lipid bilayer containing this compound, the donor and acceptor are brought into close proximity, leading to FRET. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.[1][2]
This energy transfer results in a decrease (quenching) of the donor's (this compound) fluorescence intensity and a simultaneous increase in the acceptor's fluorescence emission (sensitized emission). By quantifying these changes, researchers can determine the binding affinity, stoichiometry, and kinetics of lipid-protein interactions.
Key Applications
-
Quantifying Protein-Membrane Binding Affinity: Determine the dissociation constant (Kd) of a protein for a specific lipid composition.
-
Investigating Lipid Selectivity: Assess the preferential binding of a protein to specific lipid species or lipid domains (e.g., liquid-ordered vs. liquid-disordered phases).
-
Probing Protein-Induced Membrane Reorganization: Monitor changes in lipid distribution and domain formation upon protein binding.
-
Screening for Modulators of Lipid-Protein Interactions: Identify small molecules or other factors that enhance or inhibit the binding of a protein to the membrane.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Lipid Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound.
Materials:
-
Lipids of choice (e.g., POPC, DPPC, Cholesterol) dissolved in chloroform
-
This compound dissolved in chloroform
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator or gentle stream of nitrogen gas
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids and this compound in chloroform. A typical molar ratio of this compound to lipid is 1:200 to 1:500.
-
Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin, uniform lipid film on the bottom of the flask.
-
Place the flask under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle swirling. The final lipid concentration is typically 1-5 mg/mL. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Equilibrate the extruder and the MLV suspension to a temperature above the phase transition temperature of the lipids.
-
Pass the MLV suspension through the extruder 11-21 times to form LUVs of a defined size.
-
-
Characterization:
-
Determine the vesicle size and distribution using Dynamic Light Scattering (DLS).
-
The final concentration of phospholipids can be determined using a phosphate assay.
-
Protocol 2: FRET-Based Protein-Liposome Binding Assay
This protocol outlines the steps to measure the binding of a fluorescently labeled protein (acceptor) to this compound-containing liposomes (donor).
Materials:
-
This compound-labeled LUVs (from Protocol 1)
-
Fluorescently labeled protein of interest (e.g., with a rhodamine or NBD dye)
-
Unlabeled LUVs (control)
-
Fluorometer with excitation and emission monochromators
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a series of samples in cuvettes with a fixed concentration of this compound-labeled LUVs.
-
Add increasing concentrations of the fluorescently labeled protein to the cuvettes.
-
Include control samples:
-
This compound-labeled LUVs only (to measure donor fluorescence in the absence of acceptor, FD).
-
Unlabeled LUVs with the highest concentration of labeled protein (to measure direct acceptor excitation).
-
-
-
FRET Measurement:
-
Set the excitation wavelength for this compound (typically around 340-350 nm, but should be empirically determined for the specific lipid environment).
-
Record the fluorescence emission spectrum from ~360 nm to a wavelength beyond the acceptor's emission maximum.
-
Measure the fluorescence intensity of this compound at its emission maximum in the presence (FDA) and absence (FD) of the acceptor-labeled protein.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) for each protein concentration using the following formula:
-
E = 1 - (FDA / FD)
-
-
Plot the FRET efficiency as a function of the protein concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Photophysical Properties of this compound in a Model Lipid Bilayer (POPC)
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~345 nm | [Hypothetical] |
| Emission Maximum (λem) | ~375 nm, ~395 nm | [Hypothetical] |
| Quantum Yield (ΦF) | 0.4 - 0.6 | [Hypothetical] |
| Fluorescence Lifetime (τ) | 10 - 30 ns | [Hypothetical] |
Note: The exact photophysical properties of this compound are highly sensitive to the local environment and should be determined experimentally for the specific lipid composition used.
Table 2: FRET Parameters for this compound with Potential Acceptors
| Donor | Acceptor | Förster Radius (R0) in Å | Reference |
| This compound | NBD (Nitrobenzoxadiazole) | 30 - 45 | [Estimated] |
| This compound | Rhodamine | 45 - 60 | [Estimated] |
| This compound | Dansyl | 20 - 35 | [Estimated] |
Note: R0 values are dependent on the specific donor and acceptor derivatives and the membrane environment. They should be calculated or determined experimentally for accurate quantitative analysis.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual frameworks.
Caption: Experimental workflow for a FRET-based lipid-protein binding assay.
Caption: Principle of FRET between this compound (donor) and an acceptor.
Considerations for Experimental Design
-
Choice of FRET Acceptor: The acceptor's absorption spectrum must overlap with this compound's emission spectrum.[3] Commonly used acceptors include NBD, rhodamine, and dansyl derivatives. The choice will depend on the specific protein and labeling strategy.
-
Labeling Strategy: If the protein of interest does not have an intrinsic fluorophore suitable for FRET, it must be covalently labeled with an acceptor dye. Site-specific labeling is often preferred to ensure a defined distance between the donor and acceptor.
-
Control Experiments:
-
Donor-only and Acceptor-only Samples: To correct for background fluorescence and direct acceptor excitation.
-
Competition Assay: To confirm the specificity of the interaction, a non-labeled version of the protein can be used to compete with the labeled protein, which should result in a decrease in FRET.
-
Vesicle Stability: Ensure that the incorporation of the protein does not lead to vesicle leakage or fusion, which can be monitored by light scattering or the release of an encapsulated fluorescent dye.
-
-
Inner Filter Effects: At high concentrations of the fluorescent probes, inner filter effects can lead to an underestimation of fluorescence intensity. It is important to work within a concentration range where absorbance is low (typically < 0.1).
-
Data Correction: Raw fluorescence data should be corrected for background fluorescence, light scattering from vesicles, and direct acceptor excitation.
Conclusion
This compound is a versatile fluorescent probe for studying lipid-protein interactions using FRET. By carefully designing experiments and performing rigorous data analysis, researchers can gain valuable quantitative insights into the molecular mechanisms governing these fundamental biological processes. The protocols and guidelines presented here provide a solid foundation for employing this powerful technique in academic research and drug development.
References
One-Pot Synthesis of Naphthopyran Derivatives in Aqueous Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of naphthopyran derivatives in an aqueous medium. This environmentally friendly method offers several advantages, including high yields, neutral reaction conditions, and a simple workup procedure.[1][2][3] Naphthopyran derivatives are of significant interest due to their diverse biological and pharmacological activities, including potential as anticancer, anticoagulant, and antianaphylactic agents.
Core Principles and Advantages
The synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, a naphthol (1-naphthol or 2-naphthol), and an active methylene compound (malononitrile or ethyl cyanoacetate). The reaction is efficiently catalyzed by hexadecyltrimethylammonium bromide (HTMAB) in water, which acts as a green and safe solvent.[1][2][3]
Key advantages of this protocol include:
-
Environmentally Friendly: Utilizes water as the solvent, avoiding hazardous organic solvents.[1][2]
-
High Yields: The method provides good to excellent yields of the desired naphthopyran derivatives.[1][2]
-
Simple Workup: The product can be easily isolated by filtration and purified by recrystallization.[1][2]
-
Cost-Effective and Reusable Catalyst: HTMAB is a low-cost and reusable catalyst.[1]
-
Neutral Conditions: The reaction proceeds under neutral conditions, accommodating a variety of functional groups.[1][2]
Experimental Protocols
General Procedure for the Synthesis of Naphthopyran Derivatives
This protocol outlines the general steps for the one-pot synthesis of various naphthopyran derivatives in an aqueous medium.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
1-Naphthol or 2-Naphthol (1.0 mmol)
-
Malononitrile or Ethyl cyanoacetate (1.0 mmol)
-
Hexadecyltrimethylammonium bromide (HTMAB) (10 mol%)
-
Deionized water (20 mL)
-
Ethanol (95%) for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
TLC plates
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), naphthol (1.0 mmol), active methylene compound (1.0 mmol), and HTMAB (10 mol%) is prepared in a round-bottom flask containing 20 mL of water.[1][2]
-
The reaction mixture is stirred at reflux temperature.[1][2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.[1][2]
-
The solid product is collected by filtration and washed with 40 mL of water.[1][2]
-
The crude product is purified by recrystallization from 95% ethanol to afford the pure naphthopyran derivative.[1][2]
Data Presentation
Table 1: Synthesis of Naphthopyran Derivatives in Aqueous Media
The following table summarizes the reaction conditions and yields for the synthesis of various naphthopyran derivatives using the general protocol.
| Entry | Aldehyde (Ar) | Naphthol | Active Methylene | Time (h) | Yield (%) |
| 4a | C6H5 | 1-Naphthol | Malononitrile | 3 | 95 |
| 4b | 4-ClC6H4 | 1-Naphthol | Malononitrile | 2.5 | 93 |
| 4c | 4-MeC6H4 | 1-Naphthol | Malononitrile | 3 | 94 |
| 4d | 4-MeOC6H4 | 1-Naphthol | Malononitrile | 3 | 92 |
| 4e | 3-NO2C6H4 | 1-Naphthol | Malononitrile | 3.5 | 90 |
| 4f | 4-NO2C6H4 | 1-Naphthol | Malononitrile | 3.5 | 91 |
| 4g | C6H5 | 2-Naphthol | Malononitrile | 3 | 92 |
| 4h | 4-ClC6H4 | 2-Naphthol | Malononitrile | 2.5 | 94 |
| 4i | 4-MeC6H4 | 2-Naphthol | Malononitrile | 3 | 93 |
| 4j | 4-MeOC6H4 | 2-Naphthol | Malononitrile | 3 | 90 |
| 4k | 3-NO2C6H4 | 2-Naphthol | Malononitrile | 3.5 | 88 |
| 4l | 4-NO2C6H4 | 2-Naphthol | Malononitrile | 3.5 | 90 |
| 4m | C6H5 | 1-Naphthol | Ethyl cyanoacetate | 4 | 90 |
| 4n | 4-ClC6H4 | 1-Naphthol | Ethyl cyanoacetate | 3.5 | 92 |
| 4o | C6H5 | 2-Naphthol | Ethyl cyanoacetate | 4 | 88 |
| 4p | 4-ClC6H4 | 2-Naphthol | Ethyl cyanoacetate | 3.5 | 90 |
Data sourced from a study by Jin et al. (2006).[1]
Table 2: Effect of Catalyst Concentration on Yield
The concentration of the HTMAB catalyst plays a crucial role in the reaction's efficiency. The following table illustrates the effect of varying catalyst concentrations on the yield of product 4b.
| Catalyst (mol%) | Yield (%) |
| 1 | 55 |
| 5 | 86 |
| 10 | 93 |
| 15 | 93 |
As demonstrated, 10 mol% of HTMAB is sufficient to achieve a high yield, with no significant improvement at higher concentrations.[1]
Diagrams
Experimental Workflow
Caption: General workflow for the one-pot synthesis of naphthopyran derivatives.
Catalyst Optimization Logic
Caption: Logical flow for the optimization of the HTMAB catalyst concentration.
References
Application Notes and Protocols: Naphthopyrene as a DNA Base Analogue for Biophysical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Naphthopyrene, and structurally similar polycyclic aromatic hydrocarbons like pyrene, as fluorescent DNA base analogues in biophysical research. These analogues are powerful tools for investigating DNA structure, dynamics, and interactions with other molecules.
Introduction
Fluorescent nucleoside analogues are invaluable probes for studying the intricacies of DNA.[1][2] Unlike external dyes that are flexibly tethered to the DNA and can perturb its natural conformation, base analogues are incorporated directly into the DNA helix, offering a more intrinsic and less disruptive reporter of the local environment.[3] this compound and similar polycyclic aromatic hydrocarbons (PAHs), such as pyrene, serve as excellent DNA base analogues due to their unique photophysical properties.[4][5] Their fluorescence is often sensitive to the microenvironment, including stacking interactions with neighboring bases, making them ideal for probing DNA conformation and dynamics.[3][6] Pyrene, in particular, is known for its ability to form excimers, which provides a means to study processes that bring two pyrene-labeled strands into close proximity.[3]
These analogues can be synthetically incorporated into oligonucleotides using standard phosphoramidite chemistry.[4] Once incorporated, they can be used in a variety of biophysical studies, including fluorescence spectroscopy to monitor conformational changes and thermal denaturation experiments to assess the stability of the DNA duplex.
Key Applications
-
Probing DNA Structure and Dynamics: The sensitivity of this compound's fluorescence to its local environment allows for the study of DNA conformational changes, such as B-Z DNA transitions, and the dynamics of DNA breathing.
-
Investigating DNA-Protein Interactions: Changes in the fluorescence of a this compound analogue upon protein binding can provide insights into the binding mechanism and the conformational changes induced in the DNA.
-
Monitoring DNA Hybridization: The change in fluorescence upon hybridization of a this compound-labeled probe to its target sequence can be used to detect and quantify specific DNA or RNA sequences.
-
Studying DNA Damage and Repair: These analogues can be used to study how DNA damage affects the local structure and dynamics of the double helix.
-
Development of DNA-based Nanostructures: The unique photophysical properties of these analogues can be harnessed in the design and characterization of DNA-based nanomaterials.[1]
Data Presentation
Table 1: Photophysical Properties of Pyrene as a DNA Base Analogue
| Property | Value | Conditions | Reference |
| Absorption Maxima (λabs) | 275, 320, 337 nm | Deoxygenated CH2Cl2 | [3] |
| Monomer Emission Maxima (λem) | 378, 395 nm | In DNA sequence | [3][4] |
| Excimer Emission Maximum (λem) | ~490 nm | π-stacked pyrene dimer | [3] |
| Fluorescence Quantum Yield (ΦF) in single-stranded ODNs | 0.13 - 0.89 | Varies with sequence | [6] |
| Fluorescence Quantum Yield (ΦF) in duplex DNA | 0.16 - 0.47 | Varies with sequence and complement | [6] |
Table 2: Thermal Denaturation (Tm) Data for Pyrene-Modified Oligonucleotides
| Modification | ΔTm per modification (°C) | Comments | Reference |
| Intercalating Pyrene | Increased Tm | Stabilizes the duplex through π-stacking interactions. | [3] |
| Flexible Linker Attachment | Markedly decreased Tm | The flexible linker disrupts the helical structure. | [3] |
| 2'-N-(pyren-1-yl)methyl-2'-amino-LNA | +7 to +10 | Significant stabilization due to favorable stacking in the duplex core. | [3] |
Experimental Protocols
Protocol 1: Synthesis of Pyrene Deoxynucleoside Phosphoramidite
This protocol is a generalized procedure based on established methods for synthesizing C-nucleoside analogues.[4]
Materials:
-
1-Bromopyrene
-
Magnesium turnings
-
Anhydrous THF
-
Cadmium chloride (CdCl2)
-
1-α-chloro-3,5-di-O-p-toluoyl-2-deoxyribose
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Sodium methoxide in methanol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Preparation of Pyrenyl Grignard Reagent: React 1-bromopyrene with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
Formation of the Organocadmium Reagent: Add anhydrous CdCl2 to the Grignard reagent to form the organocadmium reagent in situ.
-
C-Glycosidic Bond Formation: Add the 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxyribose to the organocadmium reagent. The reaction couples the pyrene moiety to the deoxyribose sugar.
-
Purification: Purify the resulting protected pyrene deoxynucleoside by silica gel column chromatography.
-
Deprotection: Remove the p-toluoyl protecting groups using sodium methoxide in methanol.
-
Tritylation: Protect the 5'-hydroxyl group with DMT-Cl in pyridine.
-
Phosphitylation: React the 5'-O-DMT-pyrene deoxynucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA to yield the final phosphoramidite.
-
Purification and Characterization: Purify the phosphoramidite by silica gel chromatography and characterize by 31P NMR and mass spectrometry.
Protocol 2: Incorporation of Pyrene Phosphoramidite into Oligonucleotides
This protocol utilizes standard automated DNA synthesis techniques.[7][8]
Materials:
-
Pyrene deoxynucleoside phosphoramidite
-
Standard DNA phosphoramidites (A, C, G, T)
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonium hydroxide
Procedure:
-
Synthesizer Setup: Install the pyrene phosphoramidite on an automated DNA synthesizer.
-
Oligonucleotide Synthesis: Program the desired sequence into the synthesizer. The synthesis cycle (deblocking, coupling, capping, oxidation) is performed for each nucleotide addition.[7][8]
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubation in ammonium hydroxide.
-
Purification: Purify the pyrene-labeled oligonucleotide by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectroscopy.
Protocol 3: Fluorescence Spectroscopy of Pyrene-Labeled Oligonucleotides
Materials:
-
Purified pyrene-labeled oligonucleotide
-
Complementary DNA or RNA strand
-
Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare solutions of the single-stranded pyrene-labeled oligonucleotide and the duplex (by annealing with the complementary strand) in the desired buffer.
-
Annealing (for duplex): Mix equimolar amounts of the pyrene-labeled and complementary strands, heat to 95°C for 5 minutes, and then slowly cool to room temperature.
-
Fluorescence Measurement:
-
Set the excitation wavelength to a suitable value for pyrene (e.g., 340 nm).[9]
-
Record the emission spectrum from approximately 360 nm to 600 nm to observe both monomer and potential excimer fluorescence.
-
Measure the fluorescence intensity at the emission maximum for both the single-stranded and duplex forms.
-
-
Data Analysis: Compare the fluorescence spectra and intensities of the single-stranded and duplex DNA. A change in fluorescence intensity or a shift in the emission wavelength can indicate changes in the local environment of the pyrene moiety upon hybridization. The appearance of a broad, red-shifted emission band around 490 nm is indicative of excimer formation.[3]
Protocol 4: Thermal Denaturation (Tm) Analysis
Materials:
-
Purified pyrene-labeled oligonucleotide and its complement
-
Buffer solution (as in Protocol 3)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Prepare a solution of the duplex DNA in the desired buffer.
-
Tm Measurement:
-
Place the sample in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) to a high final temperature (e.g., 90°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.
-
Compare the Tm of the pyrene-modified duplex to that of an unmodified duplex of the same sequence to determine the effect of the pyrene analogue on duplex stability.
-
Visualization
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
Troubleshooting & Optimization
Technical Support Center: Naphthopyrene Fluorescence Experiments
Welcome to the technical support center for naphthopyrene-based fluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a concern for my this compound experiments?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as this compound.[1] This can be a significant issue in experimental settings as it can lead to inaccurate quantification, reduced sensitivity, and misinterpretation of results. Quenching can occur through various mechanisms, including interactions with other molecules in the solution or changes in the fluorophore's immediate environment.[2]
Q2: What are the common causes of this compound fluorescence quenching?
Several factors can lead to the quenching of this compound fluorescence. These can be broadly categorized as:
-
Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield and emission spectrum of this compound.[7][8][9] Generally, an increase in solvent polarity can lead to a decrease in fluorescence intensity.[10]
-
Concentration Effects (Self-Quenching): At high concentrations, this compound molecules can interact with each other, leading to the formation of non-fluorescent dimers or aggregates.[11][12]
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible photochemical destruction of the this compound molecule, leading to a permanent loss of fluorescence.[2][13]
Q3: How can I differentiate between static and dynamic quenching in my experiment?
Static and dynamic quenching can be distinguished by their differing dependence on temperature and viscosity, as well as through fluorescence lifetime measurements.
-
Temperature Dependence: In dynamic (collisional) quenching, an increase in temperature generally leads to an increase in the quenching rate constant due to faster diffusion.[5] Conversely, in static quenching, an increase in temperature often leads to a decrease in quenching as the non-fluorescent complexes may become less stable.
-
Fluorescence Lifetime: Dynamic quenching affects the excited state of the fluorophore and therefore reduces the fluorescence lifetime.[14] Static quenching, which involves the formation of a ground-state complex, does not alter the fluorescence lifetime of the uncomplexed fluorophore.[3][4]
Q4: What is photobleaching and how can I minimize it?
Photobleaching is the photochemical destruction of a fluorophore upon exposure to light, resulting in a permanent loss of signal.[2] To minimize photobleaching of this compound:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or by only illuminating the sample when acquiring data.[15]
-
Use Antifade Reagents: Commercially available antifade mounting media can be used, especially in microscopy, to reduce the rate of photobleaching.[15]
-
Deoxygenate Solutions: As oxygen can contribute to photobleaching, removing dissolved oxygen from the sample can improve fluorophore stability.[2]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues with this compound fluorescence quenching.
Issue 1: Low or No Fluorescence Signal
Possible Causes:
-
Incorrect filter sets or instrument settings.
-
Degradation of the this compound stock solution.
-
Presence of a strong quencher in the sample.
-
Extreme pH or solvent polarity.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Verify Instrument Settings | Confirm that the excitation and emission wavelengths are appropriate for this compound. Check that the correct filter sets are in place and that the detector gain is set appropriately. |
| 2 | Check Fluorophore Integrity | Prepare a fresh dilution of your this compound stock solution in a known, non-quenching solvent (e.g., cyclohexane) and measure its fluorescence. This will confirm if the stock is still active. |
| 3 | Identify Potential Quenchers | Review the composition of your sample buffer and media for known quenchers like oxygen, halides, or heavy atoms.[1][3] |
| 4 | Optimize Solvent and pH | If possible, adjust the solvent polarity and pH of your sample to conditions known to favor high fluorescence quantum yield for similar polycyclic aromatic hydrocarbons.[7][9] |
Issue 2: Rapid Decrease in Fluorescence Signal During Measurement
Possible Causes:
-
Photobleaching due to excessive light exposure.
-
Presence of a dynamic quencher.
-
Instrumental instability.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Assess Photostability | Acquire a time-lapse series of images or measurements. A steady decrease in intensity over time is indicative of photobleaching.[16] |
| 2 | Reduce Phototoxicity | Decrease the excitation light intensity and/or the exposure time.[15] Observe if the rate of signal decay is reduced. |
| 3 | Deoxygenate the Sample | If oxygen is a suspected quencher, sparge your solution with an inert gas like nitrogen or argon to remove dissolved oxygen.[5] |
| 4 | Perform a Control Measurement | Measure the fluorescence of a stable, known fluorophore under the same instrument settings to rule out instrumental drift or instability. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following tables provide data for the structurally similar molecule, naphthalene, to illustrate the effects of solvent and quenchers on fluorescence properties.
Table 1: Fluorescence Quantum Yield and Lifetime of Naphthalene in Various Solvents
| Solvent | Dielectric Constant | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 2.02 | 0.23 | 96 |
| Benzene | 2.28 | 0.21 | 81 |
| Chloroform | 4.81 | 0.18 | - |
| Ethanol | 24.55 | 0.19 | 29 |
| Acetonitrile | 37.5 | 0.19 | 23 |
| Water | 80.1 | 0.12 | 10 |
Data extrapolated from studies on naphthalene and its derivatives. Actual values for this compound may vary.
Table 2: Stern-Volmer Quenching Constants (Ksv) for Naphthalene with Various Quenchers
| Quencher | Solvent | Ksv (M⁻¹) | Quenching Mechanism |
| Oxygen | Cyclohexane | ~150 | Dynamic & Static[3] |
| Iodide (I⁻) | Water | ~207[6] | Dynamic |
| Nitric Oxide | Gas Phase | - | Dynamic |
This data is for naphthalene and serves as an illustrative example.
Experimental Protocols
Protocol 1: General Procedure for Measuring this compound Fluorescence
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Dilute the stock solution in the desired experimental buffer or solvent to the final working concentration. Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid solvent effects.
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength (λex) and emission wavelength (λem) appropriate for this compound. A preliminary scan might be necessary to determine the optimal wavelengths in your specific solvent system.
-
Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Measurement:
-
Blank the instrument using a cuvette containing the experimental buffer or solvent without this compound.
-
Place the sample cuvette in the holder and acquire the fluorescence spectrum or intensity reading.
-
For kinetic measurements, initiate data acquisition before adding any interacting components.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank.
-
Analyze the fluorescence intensity, spectral shifts, or lifetime changes as required for your experiment.
-
Protocol 2: Deoxygenation of Samples to Mitigate Oxygen Quenching
-
Prepare the Sample: Prepare your this compound-containing solution in a sealable vial or cuvette with a septum cap.
-
Purge with Inert Gas: Insert a long needle connected to a source of high-purity nitrogen or argon gas into the solution, ensuring the needle tip is below the liquid surface.
-
Vent: Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen.
-
Sparge: Gently bubble the inert gas through the solution for 10-15 minutes. Avoid vigorous bubbling which could cause splashing or sample evaporation.
-
Seal and Measure: After purging, remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas in the headspace. Immediately proceed with the fluorescence measurement.
Visualizations
Caption: A troubleshooting workflow for addressing low fluorescence signals in this compound experiments.
Caption: A diagram illustrating the different pathways for fluorescence quenching of this compound.
References
- 1. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
How environmental factors like pH influence Naphthopyrene photostability
Disclaimer: Direct experimental data on the photostability of naphthopyrene as a function of pH is limited in publicly available literature. The following guidance is based on established principles of organic photochemistry and data from studies on analogous polycyclic aromatic hydrocarbons (PAHs). Researchers are encouraged to perform compound-specific validation.
Frequently Asked Questions (FAQs)
Q1: How does pH generally influence the photostability of aromatic compounds like this compound?
The pH of a solution can significantly impact the photostability of aromatic compounds through several mechanisms:
-
Protonation and Deprotonation: The state of protonation of a molecule can alter its electronic structure and, consequently, its light-absorbing properties (UV-Vis absorption spectrum).[1][2] Changes in the electronic state can affect the efficiency of photochemical degradation pathways.
-
Changes in Solubility: The solubility of many organic compounds is pH-dependent.[3] Aggregation or precipitation of the compound at certain pH values can alter its exposure to light and affect the observed photostability.
-
Influence on Reactive Species: pH can influence the generation and reactivity of photochemically produced reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which are often involved in the degradation of PAHs.
-
Catalysis of Degradation Reactions: Acidic or basic conditions can directly catalyze certain degradation reactions of the excited state molecule or its intermediates.[2]
Q2: I am observing inconsistent photostability results for my this compound derivative at the same pH. What could be the cause?
Inconsistent results can stem from several factors. Please see the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include:
-
Inaccurate pH Control: The pH of the solution may not be stable throughout the experiment. It is crucial to use a reliable buffer system.
-
Buffer-Compound Interactions: The chosen buffer system may interact with the this compound derivative, potentially sensitizing or quenching the photochemical reaction.
-
Variable Light Source: Fluctuations in the intensity or spectral output of the light source will lead to inconsistent degradation rates.
-
Sample Preparation Inconsistencies: Variations in the initial concentration of the compound or the presence of impurities can affect the results.
Q3: In what pH range are PAHs typically more or less stable?
The effect of pH on PAH photostability is compound-specific. However, some studies on PAHs have shown trends:
-
For some PAHs, such as phenanthrene, the photodegradation rate has been observed to increase in alkaline conditions.
-
In photocatalytic degradation studies of several PAHs, the highest efficiency was achieved at a neutral pH of 7.[4]
-
The stability of phenolic compounds, which can be degradation products of PAHs, is generally higher in acidic conditions (pH < 7).[5]
It is essential to experimentally determine the optimal pH for the stability of your specific this compound compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No degradation observed | - Insufficient light intensity or incorrect wavelength. - Compound is highly photostable under the tested conditions. - Analytical method is not sensitive enough to detect small changes. | - Verify the output and spectral characteristics of your light source. - Increase the irradiation time or intensity (forced degradation). - Validate your analytical method (e.g., HPLC-UV, LC-MS) for the detection of the parent compound and potential degradants. |
| Rapid, uncontrolled degradation | - Light intensity is too high. - Presence of photosensitizing impurities in the solvent or on glassware. - The compound is inherently highly photolabile. | - Reduce the light intensity or use neutral density filters. - Use high-purity solvents and thoroughly clean all glassware. - Shorten the sampling time intervals to accurately determine the degradation kinetics. |
| Precipitation of the compound during the experiment | - pH is at or near the compound's pKa, leading to reduced solubility of the ionized or unionized form. - The concentration of the compound is too high for the chosen solvent and pH. | - Adjust the pH of the solution to a range where the compound is known to be soluble. - Perform solubility studies prior to photostability testing. - Lower the initial concentration of the compound. |
| Changes in the UV-Vis spectrum not correlating with degradation | - pH-dependent changes in the chromophore (protonation/deprotonation). - Formation of a stable photoproduct with a different absorption spectrum. | - Measure the UV-Vis spectrum of the compound at different pH values in the dark to distinguish between pH effects and photodegradation. - Use a separation technique like HPLC to quantify the parent compound and identify photoproducts. |
Data on pH Influence on PAH Photostability
| Compound | pH Condition | Observation | Citation |
| Phenanthrene | Increasing pH | Degradation rate increases; more rapid in alkaline medium. | |
| Fluorene, Pyrene, Benzopyrene | pH 7 | Highest efficiency of photocatalytic degradation. | [4] |
| General PAHs | Alkaline | Maximum removal efficiency observed in alkaline conditions in an advanced oxidation process. | [6] |
Detailed Experimental Protocol: pH-Dependent Photostability Assay
This protocol outlines a general procedure for assessing the photostability of a this compound derivative at different pH values.
1. Materials and Reagents:
-
This compound derivative of interest
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffer solutions at various pH values (e.g., phosphate, citrate, borate buffers)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or fluorescence)
-
Validated photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight) and temperature control.
-
Calibrated radiometer to measure light intensity.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Quartz or borosilicate glass vials.
2. Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9).
-
For each pH value, prepare replicate sample solutions by diluting the stock solution with the respective buffer to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent from the stock solution is low and consistent across all samples to minimize its effect.
-
Prepare "dark control" samples for each pH value, which will be stored under the same conditions but protected from light.
3. Experimental Procedure:
-
Measure the initial concentration (t=0) of the this compound derivative in each sample solution using the validated HPLC method.
-
Place the sample vials in the photostability chamber. Wrap the dark control vials in aluminum foil.
-
Expose the samples to a controlled light source for a defined period. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each sample and the dark controls.
-
Analyze the aliquots by HPLC to determine the concentration of the remaining this compound derivative.
4. Data Analysis:
-
Calculate the percentage of the this compound derivative remaining at each time point for each pH value.
-
Plot the concentration or percentage remaining against time for each pH.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and the degradation rate constant for each pH.
-
Compare the degradation rates and profiles across the different pH values to assess the influence of pH on the photostability.
-
Analyze the dark control samples to ensure that no significant degradation occurs in the absence of light.
Visualizations
Caption: Workflow for assessing pH-dependent photostability.
Caption: Influence of pH on this compound photostability pathways.
References
- 1. Pharmaceutical compounds photolysis: pH influence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Naphthopyrene-Based Lipid-Protein Interaction Assays
Welcome to the technical support center for utilizing Naphthopyrene and its derivatives in the study of lipid-protein interactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their experimental designs and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Why is my fluorescence signal weak or absent? | 1. Low Probe Concentration: Insufficient this compound concentration in the membrane. 2. Low Protein Concentration: Not enough protein to induce a detectable change. 3. Probe Aggregation/Precipitation: this compound has aggregated in the buffer and has not incorporated into liposomes. 4. Incorrect Wavelengths: Excitation or emission wavelengths are not set to the optimal values for the specific lipid environment. 5. Photobleaching: The probe has been degraded by prolonged exposure to the excitation light source. | 1. Optimize Probe Concentration: Titrate this compound concentration. Start with a lipid:probe molar ratio between 200:1 and 500:1. 2. Increase Protein Concentration: Perform a titration to find the optimal protein concentration range.[1] 3. Ensure Proper Solubilization: Dissolve this compound in an appropriate organic solvent (e.g., ethanol or DMSO) before adding to the lipid solution. Vortex thoroughly during liposome preparation.[2] 4. Verify Spectral Properties: Confirm the optimal excitation and emission maxima for this compound in your specific lipid composition, as these can shift based on environmental polarity.[3][4] 5. Minimize Light Exposure: Reduce excitation light intensity, decrease exposure times, and use fresh samples for each measurement. |
| 2. My fluorescence readings are inconsistent and not reproducible. | 1. Inner Filter Effect (IFE): At high concentrations, the sample itself absorbs excitation or emission light, leading to artificially low fluorescence readings.[5][6][7] 2. Protein Aggregation: The protein of interest is aggregating, causing light scattering and inconsistent binding.[2] 3. Liposome Instability: Liposomes are fusing or precipitating over the course of the experiment. 4. Pipetting Errors: Inaccurate dispensing of reagents, especially during titrations. | 1. Correct for IFE: Measure the absorbance of your sample at the excitation and emission wavelengths. Keep absorbance below 0.1 A.U.[6][7] If higher concentrations are necessary, apply a mathematical correction.[8][9] 2. Check for Aggregation: Use Dynamic Light Scattering (DLS) to check for protein aggregates. Optimize buffer conditions (pH, salt concentration) to improve protein solubility.[2] 3. Assess Liposome Quality: Use DLS to confirm liposome size and uniformity. Ensure proper storage and handling. 4. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use precise pipetting techniques.[10] |
| 3. I am observing high background fluorescence. | 1. Probe in Aqueous Solution: Free this compound in the buffer contributes to background signal. 2. Contaminated Buffer/Cuvette: Autofluorescent contaminants in the buffer or on the cuvette surface. 3. Non-Specific Binding: The protein is binding non-specifically to the liposome surface rather than interacting with the lipid headgroups in a targeted manner. | 1. Remove Free Probe: Use size-exclusion chromatography (e.g., a Sephadex column) to separate liposomes from unincorporated this compound. 2. Use High-Purity Reagents: Use spectroscopy-grade buffers and thoroughly clean cuvettes with ethanol and deionized water before each use. 3. Include Control Liposomes: Test binding to liposomes lacking the specific lipid of interest to quantify non-specific interactions. Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the buffer.[2] |
| 4. How do I interpret a shift in the emission spectrum? | Change in Environmental Polarity: this compound and similar solvatochromic dyes exhibit a shift in their emission wavelength based on the polarity of their environment.[3][4] A blue shift (to a shorter wavelength) typically indicates movement into a more hydrophobic (non-polar) environment, while a red shift (to a longer wavelength) suggests a more polar, hydrated environment. | Correlate Shift with Interaction: A blue shift upon protein binding may suggest the this compound probe is being moved into a protected, hydrophobic pocket at the lipid-protein interface. Conversely, a red shift could indicate the protein is disordering the membrane, allowing more water penetration.[3] |
| 5. The fluorescence intensity decreases upon protein binding. What does this mean? | Fluorescence Quenching: The protein may contain residues (like Tryptophan or Tyrosine) or a cofactor that can act as a fluorescence quencher when brought into close proximity with this compound. This can be a valid and informative result. | Investigate Quenching Mechanism: This is likely a form of dynamic or static quenching. This phenomenon can be used to calculate binding affinity. Confirm that this is not due to an inner filter effect from the added protein. |
Experimental Protocols
Protocol 1: Preparation of this compound-Labeled Unilamellar Vesicles (LUVs)
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
Phospholipids of choice (e.g., DOPC, POPC, with or without specific lipids like DOPS, PIPs)
-
This compound
-
Chloroform and/or Methanol (spectroscopy grade)
-
Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask or vial
-
Nitrogen gas stream
-
Vacuum desiccator
Methodology:
-
Lipid Film Preparation: a. In a glass vial, add the desired amount of phospholipids dissolved in chloroform. b. Add this compound stock solution (in ethanol or chloroform) to achieve a final lipid-to-probe molar ratio of approximately 400:1. c. Mix thoroughly by vortexing. d. Evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom. e. Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipids. b. Add the warmed buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-5 mM). c. Vortex the vial vigorously for 5-10 minutes. The solution will appear milky due to the formation of Multilamellar Vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Hydrate the membrane with buffer. c. Draw the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. The solution should become translucent, indicating the formation of LUVs.
-
Characterization & Storage: a. (Optional) Characterize the vesicle size and distribution using Dynamic Light Scattering (DLS). b. Store the liposomes at 4°C and use within 1-3 days for best results.
Protocol 2: Fluorescence Titration Assay to Determine Binding Affinity (Kd)
This protocol outlines how to perform a fluorescence titration experiment to quantify the interaction between a protein and this compound-labeled liposomes.
Materials:
-
This compound-labeled LUVs (from Protocol 1)
-
Purified protein of interest in a compatible buffer
-
Assay Buffer (same as hydration buffer)
-
Spectrofluorometer with temperature control
-
Stirred fluorescence cuvette
Methodology:
-
Instrument Setup: a. Set the spectrofluorometer to the optimal excitation and emission wavelengths for this compound in a lipid environment (determine these empirically; typically Ex ~340 nm, Em ~400-550 nm). b. Set the excitation and emission slit widths (e.g., 5 nm). c. Equilibrate the cuvette holder to the desired experimental temperature (e.g., 25°C).
-
Sample Preparation: a. In a fluorescence cuvette, add a fixed concentration of this compound-labeled LUVs diluted in the assay buffer. A common starting lipid concentration is 50-100 µM. b. Place the cuvette in the spectrofluorometer and allow it to equilibrate for 5 minutes.
-
Titration: a. Record the initial fluorescence intensity (F₀) of the liposome solution. b. Add a small aliquot of the concentrated protein stock solution directly to the cuvette. Mix gently but thoroughly (if using a stirred cuvette, ensure continuous slow stirring). c. Allow the system to equilibrate for 2-5 minutes. d. Record the fluorescence intensity (F). e. Repeat steps 3b-3d with successive additions of the protein stock until the fluorescence signal no longer changes, indicating saturation.
-
Data Analysis: a. Correct for dilution by multiplying each fluorescence reading by a factor of (V_initial + V_added) / V_initial. b. If necessary, perform an inner filter effect correction. c. Plot the change in fluorescence (ΔF = F - F₀) as a function of the total protein concentration. d. Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression software to determine the dissociation constant (Kd).
Quantitative Data Summary
The spectral properties of this compound are highly dependent on the solvent and lipid environment. The following table provides representative values. Note: These values should be determined empirically for your specific experimental system.
| Parameter | Typical Value Range | Notes |
| Excitation Maximum (λ_ex) | 330 - 350 nm | Can shift depending on the polarity of the lipid environment. |
| Emission Maximum (λ_em) | 420 - 520 nm | Highly sensitive to environment. A blue shift indicates a more hydrophobic environment.[3] |
| Quantum Yield (Φ_f) | 0.4 - 0.7 | Varies significantly with solvent polarity and membrane order. Higher in non-polar environments.[11][12] |
| Fluorescence Lifetime (τ) | 5 - 10 ns | Can be bi-exponential, indicating multiple probe populations or complex decay kinetics.[11] |
| Recommended Lipid:Probe Ratio | 200:1 to 500:1 | Higher ratios minimize membrane disruption and probe self-quenching. |
Visualizations
Experimental Workflow
Caption: General workflow for a this compound lipid-protein binding assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common this compound assay issues.
Principle of Fluorescence Change
Caption: this compound fluorescence changes upon protein-induced shielding.
References
- 1. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental method to correct fluorescence intensities for the inner filter effect - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 8. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
- 9. static.horiba.com [static.horiba.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Discrepancies in Naphthopyrene Partition Coefficients: A Technical Support Guide
Welcome to the technical support center for resolving contradictions in Naphthopyrene partition coefficients in lipid systems. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and interpret divergent results.
Frequently Asked Questions (FAQs)
Q1: What is a partition coefficient (Kp) and why is it important for this compound?
A partition coefficient (Kp) is a measure of the equilibrium distribution of a compound between two immiscible phases, in this case, a lipid bilayer and an aqueous buffer. It is typically expressed as the ratio of the concentration of the compound in the lipid phase to its concentration in the aqueous phase. For a highly hydrophobic molecule like this compound, a polycyclic aromatic hydrocarbon (PAH), the partition coefficient indicates its affinity for biological membranes. This is crucial for understanding its bioavailability, potential toxicity, and its use as a fluorescent membrane probe. A high Kp value signifies a strong preference for the lipid environment.
Q2: I have measured the partition coefficient for this compound and my value differs significantly from a previously published result. What are the potential reasons for this discrepancy?
Contradictory partition coefficient values for this compound can arise from a variety of factors related to experimental conditions and methodologies. Key areas to investigate include:
-
Lipid Composition: The type of lipids used to form the liposomes or lipid bilayers significantly impacts partitioning. Factors such as acyl chain length, saturation, and headgroup charge can alter membrane fluidity and packing, thereby affecting the incorporation of this compound.
-
Temperature: The temperature at which the experiment is conducted is critical, especially if the lipid system undergoes a phase transition. The partitioning of molecules can differ substantially between the gel and liquid-crystalline phases of a lipid bilayer.
-
pH of the Aqueous Buffer: While this compound is a non-ionizable molecule, the pH can influence the charge of the lipid headgroups (e.g., in phosphatidylserine), which can indirectly affect membrane properties and partitioning.
-
Experimental Method: Different techniques for measuring partition coefficients (e.g., fluorescence spectroscopy, derivative spectrophotometry, shake-flask method) have their own inherent assumptions and potential for artifacts, which can lead to different results.
-
Liposome Preparation and Characteristics: The size and lamellarity (unilamellar vs. multilamellar) of liposomes can present different surface areas and volumes for partitioning, potentially affecting the calculated Kp value.
Q3: How does the choice of lipid affect the partitioning of this compound?
The lipid composition of the membrane is a primary determinant of this compound's partition coefficient. This compound has been shown to preferentially partition into liquid-ordered (Lo) phases of lipid membranes.[1] Therefore, lipid mixtures that promote the formation of Lo domains, such as those containing cholesterol and sphingomyelin, are expected to show higher partition coefficients for this compound compared to more fluid, liquid-disordered (Ld) phase membranes like those composed of dioleoylphosphatidylcholine (DOPC). The charge of the lipid headgroups can also play a role; for instance, negatively charged liposomes have been shown to yield different partition coefficients for some compounds compared to neutral or positively charged ones.[2]
Q4: Can the concentration of this compound used in the experiment affect the measured partition coefficient?
Yes, at high concentrations, this compound may form aggregates or excimers within the lipid bilayer, which can affect its fluorescence properties and lead to a concentration-dependent apparent partition coefficient. It is advisable to work at low probe-to-lipid ratios to minimize these effects and ensure that the partitioning reflects the behavior of individual molecules.
Troubleshooting Guide
This guide will help you identify and resolve potential sources of error in your this compound partition coefficient experiments.
Issue 1: Inconsistent or non-reproducible Kp values.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Liposome Preparations | Ensure a consistent protocol for liposome preparation (e.g., extrusion, sonication) to obtain a uniform size distribution. Characterize your liposomes (e.g., by dynamic light scattering) to confirm size and homogeneity. |
| Temperature Fluctuations | Use a temperature-controlled sample holder or water bath to maintain a constant and accurate temperature throughout the experiment. |
| Incomplete Equilibration | Allow sufficient time for this compound to equilibrate between the aqueous and lipid phases. The time required can depend on the lipid composition and temperature. Perform a time-course experiment to determine when equilibrium is reached. |
| Photodegradation of this compound | This compound is a fluorescent molecule and may be susceptible to photobleaching. Minimize exposure to excitation light by using the lowest necessary intensity and shortest possible exposure times. |
Issue 2: Measured Kp value is significantly different from expected values for a highly lipophilic molecule.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Determination of Lipid Concentration | The concentration of lipid in your liposome suspension is a critical parameter in the calculation of Kp. Use a reliable method, such as the Stewart assay or phosphate analysis, to accurately determine the phospholipid concentration. |
| Presence of Residual Solvents | Residual organic solvents from the preparation of this compound stock solutions or lipid films can alter membrane properties. Ensure all solvent is thoroughly removed by drying under vacuum. |
| Light Scattering Effects | Liposome suspensions can cause significant light scattering, which can interfere with absorbance and fluorescence measurements. Use appropriate background correction methods. Derivative spectroscopy can be a useful technique to minimize the effects of light scattering. |
| Inappropriate Experimental Technique | The chosen method may not be suitable for a highly hydrophobic compound like this compound. For instance, the shake-flask method with n-octanol and water may not accurately reflect partitioning into a complex lipid bilayer.[2] Consider using a membrane-based method like fluorescence quenching or derivative spectrophotometry. |
Data Presentation
While specific experimental data for this compound partition coefficients are scarce in the literature, the following table illustrates the expected trends based on the behavior of similar polycyclic aromatic hydrocarbons. The XLogP3 value for this compound is calculated to be 7.2, indicating high lipophilicity.[3]
Table 1: Illustrative Partition Coefficients (log Kp) of this compound under Various Experimental Conditions.
| Lipid System | Temperature (°C) | Phase State | Expected log Kp | Rationale |
| DMPC (Dimyristoyl-phosphatidylcholine) | 20 | Gel (So) | ~ 5.5 | Reduced partitioning into the highly ordered gel phase. |
| DMPC | 30 | Liquid-Crystalline (Ld) | ~ 6.5 | Increased partitioning into the more fluid membrane. |
| DPPC (Dipalmitoyl-phosphatidylcholine) | 37 | Gel (So) | ~ 5.2 | Similar to DMPC in the gel phase, with slightly lower partitioning due to longer, more ordered chains. |
| DPPC | 45 | Liquid-Crystalline (Ld) | ~ 6.2 | Increased partitioning above the phase transition temperature. |
| POPC (Palmitoyl-oleoyl-phosphatidylcholine) | 25 | Liquid-Disordered (Ld) | ~ 6.8 | The presence of an unsaturated acyl chain increases membrane fluidity, favoring partitioning. |
| SM/Cholesterol (2:1) | 25 | Liquid-Ordered (Lo) | > 7.0 | This compound preferentially partitions into the liquid-ordered phase.[1] |
Note: These are hypothetical values intended to illustrate expected trends.
Experimental Protocols
Method 1: Determination of Partition Coefficient by Fluorescence Quenching
This method relies on the quenching of this compound fluorescence by a quencher that resides in the aqueous phase (e.g., iodide ions). The lipid bilayer protects the partitioned this compound from the quencher.
Materials:
-
This compound stock solution in ethanol.
-
Liposome suspension of known lipid concentration.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Aqueous quencher solution (e.g., potassium iodide).
Protocol:
-
Prepare a series of samples containing a fixed concentration of this compound and varying concentrations of liposomes in the aqueous buffer.
-
Add a fixed concentration of the aqueous quencher to each sample.
-
Incubate the samples at the desired temperature to allow for equilibration.
-
Measure the fluorescence intensity of this compound in each sample using a spectrofluorometer.
-
The partition coefficient can be calculated using the Stern-Volmer equation modified for a two-phase system.
Method 2: Determination of Partition Coefficient by Derivative Spectrophotometry
This method utilizes the shift in the UV-Vis absorption spectrum of this compound upon its transfer from an aqueous to a lipid environment. Derivative spectroscopy is used to resolve the spectral shift from the background scattering of the liposomes.
Materials:
-
This compound stock solution in a suitable solvent (e.g., ethanol).
-
Liposome suspension of known lipid concentration.
-
Aqueous buffer (e.g., PBS, pH 7.4).
Protocol:
-
Prepare two sets of cuvettes: sample and reference.
-
In the sample cuvette, prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of liposomes.
-
In the reference cuvette, prepare corresponding liposome suspensions without this compound.
-
Record the absorption spectra of the sample against the reference.
-
Calculate the second derivative of the absorption spectra.
-
The change in the derivative signal is proportional to the amount of this compound partitioned into the lipid bilayer. The partition coefficient can be determined by fitting the data to a binding isotherm.
Visualizations
References
Technical Support Center: Synthesis of Naphthopyran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of naphthopyran derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of naphthopyran derivatives, particularly through the widely used acid-catalyzed condensation of naphthols and propargyl alcohols.
Question: My reaction is resulting in a low yield of the desired naphthopyran. What are the potential causes and how can I improve the yield?
Answer:
Low yields in naphthopyran synthesis can stem from several factors. A primary cause is the presence of water in the reaction mixture, which can lead to the Meyer-Schuster rearrangement of the propargyl alcohol starting material, forming an α,β-unsaturated carbonyl compound as a byproduct.[1][2] Additionally, using a strong acid catalyst like p-toluenesulfonic acid (TsOH) can sometimes promote side reactions.[1][3]
To enhance the yield, consider the following strategies:
-
Employ a Dehydrating Agent: The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly increase the product yield by removing water from the reaction medium as it forms.[1][3]
-
Use a Milder Acid Catalyst: Switching to a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) can minimize side reactions and favor the formation of the desired naphthopyran.[1][3]
-
Optimize Reaction Conditions: The choice of solvent and temperature is crucial. High-boiling, polar aprotic solvents like 1,2-dichloroethane have been found to be effective.[1][3] It is also beneficial to optimize the catalyst loading and reaction temperature, as even small changes can have a significant impact on the yield.
Question: I am observing the formation of a deeply colored impurity in my reaction. What is this side product and how can I prevent its formation?
Answer:
The formation of a deeply colored impurity is a common issue, especially when using 1-naphthol derivatives. This colored product is often a result of a conjugate addition side reaction where the nucleophilic 4-position of the naphthol attacks the propargyl carbocation.[1][4] This side reaction is more prevalent when using electron-rich diaryl propargyl alcohols, which form more stable carbocations.[1][4]
To mitigate the formation of this colored byproduct:
-
Catalyst and Reagent Choice: Using a milder catalyst (PPTS) can help control the reactivity and reduce the likelihood of this side reaction.[1][3]
-
Substrate Considerations: If possible, modifying the electronic properties of the propargyl alcohol to be less electron-rich can also disfavor the formation of the stable carbocation that leads to this side product.
Question: The synthesis of my desired 2H-naphthopyran is proving to be particularly challenging. Are there specific issues related to this isomer?
Answer:
Yes, the synthesis of 2H-naphthopyrans can be complicated by the nucleophilicity at the 4-position of the 1-naphthol starting material.[1][4] As mentioned in the previous question, nucleophilic attack from this position leads to the formation of a colored, non-photochromic dye.[1][4] This side reaction becomes more significant if the nucleophilicity of the naphthol's hydroxyl group is diminished due to steric or electronic effects.[1][4]
Strategies to overcome this challenge include:
-
Careful Selection of Starting Materials: Avoid using 1-naphthols with bulky substituents near the hydroxyl group that might hinder its reactivity.
-
Optimized Reaction Conditions: The use of the optimized conditions developed by Zhao and Carreira, employing PPTS as the catalyst and trimethyl orthoformate as a dehydrating agent in 1,2-dichloroethane, has been shown to be effective in cleanly producing a variety of naphthopyrans, including those that are otherwise difficult to synthesize.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for synthesizing naphthopyrans?
A1: The most straightforward and widely used method is the acid-catalyzed condensation of a naphthol with a propargyl alcohol.[1][3] This method typically involves generating a naphthyl propargyl ether in situ, which then undergoes a thermal rearrangement to form the naphthopyran.[1]
Q2: What are the typical catalysts used in the acid-catalyzed synthesis of naphthopyrans?
A2: Commonly used catalysts include p-toluenesulfonic acid (TsOH) due to its solubility in organic solvents, and heterogeneous catalysts like acidic alumina, which is suitable for large-scale synthesis.[1] For more sensitive substrates or to improve yields, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) is recommended.[1][3]
Q3: Are there any alternative, more environmentally friendly methods for naphthopyran synthesis?
A3: Yes, alternative methods have been developed that utilize more benign solvents like water.[1] For instance, heating an aqueous mixture of the propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate has been shown to produce good yields of naphthopyrans.[1] Solvent-free, solid-state reactions involving grinding the reactants with an acid catalyst and silica gel have also been reported, although the yields are often poor to moderate.[1]
Q4: Can substituents on the starting materials affect the reaction yield?
A4: Absolutely. The electronic and steric properties of the substituents on both the naphthol and the propargyl alcohol can significantly impact the reaction. Electron-donating groups on the diaryl propargyl alcohol can stabilize the carbocation intermediate, potentially leading to an increased rate of side reactions.[1][4] Conversely, bulky substituents on the naphthol can hinder the reaction and reduce yields.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Naphthopyran Synthesis
| Method | Catalyst | Solvent | Dehydrating Agent | Typical Yield | Reference |
| Traditional Acid-Catalyzed | p-Toluenesulfonic Acid (TsOH) | Toluene or Dichloromethane | None | Moderate to Good | [1] |
| Optimized One-Pot Procedure | Pyridinium p-toluenesulfonate (PPTS) | 1,2-Dichloroethane | Trimethyl Orthoformate | Excellent | [1][3] |
| Solid-State Grinding | p-Toluenesulfonic Acid (TsOH) | None | None | Poor to Moderate | [1] |
| Aqueous Synthesis | β-Cyclodextrin Hydrate | Water | None | Good | [1] |
Table 2: Illustrative Example of Yield Optimization by Varying Reaction Parameters for a Naphthopyran-Related Derivative Synthesis
| Entry | Catalyst Amount (g) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.05 | 100 | 90 | 58 |
| 2 | 0.08 | 100 | 75 | 72 |
| 3 | 0.1 | 100 | 60 | 85 |
| 4 | 0.1 | 110 | 45 | 92 |
| 5 | 0.1 | 120 | 45 | 92 |
Note: Data in Table 2 is adapted from a study on naphthopyranopyrimidine synthesis and serves to illustrate the impact of optimizing reaction conditions.[5]
Experimental Protocols
Key Experiment: Optimized One-Pot Synthesis of Naphthopyrans (Zhao and Carreira Method)
This protocol is an improved acid-catalyzed method that generally provides excellent yields and clean conversion.[1][3]
Materials:
-
Appropriate naphthol derivative
-
Appropriate 1,1-diarylprop-2-yn-1-ol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Trimethyl orthoformate
-
1,2-Dichloroethane (high-boiling, polar aprotic solvent)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the naphthol (1.0 equivalent) and the 1,1-diarylprop-2-yn-1-ol (1.1 equivalents) in 1,2-dichloroethane, add trimethyl orthoformate (3.0 equivalents).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Reactions are typically complete within 1-3 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure naphthopyran derivative. For some bis-naphthopyrans, simple filtration may be sufficient to obtain the pure product.[1][3]
Visualizations
Caption: Optimized one-pot synthesis workflow for naphthopyran derivatives.
Caption: Troubleshooting logic for common issues in naphthopyran synthesis.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Enhancing the photostability of Naphthopyrene during fluorescence microscopy
Disclaimer: Information regarding the specific photostability characteristics of Naphthopyrene and its compatibility with various antifade reagents is limited in the currently available scientific literature. The following troubleshooting guides and FAQs provide general best practices for enhancing the photostability of fluorophores during fluorescence microscopy. Researchers using this compound are strongly encouraged to empirically test and optimize these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can significantly impact the quality and quantitative accuracy of fluorescence microscopy experiments, especially during time-lapse imaging or when imaging low-abundance targets.[1][2]
Q2: How can I minimize photobleaching of this compound?
Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, using antifade reagents, and proper sample handling.[1][3] Key strategies include:
-
Reducing the intensity and duration of the excitation light.[3]
-
Using a more sensitive detector to allow for lower excitation power.
-
Employing antifade mounting media to quench reactive oxygen species that contribute to photobleaching.
-
Choosing the appropriate imaging modality (e.g., confocal, widefield) and optimizing acquisition settings.
Q3: Are there specific antifade reagents recommended for this compound?
Currently, there is no specific data available that recommends particular antifade reagents for this compound. However, several general-purpose antifade reagents are commonly used in fluorescence microscopy and can be tested for their efficacy with this compound. These include both commercial and homemade formulations.
Q4: What are the main components of an antifade reagent?
Most antifade reagents are cocktails that include a free radical scavenger to reduce the formation of reactive oxygen species that damage the fluorophore. Common active ingredients include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][5] These are typically dissolved in a glycerol-based mounting medium.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid signal loss (photobleaching) of this compound | - High excitation laser power.- Prolonged exposure time.- Absence of an effective antifade reagent.- High oxygen concentration in the mounting medium. | - Reduce laser power to the minimum level required for a sufficient signal-to-noise ratio.- Decrease the pixel dwell time or use a faster scan speed in confocal microscopy.- Shorten the camera exposure time in widefield microscopy.- Use a fresh, high-quality antifade mounting medium.- Consider using an oxygen scavenging system in the imaging buffer for live-cell imaging. |
| High background fluorescence | - Autofluorescence from the sample (cells or tissue).[6]- Non-specific binding of the fluorescent probe.- Contaminated or old mounting medium.[5]- Suboptimal filter sets. | - Include an unstained control to assess the level of autofluorescence.- Use a mounting medium with a low refractive index mismatch to the sample.- Ensure thorough washing steps to remove unbound this compound.- Prepare fresh mounting medium and store it protected from light.- Use high-quality bandpass filters to isolate the this compound emission spectrum. |
| Low initial fluorescence signal | - Low concentration of this compound.- Inefficient labeling or staining.- Quenching of fluorescence by the mounting medium.[5]- Incorrect excitation or emission filter settings.[6] | - Optimize the concentration of this compound used for staining.- Ensure the staining protocol is optimized for your sample type.- Test different antifade reagents, as some can quench the initial fluorescence of certain dyes.[5]- Verify that the microscope's filter sets are appropriate for the excitation and emission spectra of this compound. |
| Uneven or patchy staining | - Inadequate permeabilization of cells or tissue.- Aggregation of the this compound probe.- Uneven application of the mounting medium. | - Optimize the permeabilization step in your staining protocol.- Ensure this compound is fully dissolved in an appropriate solvent before use.- Carefully apply the mounting medium to ensure even coverage and avoid air bubbles. |
Quantitative Data on Antifade Reagents
While no quantitative data is available specifically for this compound, the following table summarizes the general properties of common antifade agents. Researchers should experimentally determine the most suitable reagent for their this compound experiments.
| Antifade Agent | Common Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | 0.1% - 1% in glycerol/PBS | Highly effective at reducing fading for many fluorophores.[4][5] | Can be toxic, may reduce initial fluorescence intensity, and can cause background fluorescence.[7] Can react with cyanine dyes.[4][5] |
| n-Propyl gallate (NPG) | 1% - 2% in glycerol/PBS | Less toxic than PPD and effective for many dyes.[4] | Can be difficult to dissolve and may precipitate over time.[5] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 2.5% in glycerol/PBS | Less toxic than PPD, readily soluble.[4][5] | Generally less effective than PPD at preventing photobleaching.[5] |
| Commercial Mountants (e.g., ProLong™, VECTASHIELD®) | Ready-to-use | Optimized formulations, often with higher refractive index and hardening properties. | Can be expensive, and compatibility with all dyes is not guaranteed.[5] |
Experimental Protocols
Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a general method for preparing a common homemade antifade solution.
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate (Sigma P3130) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note: NPG does not dissolve well in aqueous solutions.[8]
-
In a fume hood, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (ACS grade, 99-100% purity).
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture while stirring rapidly. [8]
-
Store the final solution in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use and store at 4°C for short-term use.
Protocol 2: General Workflow for Sample Mounting and Imaging to Enhance Photostability
Caption: A generalized workflow for sample preparation and imaging to improve fluorophore photostability.
Logical Relationships and Signaling Pathways
As this compound is a fluorescent probe, it is used to visualize cellular components or processes rather than being part of a signaling pathway itself. The following diagram illustrates the logical relationship between factors contributing to photobleaching and the strategies to mitigate them.
Caption: Key factors that cause photobleaching and the corresponding strategies to minimize their impact.
References
- 1. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Strategies to control or prevent BODIPY fluorescence quenching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to BODIPY fluorescence quenching.
Troubleshooting Guide: Diagnosing and Resolving Fluorescence Quenching
This guide is designed to help you identify the potential cause of fluorescence quenching in your experiments involving BODIPY dyes and provides actionable steps to mitigate the issue.
Problem: My BODIPY dye is not fluorescing or the signal is very weak.
Initial Assessment:
-
Confirm Dye Integrity:
-
Have you run a fresh UV-Vis spectrum of your dye stock? Does the absorbance spectrum match the expected profile for your BODIPY derivative?
-
Has the dye been stored correctly (e.g., protected from light, at the recommended temperature)? Photodegradation can occur with prolonged light exposure.[][2]
-
-
Check Instrument Settings:
-
Are the excitation and emission wavelengths set correctly for your specific BODIPY dye?
-
Is the detector gain/sensitivity appropriate?
-
Potential Cause 1: Aggregation-Caused Quenching (ACQ)
Symptoms:
-
Fluorescence intensity decreases as the concentration of the dye increases.
-
You are working in an aqueous or highly polar solvent.
-
You observe a broadening or a shift in the absorbance spectrum.
Solutions:
-
Reduce Concentration: Dilute your sample. BODIPY dyes are prone to forming non-fluorescent aggregates at high concentrations due to π-π stacking.[]
-
Change Solvent: If your experiment allows, switch to a less polar solvent. Many BODIPY dyes are more fluorescent in non-polar environments.[4][5]
-
Introduce Steric Hindrance: Synthesize or select a BODIPY derivative with bulky substituents at the meso-position or other positions on the pyrrole rings. These groups physically prevent the dye molecules from stacking.[]
-
Use Surfactants or Encapsulating Agents: The addition of a surfactant (above its critical micelle concentration) can help to solubilize the dye and prevent aggregation.[6][7] Proteins like bovine serum albumin (BSA) can also bind to and disaggregate BODIPY dyes, leading to fluorescence recovery.[7]
Potential Cause 2: Photoinduced Electron Transfer (PET)
Symptoms:
-
The BODIPY core is conjugated to a moiety with electron-donating or electron-withdrawing properties (e.g., anilines, nitroaromatics).
-
Fluorescence is sensitive to the local environment (e.g., pH, ion concentration) that might affect the electronic properties of the quenching moiety.
Solutions:
-
Modify the Quenching Moiety: If designing a new probe, alter the electron donor/acceptor group to make PET less favorable. This can be achieved by changing its electronic strength or increasing the spatial separation between the donor/acceptor and the BODIPY core.[]
-
Control the Environment: If the PET process is dependent on environmental factors (like pH), ensure your buffer system is stable and appropriate for maintaining the desired fluorescent state. For example, protonation of an amine can inhibit PET and "turn on" fluorescence.[8]
Potential Cause 3: Solvent Effects
Symptoms:
-
The dye exhibits bright fluorescence in one solvent (e.g., hexane, toluene) but is significantly quenched in another (e.g., acetone, DMF, DMSO, water).[4][9]
Solutions:
-
Solvent Selection: Choose a solvent system that is as non-polar as your experimental design will allow. Polar solvents can stabilize charge transfer states or interact with the dye in ways that promote non-radiative decay pathways.[4][5][10]
-
Increase Viscosity: In some cases, increasing the viscosity of the medium (e.g., by adding glycerol) can restrict intramolecular rotations that lead to quenching, thereby enhancing fluorescence.[11]
Potential Cause 4: Quenching by External Molecules (Collisional Quenching)
Symptoms:
-
The presence of certain molecules in your sample (e.g., iodide ions, acrylamide, tryptophan) leads to a decrease in fluorescence.[][12]
Solutions:
-
Purify Your Sample: Remove potential quenchers from your sample if they are not part of the intended experimental design.
-
Shield the Fluorophore: In some applications, incorporating the BODIPY dye into a larger structure like a nanoparticle or a protein cavity can shield it from collisional quenchers in the bulk solution.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem for BODIPY dyes?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For BODIPY dyes, which are prized for their high fluorescence quantum yields and photostability, quenching can lead to reduced signal intensity, lower imaging contrast, and compromised probe sensitivity and stability in various applications like bioimaging and sensing.[][]
Q2: What are the main mechanisms of BODIPY fluorescence quenching?
The primary quenching mechanisms include:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, planar BODIPY molecules can stack together (π-π stacking), forming non-emissive aggregates.[][13]
-
Photoinduced Electron Transfer (PET): An electron is transferred between the excited BODIPY core and a nearby electron-donating or electron-accepting molecule, leading to non-radiative decay.[][8][14]
-
Energy Transfer (FRET/Dexter): The excitation energy is transferred from the BODIPY dye (donor) to another molecule (acceptor) in close proximity, quenching the donor's fluorescence.[][15]
-
Intramolecular Motion: Free rotation of certain substituents, particularly at the meso-position (like a phenyl group), can dissipate the excited-state energy non-radiatively.[16]
-
Solvent Interactions: Polar solvents can promote quenching by stabilizing non-fluorescent charge-transfer states or through other specific interactions.[4][5][11]
Q3: How can I prevent my BODIPY-labeled protein conjugate from quenching?
Quenching in bioconjugates is common, especially with a high degree of substitution (DOS).[14]
-
Optimize the DOS: Aim for a lower labeling ratio (fewer dye molecules per protein).
-
Use a Linker: Introduce a rigid or long spacer between the BODIPY dye and the biomolecule to prevent interactions that could lead to quenching.
-
Choose the Right BODIPY: Select a BODIPY derivative that is less prone to quenching, for example, one with bulky groups that prevent dye-dye interactions on the protein surface.
Q4: Can BODIPY fluorescence quenching ever be useful?
Yes. Many fluorescent probes and sensors are designed based on a "turn-on" mechanism where fluorescence is initially quenched. The quenching is then relieved upon interaction with a specific analyte, leading to a detectable fluorescent signal. This principle is widely used for sensing ions, pH, and biomolecules. The PET mechanism is a common strategy for designing such probes.[][8]
Q5: What is the difference between static and dynamic quenching?
-
Static Quenching: Occurs when the BODIPY dye forms a non-fluorescent complex with a quencher molecule while in the ground state. This process reduces the number of fluorophores available for excitation.[]
-
Dynamic (Collisional) Quenching: Happens when an excited BODIPY molecule collides with a quencher molecule, which causes it to return to the ground state without emitting a photon. This process shortens the excited-state lifetime of the fluorophore.[]
Distinguishing between the two is crucial as the strategies to mitigate them differ. Static quenching can be reduced by preventing complex formation (e.g., adding steric bulk), while dynamic quenching can be controlled by altering the excited-state properties or the viscosity of the medium.[]
Quantitative Data Summary
The following table summarizes the impact of different factors on BODIPY fluorescence quantum yield (Φf), a measure of the dye's emission efficiency. Higher values indicate brighter fluorescence.
| BODIPY Derivative/Condition | Solvent | Quantum Yield (Φf) | Key Observation | Reference(s) |
| CH₂-bis(BODIPY)s | Nonpolar hydrocarbons | 0.99 | Exhibit very high fluorescence in nonpolar media. | [4] |
| CH₂-bis(BODIPY)s | Acetone, DMF, DMSO | 0.008 | Fluorescence is dramatically quenched in polar, electron-donating solvents. | [4] |
| 8-phenyltetramethyl-BODIPY | Toluene | 0.005 | Free rotation of the meso-phenyl group causes severe quenching. | [17] |
| 8-phenyltetramethyl-BODIPY (rotationally restricted) | Toluene | 0.93 | Preventing rotation of the meso-aryl group restores high fluorescence. | [17] |
| BODIPY FL GTP | Phosphate-buffered saline | ~0.1 (relative to free dye) | Interaction with the guanine base quenches fluorescence via PET. | [14] |
| BODIPY FL dye | Phosphate-buffered saline | 1.0 (relative) | The free dye is highly fluorescent. | [14] |
Visual Guides
Mechanisms of BODIPY Fluorescence Quenching
Caption: Common pathways for excited-state deactivation of BODIPY dyes.
Strategies to Prevent Aggregation-Caused Quenching (ACQ)
Caption: Logical workflow for mitigating Aggregation-Caused Quenching (ACQ).
Experimental Protocols
Protocol 1: Screening Solvents to Mitigate Quenching
Objective: To determine the optimal solvent for maximizing the fluorescence of a BODIPY dye.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the BODIPY dye in a good solvent like dichloromethane (DCM) or chloroform.
-
Solvent Series: Prepare a series of vials containing the solvents to be tested (e.g., hexane, toluene, THF, ethyl acetate, acetonitrile, methanol, water).
-
Dilution: Add a small aliquot of the stock solution to each solvent to achieve the same final, low concentration (e.g., 1 µM). Ensure the volume of the stock solvent is minimal (<1%) to not affect the bulk solvent properties.
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectrum for each sample to check for spectral shifts that might indicate aggregation.
-
Measure the fluorescence emission spectrum for each sample using the same excitation wavelength and instrument settings.
-
-
Data Analysis: Compare the fluorescence intensities across the different solvents. The solvent that yields the highest fluorescence intensity is the most suitable for preventing quenching under these conditions.
Protocol 2: Assessing Concentration-Dependent Quenching
Objective: To determine if aggregation is the cause of fluorescence quenching.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the BODIPY dye in the desired experimental solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 100 µM down to 100 nM).
-
Absorbance Measurement: Measure the absorbance of each sample at the λ_max. Plot absorbance vs. concentration. This plot should be linear (obeying the Beer-Lambert law) if no aggregation occurs. Deviations from linearity can indicate aggregation.
-
Fluorescence Measurement: Measure the fluorescence emission intensity of each dilution at the emission maximum.
-
Data Analysis: Plot the fluorescence intensity versus concentration. If fluorescence intensity increases linearly with concentration at low concentrations but then plateaus or decreases at higher concentrations, this is strong evidence of Aggregation-Caused Quenching (ACQ).
References
- 2. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 9. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Recent Progress of BODIPY Dyes With Aggregation-Induced Emission [frontiersin.org]
- 14. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Spectroscopic Evidence of Energy Transfer in BODIPY-Incorporated Nano-Porphyrinic Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of Naphthopyrene C-nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Naphthopyrene C-nucleosides, particularly focusing on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound C-nucleosides?
Low yields in the synthesis of this compound C-nucleosides can stem from several factors:
-
Steric Hindrance: The bulky this compound group can sterically hinder the approach of reagents to the anomeric center of the sugar, slowing down the reaction and leading to incomplete conversion.
-
Poor Solubility: this compound and its derivatives often have poor solubility in common organic solvents, which can lead to heterogeneous reaction mixtures and reduced reaction rates.
-
Side Reactions: Competing side reactions, such as the formation of unwanted anomers (α instead of the desired β, or vice-versa), decomposition of starting materials, or reactions on the this compound core, can significantly reduce the yield of the target product.
-
Inefficient Coupling Methods: The choice of coupling reaction is critical. Methods that are effective for smaller aglycones may not be efficient for the sterically demanding this compound moiety.
-
Difficult Purification: The final product can be difficult to separate from starting materials and byproducts due to similar polarities and solubility profiles, leading to product loss during workup and chromatography.
Q2: How does the choice of coupling reaction impact the yield and stereoselectivity?
The coupling reaction is a critical step in C-nucleoside synthesis. For large aromatic systems like this compound, the following methods are often considered, each with its own advantages and disadvantages:
-
Grignard and Organolithium Reactions: These are classic methods for forming C-C bonds. While powerful, they can be challenging to control, often leading to a mixture of anomers and requiring strictly anhydrous conditions. The high reactivity of the organometallic species can also lead to side reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck): These methods offer milder reaction conditions and often better functional group tolerance compared to organometallic reagents. However, catalyst poisoning, ligand choice, and optimization of reaction parameters are crucial for achieving high yields. For instance, the Sonogashira coupling has been successfully used to synthesize pyrene-C-nucleosides.[1]
Q3: What role do protecting groups play in the synthesis, and how can they affect the yield?
Protecting groups are essential for preventing unwanted side reactions on the sugar moiety's hydroxyl groups. The choice of protecting groups can influence:
-
Stereoselectivity: A participating protecting group at the C2-position of the sugar (e.g., an acetyl or benzoyl group) can direct the stereochemical outcome of the glycosylation, favoring the formation of the 1,2-trans product.
-
Reactivity: Bulky protecting groups can increase steric hindrance around the anomeric center, potentially lowering the reaction rate and yield.
-
Solubility: The protecting groups can be modified to improve the solubility of the intermediates in the reaction solvent.
-
Deprotection: The final deprotection step must be carefully chosen to avoid degradation of the product. Incomplete deprotection will lower the yield of the final desired compound.
Q4: How can I improve the solubility of my this compound starting materials and intermediates?
Improving solubility is key to achieving good reaction kinetics. Consider the following:
-
Solvent Screening: Test a range of solvents or solvent mixtures. High-boiling polar aprotic solvents like DMF, DMAc, or NMP can be effective for dissolving polyaromatic compounds.
-
Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential side reactions or decomposition.
-
Protecting Groups: As mentioned, modifying the protecting groups on the sugar can enhance solubility.
-
Sonication: Using an ultrasonic bath can help to dissolve starting materials and maintain a homogeneous reaction mixture.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Low Reactivity of the this compound Aglycon | - Switch to a more reactive derivative of the this compound, such as an iodo- or bromo-naphthopyrene for cross-coupling reactions. - For Grignard/organolithium reactions, ensure the complete formation of the organometallic reagent before adding the sugar derivative. |
| Steric Hindrance | - Increase the reaction temperature and time. - Use a less sterically hindered sugar derivative if possible. - Consider a different coupling strategy that is less sensitive to steric bulk. |
| Catalyst Inactivity (for cross-coupling) | - Use a fresh batch of palladium catalyst and ligand. - Degas the reaction mixture thoroughly to remove oxygen. - Screen different palladium catalysts and ligands. |
| Poor Solubility | - Screen different solvents or solvent mixtures (e.g., DMF, NMP, dioxane). - Increase the reaction temperature. - Use sonication to aid dissolution. |
Problem 2: Formation of a Mixture of Anomers
| Possible Cause | Suggested Solution |
| Lack of Stereocontrol in the Glycosylation Reaction | - Use a sugar derivative with a participating protecting group at the C2 position (e.g., acetate, benzoate) to favor the formation of the 1,2-trans product. - Optimize the reaction temperature; lower temperatures often favor higher stereoselectivity. - For some C-nucleosides, acid-catalyzed epimerization can be used to convert the unwanted anomer to the desired one. |
| Equilibration of Anomers | - Analyze the reaction mixture at different time points to determine if the anomeric ratio changes over time. If so, shorten the reaction time to isolate the kinetic product. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Decomposition of Starting Materials or Product | - Lower the reaction temperature. - Use milder reaction conditions (e.g., a less reactive base or catalyst). - Ensure all reagents are pure and dry. |
| Homocoupling of the Aglycon (in cross-coupling reactions) | - Use a copper-free Sonogashira protocol to avoid Glaser coupling.[2] - Optimize the catalyst and ligand concentrations. |
| Reactions on the this compound Core | - Ensure that the reaction conditions are selective for the desired transformation. - If necessary, protect reactive functional groups on the this compound moiety. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Starting Materials/Byproducts | - Optimize the chromatography conditions (e.g., try different solvent systems, use a gradient elution, or try a different stationary phase like alumina). - Recrystallization can be an effective purification method for crystalline products. - Reversed-phase HPLC can be used for the separation of closely related compounds.[3] |
| Product Streaking or Tailing on Silica Gel | - Add a small amount of a modifying solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
| Low Recovery from Chromatography | - Ensure the product is not decomposing on the silica gel. If it is, consider using a less acidic stationary phase or deactivating the silica gel with a base before use. |
Experimental Protocols
The following are model protocols adapted from the synthesis of pyrene C-nucleosides, which are structurally similar to this compound C-nucleosides and present similar synthetic challenges. These should be considered as a starting point for optimization.
Protocol 1: Grignard Reaction for the Synthesis of a 2-Pyrenyl-C-nucleoside[4]
This protocol is based on the work of Leumann and coworkers for the synthesis of 2-pyrenyl-C-nucleosides.[4]
-
Preparation of the Grignard Reagent:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2-bromopyrene (1.0 equivalent) in anhydrous THF via a syringe pump to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of a protected ribonolactone (e.g., 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone) (1.0 equivalent) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of anomers is then typically subjected to further steps such as reduction and deprotection. Purification is usually achieved by column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling for the Synthesis of an Alkynyl-Pyrene C-nucleoside[1]
This protocol is adapted from a general procedure for the synthesis of fluorescent alkynyl C-nucleosides.[1]
-
Reaction Setup:
-
To a reaction vessel, add the ethynyl-functionalized sugar derivative (1.0 equivalent), 1-bromopyrene (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add a suitable solvent (e.g., a mixture of THF and triethylamine).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Data Presentation
Table 1: Comparison of Coupling Methods for the Synthesis of Aromatic C-Nucleosides
| Coupling Method | Aglycone | Sugar Derivative | Catalyst/Reagent | Solvent | Yield (%) | Anomeric Ratio (β:α) | Reference |
| Grignard Reaction | 2-Pyrenylmagnesium bromide | Protected Ribonolactone | - | THF | Moderate (not specified) | Mixture | [4] |
| Sonogashira Coupling | 1-Bromopyrene | Ethynyl deoxyribose | Pd(PPh₃)₄, CuI | THF/Et₃N | 50-86 | Not applicable | [1] |
| Suzuki Coupling | Pyrene-1-boronic acid | Bromopyridine C-nucleoside | Pd(PPh₃)₄, K₂CO₃ | MeOH/H₂O | Not specified | Not applicable | [5] |
Visualizations
General Workflow for this compound C-Nucleoside Synthesis
Caption: A generalized workflow for the synthesis of this compound C-nucleosides.
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in C-nucleoside synthesis.
References
- 1. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hybridization Probes Featuring a Pyrenylpyridine C‐Nucleoside or Its Palladacycle as a Fluorescent Sensor Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naphthopyrene in Live-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Naphthopyrene for live-cell imaging while minimizing phototoxicity.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during live-cell imaging with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My cells are showing signs of stress (e.g., blebbing, rounding, detachment) after imaging with this compound. What is causing this and how can I fix it?
A1: Cell stress and death are likely due to phototoxicity, a process where the fluorescent molecule, upon excitation with light, generates reactive oxygen species (ROS) that damage cellular components.[1][2] this compound, as a polycyclic aromatic hydrocarbon, may induce phototoxicity, especially at high concentrations and with prolonged light exposure.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity and Exposure Time: This is the most critical step in reducing phototoxicity. Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Optimize this compound Concentration: High concentrations of the dye can lead to increased phototoxicity and cytotoxicity.[3] Perform a concentration titration to find the lowest effective concentration for your cell type and application.
-
Use Antioxidants: Supplementing your imaging medium with antioxidants can help neutralize ROS. Common antioxidants used in microscopy include Trolox (a water-soluble vitamin E analog) and N-acetylcysteine (NAC).[4]
-
Choose the Right Imaging Medium: Use a phenol red-free medium, as phenol red can contribute to background fluorescence and phototoxicity. Consider specialized live-cell imaging solutions designed to maintain cell health on the microscope stage.[5]
-
Implement Controlled Light Exposure: If your microscopy setup allows, use hardware and software settings that minimize the time the sample is illuminated when an image is not being acquired.
Q2: The fluorescence signal from this compound is weak or fades quickly (photobleaching). What can I do to improve the signal?
A2: Weak or fading fluorescence can be due to several factors, including photobleaching, low dye concentration, or suboptimal imaging settings. Photobleaching is the irreversible destruction of the fluorophore by light, which is often linked to the same processes that cause phototoxicity.[6][7]
Troubleshooting Steps:
-
Increase Signal-to-Noise Ratio: Instead of increasing excitation power, which can accelerate photobleaching, try to improve signal detection. Use a high numerical aperture (NA) objective and a sensitive detector.
-
Use Antifade Reagents: For live-cell imaging, there are commercially available antifade reagents that can be added to the imaging medium to reduce the rate of photobleaching.[5]
-
Optimize Filter Sets: Ensure that your microscope's filter sets are optimally matched to the excitation and emission spectra of this compound.
-
Check for Aggregation: At high concentrations, this compound may aggregate, which can quench its fluorescence.[3] Ensure the dye is fully dissolved and used at an optimal concentration.
Q3: I am observing high background fluorescence in my images. How can I reduce it?
A3: High background fluorescence can obscure the signal from this compound and reduce image quality. The source can be autofluorescence from cells and media components, or non-specific binding of the dye.
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: As mentioned, phenol red is a significant source of background fluorescence.
-
Wash Cells After Staining: After incubating your cells with this compound, wash them with fresh, phenol red-free medium or a balanced salt solution to remove any unbound dye.[5]
-
Optimize Staining Protocol: Reduce the incubation time or the concentration of this compound to minimize non-specific staining.
-
Use Background Correction: Most imaging software has tools for background subtraction. Acquire an image from a cell-free region to determine the background level.
Quantitative Data
| Compound Class | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Notes |
| Naphthalene Derivatives | ~280-320 | ~320-350 | 0.1 - 0.4 | Highly dependent on solvent and substitution. |
| Pyrene Derivatives | ~340-350 | ~375-400 | 0.1 - 0.7 | Can exhibit excimer formation at high concentrations.[10] |
| Naphthoquinones | ~390-400 | ~440-600+ | Variable | Photophysical properties are highly sensitive to substitution.[11] |
Note: The above data is for general comparison. The actual photophysical properties of this compound may vary. It is highly recommended to characterize the specific this compound derivative being used in your experimental system.
Experimental Protocols
Protocol 1: General Live-Cell Staining with this compound
This protocol provides a starting point for staining live cells with this compound. Optimization of concentrations and incubation times will be necessary for different cell types.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Staining Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.5 µM to 5 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 15-30 minutes).
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free imaging medium.
-
Imaging: Mount the dish or coverslip on the microscope stage, ensuring the cells are maintained at 37°C and with appropriate CO2 levels. Proceed with image acquisition using the lowest possible excitation light intensity.
Protocol 2: Assessing Cell Viability Post-Imaging using a Dual-Staining Method
This protocol uses Calcein-AM and Propidium Iodide (PI) to differentiate between live and dead cells after imaging with this compound.[12]
-
Reagent Preparation: Prepare stock solutions of Calcein-AM (e.g., 1 mM in DMSO) and Propidium Iodide (e.g., 1 mg/mL in water).
-
Staining Solution Preparation: Immediately before use, prepare a dual-staining solution in a suitable buffer (e.g., PBS) containing the final desired concentrations of Calcein-AM (e.g., 1-2 µM) and PI (e.g., 1-5 µg/mL).
-
Post-Imaging Staining: After completing your live-cell imaging experiment with this compound, remove the imaging medium from the cells.
-
Incubation: Add the dual-staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Imaging: Image the cells using appropriate filter sets for Calcein-AM (live cells, green fluorescence) and PI (dead cells, red fluorescence).
-
Analysis: Quantify the number of live and dead cells by counting the number of green and red fluorescent cells, respectively.
Visualizations
Caption: General signaling pathway of phototoxicity induced by fluorescent probes.
Caption: A typical experimental workflow for live-cell imaging and viability assessment.
Caption: A logical flowchart for troubleshooting common live-cell imaging issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular tools to generate reactive oxygen species in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 143214-92-0 | Benchchem [benchchem.com]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Naphthopyrene and Laurdan as Membrane Probes
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, understanding the biophysical properties of cell membranes is paramount. Fluorescent membrane probes are indispensable tools in this endeavor, offering insights into membrane structure, fluidity, and organization. This guide provides a comparative analysis of two such probes: the well-established Laurdan and the lesser-known Naphthopyrene. While Laurdan has been extensively characterized and utilized, information on this compound's application as a membrane probe is sparse, limiting a direct, data-driven comparison. This guide, therefore, presents a comprehensive overview of Laurdan, supported by experimental data and protocols, and a summary of the currently available information on this compound, highlighting the significant knowledge gap in its potential use for membrane studies.
Laurdan: A Deep Dive into a Versatile Membrane Probe
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe renowned for its sensitivity to the polarity of its environment.[1][2][3] This property makes it an excellent tool for studying the physical state of lipid membranes.[1][2][3]
Principle of Action
Laurdan's utility as a membrane probe stems from the change in its fluorescence emission spectrum in response to the degree of water penetration into the lipid bilayer.[3][4] In more ordered, gel-phase membranes (Lo), water penetration is low, and Laurdan exhibits a blue-shifted emission maximum around 440 nm.[1][5] Conversely, in more fluid, liquid-crystalline phase membranes (Ld), increased water accessibility to the membrane interior leads to a red-shifted emission maximum at approximately 490 nm.[1][5] This spectral shift is a result of dipolar relaxation of water molecules around the excited-state fluorophore.[6]
This phenomenon is quantified using Generalized Polarization (GP), a ratiometric measurement calculated from the fluorescence intensities at these two wavelengths.[3][7] The GP value provides a quantitative measure of membrane order and fluidity.[8][9]
References
- 1. This compound | 143214-92-0 | Benchchem [benchchem.com]
- 2. Fluorescence studies of lipid regular distribution in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Monitoring biophysical properties of lipid membranes by environment-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Imaging of Molecular Order in Lipid Membranes Using Two-Photon Fluorescence Polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface chemistry and spectroscopy studies on 1,4-naphthoquinone in cell membrane models using Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Naphthopyrene Fluorescence Data with Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naphthopyrene fluorescence data with Differential Scanning Calorimetry (DSC), offering a framework for validating fluorescence-based thermal analysis. By correlating the photophysical changes of this compound with the thermodynamic transitions measured by DSC, researchers can gain deeper insights into the thermal behavior of their materials.
Unveiling Thermal Transitions: A Dual-Method Approach
This compound, a polycyclic aromatic hydrocarbon, exhibits intrinsic fluorescence that is sensitive to its local environment.[1] This property allows it to be used as a probe to monitor changes in materials at the molecular level. Differential Scanning Calorimetry (DSC), a cornerstone of thermal analysis, directly measures the heat flow associated with phase transitions and other thermal events.[2][3][4] By employing these techniques in tandem, a more complete picture of a material's thermal properties can be achieved.
The fluorescence emission of a probe like this compound can be influenced by temperature-dependent processes such as melting, crystallization, and glass transitions.[5][6] These are the very same transitions that are quantified by DSC, which measures the enthalpy changes associated with them.[7][8][9][10] This guide outlines how to correlate the changes in this compound's fluorescence intensity and spectral position with the endothermic and exothermic events detected by DSC.
Comparative Analysis of Thermal Events
The following table summarizes the expected correlative data between this compound fluorescence and DSC for a hypothetical sample undergoing thermal transitions.
| Thermal Event | Differential Scanning Calorimetry (DSC) Data | This compound Fluorescence Data | Correlation |
| Glass Transition (Tg) | Step change in the baseline of the heat flow curve. | Change in the slope of fluorescence intensity vs. temperature plot. Possible subtle shift in emission wavelength. | The onset of the change in fluorescence behavior should align with the glass transition temperature determined by DSC. |
| Crystallization (Tc) | Exothermic peak (release of heat). | Increase in fluorescence intensity due to rigidification of the environment. Potential blue shift in emission spectrum. | The temperature at the peak of the DSC exotherm should correspond to the temperature of the maximum rate of change in fluorescence. |
| Melting (Tm) | Endothermic peak (absorption of heat). | Decrease in fluorescence intensity due to increased molecular motion and non-radiative decay pathways. Potential red shift in emission spectrum. | The peak of the DSC endotherm, representing the melting point, should coincide with a significant change in the fluorescence signal. |
Experimental Protocols
To ensure reliable and comparable data, the following detailed experimental protocols are recommended.
Differential Scanning Calorimetry (DSC) Protocol for Organic Materials
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound-containing sample into a standard aluminum DSC pan.[7]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the final expected transition.
-
Hold the sample at the final temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating ramp is often performed to analyze the thermal history established in the first cycle.[7]
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpy changes (area under the peak) for all observed thermal events.[7]
Temperature-Dependent Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a sample of the this compound-containing material in a suitable sample holder for the spectrofluorometer (e.g., a thin film on a quartz slide or a dilute solution in a cuvette).
-
Instrument Setup:
-
Place the sample in a temperature-controlled sample holder within the spectrofluorometer.
-
Set the excitation wavelength appropriate for this compound (typically in the UV region).
-
Set the emission wavelength range to cover the expected fluorescence spectrum of this compound.
-
-
Thermal Program:
-
Equilibrate the sample at the same starting temperature as the DSC experiment.
-
Program a temperature ramp that mimics the DSC heating rate as closely as possible.
-
Acquire fluorescence spectra at regular temperature intervals (e.g., every 1-2°C) throughout the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of temperature.
-
Analyze any shifts in the wavelength of maximum emission (λmax) as a function of temperature.
-
Identify temperatures at which significant changes in fluorescence intensity or λmax occur, corresponding to thermal transitions.
-
Visualizing the Workflow and Data Correlation
The following diagrams illustrate the experimental workflow and the logical relationship between the data obtained from DSC and fluorescence spectroscopy.
Caption: A simplified workflow for parallel DSC and fluorescence analysis.
Caption: Logical flow for correlating DSC and fluorescence data.
By following this guide, researchers can effectively use this compound fluorescence as a complementary and validating tool for DSC analysis, leading to a more robust characterization of their materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring lipid phase transition temperatures using fluorescent probes and temperature-dependent fluorescence spectroscopy FULIR [fulir.irb.hr]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. horiba.com [horiba.com]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. s4science.at [s4science.at]
- 10. infinitalab.com [infinitalab.com]
A Comparative Analysis of Photochromic Performance in Naphthopyran Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced performance of photochromic compounds is critical. Naphthopyrans, a prominent class of T-type photochromic molecules, are renowned for their robust fatigue resistance and synthetic versatility, making them ideal candidates for applications ranging from ophthalmic lenses to advanced molecular switches.
Upon exposure to ultraviolet (UV) light, naphthopyrans undergo a reversible electrocyclic ring-opening reaction. The colorless closed-ring form transforms into a colored, planar merocyanine (MC) open-ring structure. This transformation is the basis of their photochromism. The performance of naphthopyran derivatives is primarily evaluated based on several key metrics: the wavelength of maximum absorption (λmax) of the colored form, the fade speed (thermal reversion rate), and the resistance to degradation over multiple switching cycles (fatigue resistance).
The thermal reversion from the colored merocyanine back to the colorless naphthopyran typically follows biexponential kinetics. This is due to the formation of two primary stereoisomers of the merocyanine form: the transoid-cis (TC) and the transoid-trans (TT) isomers. The TC isomer generally reverts to the closed form rapidly, on the scale of seconds to minutes. In contrast, the TT isomer is more thermally stable, and its reversion can take minutes to hours, often leading to undesirable residual color in practical applications.[1] Consequently, a significant focus of naphthopyran design is the strategic modification of their molecular structure to control the formation and stability of these isomers.
Quantitative Performance Data of Naphthopyran Derivatives
The photochromic properties of naphthopyrans are highly tunable through synthetic modification. Substituents on the naphthyl core or the aryl groups at the 3-position of the pyran ring can significantly influence coloration, fade speed, and fatigue resistance. The following table summarizes the performance of several representative naphthopyran derivatives under various conditions.
| Derivative/System | λmax (Colored State) | Fade Speed (Half-life, t1/2) | Fatigue Resistance | Solvent/Matrix |
| NP (Indeno-fused naphthopyran) | 525 nm | 151 s | Good | CH2Cl2 |
| NP1 (Methoxy & Phenyl substituted) | 542 nm | 112 s | Good | CH2Cl2 |
| NP2 (Methoxy & Naphthyl substituted) | 572 nm | 105 s | Good | CH2Cl2 |
| Fused Naphthopyran (Lactone-fused) | Orange-Red | 90% fade in < 1 min | Residual color reduced to 5% | PMMA Film |
| PDMS-Conjugated Naphthopyrans | Varies | t1/2 reduced by 42–80% | Good | Thermoset Host |
| 3H-Naphthopyran (ortho-substituents) | Varies | Rate significantly reduced | Good | Toluene |
Table 1: Comparative photochromic performance of selected naphthopyran derivatives. Data compiled from multiple sources.[1][2]
Experimental Protocols
The characterization of photochromic performance relies on precise and standardized methodologies. The following protocols outline the key experiments used to generate the comparative data.
1. Photochromic and Kinetic Measurements (UV-Vis Spectroscopy)
This protocol determines the absorption characteristics and fade kinetics of the photochromic compounds.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. A UV lamp (e.g., 365 nm) is used as the irradiation source.
-
Sample Preparation: The naphthopyran derivative is dissolved in a suitable solvent (e.g., toluene, CH2Cl2) or dispersed in a polymer matrix to a known concentration (typically 1x10⁻⁴ mol L⁻¹).[1]
-
Procedure:
-
The initial absorption spectrum of the uncolored sample is recorded.
-
The sample is irradiated with the UV lamp at a controlled temperature (e.g., 20°C) until the photostationary state is reached, where the absorbance of the colored form no longer increases. The absorption spectrum at this state is recorded to determine the λmax of the colored form.
-
The UV source is turned off, and the decay of the absorbance at the λmax of the colored form is monitored over time in the dark.
-
-
Data Analysis: The thermal fade rate is typically fitted to a biexponential decay function to account for the fast-fading TC and slow-fading TT isomers.[1] For some derivatives with suppressed TT isomer formation, a monoexponential decay may be observed.[3] The half-life (t1/2) is calculated from the rate constants.
2. Fatigue Resistance Testing
This protocol assesses the durability and stability of the naphthopyran derivative over repeated coloration and fading cycles.
-
Instrumentation: A setup that allows for automated, repeated cycles of UV irradiation and relaxation/bleaching, coupled with a UV-Vis spectrophotometer for periodic measurements.
-
Procedure:
-
The initial maximum absorbance of the colored form (A₀) is measured after UV irradiation.
-
The sample undergoes a large number of cycles. Each cycle consists of a period of UV irradiation to induce coloration, followed by a period in the dark (or exposure to visible light) to allow for complete thermal fading.
-
The maximum absorbance (An) is measured after a predetermined number of cycles (e.g., every 100 cycles).
-
-
Data Analysis: The fatigue resistance is often quantified by the percentage of the initial absorbance remaining after 'n' cycles, calculated as (An / A₀) * 100. A high percentage indicates good fatigue resistance.[1]
Visualizing Pathways and Workflows
Photochromic Mechanism of Naphthopyrans
The fundamental process of naphthopyran photochromism involves a reversible transformation between a colorless, closed-ring isomer and two colored, open-ring merocyanine isomers. UV light induces the ring-opening to the short-lived transoid-cis (TC) isomer, which can then thermally revert to the closed form or isomerize to the more stable, long-lived transoid-trans (TT) isomer. The slow thermal reversion of the TT isomer is often the cause of residual coloration.
Experimental Workflow for Performance Evaluation
The systematic evaluation of a new naphthopyran derivative follows a structured workflow, from initial characterization to detailed kinetic and durability analysis. This ensures comprehensive and comparable data collection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of naphthopyran derivatives: structure and photochromic properties in solution and in polymer film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Naphthopyrene vs. Pyrene: A Comparative Analysis of Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescent probes and molecular imaging, the photophysical characteristics of polycyclic aromatic hydrocarbons (PAHs) are of paramount importance. This guide provides a comparative study of naphthopyrene and pyrene, two structurally related fluorophores. While pyrene is a well-characterized and widely utilized compound, comprehensive photophysical data for this compound is less readily available in the scientific literature. This guide will therefore compare the known properties of pyrene with those of naphthalene, the structural component that differentiates this compound from pyrene, to infer the expected photophysical behavior of this compound. This comparative approach, supported by experimental data for pyrene and naphthalene, offers valuable insights for researchers selecting fluorophores for specific applications in diagnostics, therapeutics, and basic research.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical properties of pyrene and naphthalene. This data serves as a basis for understanding the foundational characteristics of these molecules and for predicting the properties of the more complex this compound structure.
| Photophysical Property | Pyrene | Naphthalene | Solvent |
| Absorption Maxima (λ_abs_ max, nm) | 335.2 | 275.0 | Cyclohexane |
| Emission Maxima (λ_em_ max, nm) | 370, 385 (monomer) | 322, 335 | Cyclohexane |
| Fluorescence Quantum Yield (Φ_f_) | 0.32 | 0.23 | Cyclohexane |
| 0.65 (low concentration) | - | Ethanol | |
| 0.69[1] | 0.16[1] | Water | |
| Fluorescence Lifetime (τ_f_, ns) | ~50-90[2] | 40.3[2] | Deoxygenated Water |
| up to 458 | 96 | Deoxygenated Cyclohexane[2] |
Structural and Photophysical Comparison
Pyrene is a four-ring aromatic hydrocarbon known for its long fluorescence lifetime and sensitivity to the polarity of its environment, often leading to the formation of an excited-state dimer known as an excimer. This compound is a more complex PAH, incorporating a naphthalene moiety fused to the pyrene core. This extension of the π-conjugated system in this compound is expected to lead to a red-shift in both its absorption and emission spectra compared to pyrene.
The addition of the naphthalene unit increases the size and planarity of the aromatic system. This extended conjugation generally leads to a smaller HOMO-LUMO energy gap, which would correspond to absorption and emission at longer wavelengths. Furthermore, the increased rigidity and larger surface area of this compound could potentially influence its fluorescence quantum yield and lifetime. While specific data is elusive, it is reasonable to hypothesize that this compound would exhibit a higher quantum yield than naphthalene due to its more rigid structure, a common trend in fluorescent molecules.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the photophysical properties of fluorescent molecules like pyrene and this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation : A dual-beam UV-Visible spectrophotometer (e.g., Cary 3) is utilized.
-
Sample Preparation : The compound of interest is dissolved in a spectroscopic grade solvent (e.g., cyclohexane) in a 1 cm pathlength quartz cuvette. The concentration is adjusted to have an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid inner-filter effects.
-
Data Acquisition : The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). A solvent-only baseline is recorded and subtracted from the sample spectrum. Key parameters include a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 seconds, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.
Steady-State Fluorescence Spectroscopy
This method measures the emission spectrum of a fluorescent molecule.
-
Instrumentation : A spectrofluorometer (e.g., Spex FluoroMax) is employed.
-
Sample Preparation : Samples are prepared in 1 cm pathlength quartz cells with absorbance less than 0.1 at the excitation and all emission wavelengths. For oxygen-sensitive measurements, the solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Data Acquisition : An excitation wavelength is selected based on the absorption spectrum (e.g., 317 nm for pyrene in cyclohexane). The emission spectrum is then scanned over a range of longer wavelengths. Typical settings include excitation and emission monochromator slit widths of 1 mm (spectral bandwidth of 4.25 nm), a data interval of 0.5 nm, and an integration time of 2.0 seconds. The collected spectra are corrected for instrument-specific wavelength-dependent sensitivity.
Fluorescence Quantum Yield Determination
The quantum yield (Φ_f_) is the ratio of photons emitted to photons absorbed. The comparative method is commonly used.
-
Procedure : The fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).
-
Measurements : The absorbance of both the sample and the standard at the excitation wavelength are measured and kept below 0.1. The integrated fluorescence intensities of both the sample and the standard are recorded.
-
Calculation : The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.
Fluorescence Lifetime Measurement
The fluorescence lifetime (τ_f_) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique.
-
Instrumentation : A TCSPC system consisting of a pulsed light source (e.g., a laser diode or a picosecond laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Data Acquisition : The sample is excited with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first fluorescence photon is measured for a large number of events.
-
Data Analysis : The collected data is used to build a histogram of photon arrival times, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function (or multiple exponential functions for complex decays) to extract the fluorescence lifetime(s).
Mandatory Visualizations
Caption: Experimental workflow for photophysical characterization.
Caption: Simplified Jablonski diagram of photophysical processes.
References
Benchmarking Naphthopyrene-based organic semiconductors against other materials
A detailed comparison of naphthopyrene-related organic semiconductors against established materials like pentacene, rubrene, and perylene derivatives, providing researchers with key performance data and experimental protocols for the evaluation of next-generation organic electronics.
In the rapidly evolving field of organic electronics, the development of novel semiconductor materials with enhanced performance and processability is paramount. Naphthopyrenes and related fused heterocyclic organic semiconductors are an emerging class of materials that hold significant promise for applications in organic field-effect transistors (OFETs), sensors, and optoelectronic devices. Their extended π-conjugated systems and potential for molecular tuning offer a pathway to achieving high charge carrier mobilities and favorable device characteristics. This guide provides a comparative benchmark of the performance of this compound-like organic semiconductors against well-established materials, supported by a summary of key performance metrics and detailed experimental protocols for device fabrication and characterization.
Performance Benchmark: this compound-Related vs. Standard Organic Semiconductors
The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth) in a transistor device. The following table summarizes these key metrics for selected this compound-related materials and benchmark organic semiconductors.
| Semiconductor Material | Device Architecture | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| Naphthodifuran Derivative | Single-Crystal OFET | Solution-Processed | up to 3.6 (hole) | > 106 | Not Reported |
| Naphthodithiophene Polymer | Thin-Film Transistor | Solution-Processed | > 0.5 (hole) | Not Reported | Not Reported |
| Pyrene-based (BOBTP) | Thin-Film Transistor | Vacuum-Deposited | 2.1 (hole) | 7.6 x 106 | Not Reported |
| Pentacene | Thin-Film Transistor | Vacuum-Deposited | ~1.0 - 3.0 (hole) | > 106 | Variable |
| Rubrene | Single-Crystal OFET | Physical Vapor Transport | up to 40 (hole) | > 107 | Variable |
| Perylene Diimide (PDI) Derivative | Thin-Film Transistor | Solution-Processed | up to 2.31 (electron) | > 105 | Variable |
Note: The performance of organic semiconductors can be highly dependent on the device architecture, fabrication conditions, and the choice of dielectric and electrode materials. The data presented here is for comparative purposes and represents high-performing examples from the literature.
Experimental Protocols
Accurate and reproducible characterization of organic semiconductor performance requires standardized experimental procedures. Below are detailed methodologies for the fabrication and testing of organic thin-film transistors.
Solution-Processed Organic Field-Effect Transistor (OFET) Fabrication
-
Substrate Cleaning:
-
Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Sonnicate the substrates sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any residual organic contaminants and to create a hydrophilic surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
To improve the interface quality and promote ordered growth of the organic semiconductor, a self-assembled monolayer (SAM) is often applied.
-
For p-type semiconductors, a common choice is octadecyltrichlorosilane (OTS). This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for a specified time, followed by rinsing and annealing.
-
For n-type semiconductors, other surface treatments may be used to create a more favorable interface.
-
-
Organic Semiconductor Deposition:
-
Dissolve the organic semiconductor in a suitable high-purity organic solvent (e.g., chlorobenzene, toluene, dichlorobenzene) at a specific concentration (typically 1-10 mg/mL).
-
Deposit the solution onto the substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness and uniformity.
-
Anneal the films at a specific temperature and for a set duration to remove residual solvent and improve the molecular ordering. This step is critical and highly material-dependent.
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask.
-
Deposit the electrode material (typically gold for p-type and calcium or aluminum for n-type semiconductors) via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate and final thickness (typically 30-50 nm) should be carefully controlled.
-
Vacuum-Deposited Organic Field-Effect Transistor (OFET) Fabrication
-
Substrate Preparation: Follow the same cleaning and surface modification procedures as for solution-processed devices.
-
Organic Semiconductor Deposition:
-
Place the substrates in a high-vacuum thermal evaporator.
-
Load the organic semiconductor material into a crucible.
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).
-
Heat the crucible to sublimate the organic material, depositing a thin film onto the substrates. The deposition rate and thickness should be monitored using a quartz crystal microbalance. The substrate temperature can also be controlled to influence film morphology.
-
-
Source and Drain Electrode Deposition: Follow the same procedure as for solution-processed devices.
Electrical Characterization of OFETs
-
Measurement Setup:
-
Place the fabricated OFETs in a probe station with electrical probes to contact the gate, source, and drain electrodes. The measurements should be performed in an inert atmosphere (e.g., nitrogen or argon) or in a vacuum to minimize degradation from air and moisture. A semiconductor parameter analyzer is used to apply voltages and measure currents.
-
-
Transfer Characteristics:
-
Apply a constant source-drain voltage (VDS) and sweep the gate voltage (VGS) from a positive to a negative value (for p-type) or negative to positive (for n-type).
-
Record the corresponding source-drain current (IDS).
-
This measurement is typically performed in both the linear and saturation regimes of transistor operation. From the transfer curve in the saturation regime, the field-effect mobility (μ), on/off ratio (Ion/Ioff), and threshold voltage (Vth) can be extracted.
-
-
Output Characteristics:
-
Apply a constant gate voltage (VGS) and sweep the source-drain voltage (VDS) from zero to a specified value.
-
Repeat this measurement for several different gate voltages.
-
The output characteristics show the current modulation by the gate voltage and confirm the proper transistor operation in the linear and saturation regimes.
-
Visualizing the Workflow: From Material Synthesis to Device Characterization
The following diagram illustrates the typical workflow for the development and evaluation of new organic semiconductor materials.
Caption: Workflow for organic semiconductor evaluation.
This guide provides a foundational framework for researchers and scientists to benchmark the performance of this compound-based and other novel organic semiconductors. By following standardized experimental protocols and comparing against established materials, the field can accelerate the discovery and development of next-generation materials for a wide range of electronic applications.
A Comparative Guide to Naphthopyrene and Prodan for Monitoring Membrane Polarity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two fluorescent probes, Naphthopyrene and Prodan, for monitoring membrane polarity. Understanding the biophysical properties of cell membranes is crucial in various fields, including drug discovery and development, as membrane polarity can influence drug-membrane interactions, cellular uptake, and the function of membrane-associated proteins. This document aims to assist researchers in selecting the appropriate probe for their specific experimental needs by presenting a detailed analysis of their performance, supported by experimental data and protocols.
Introduction to Fluorescent Membrane Polarity Probes
Fluorescent probes that exhibit sensitivity to the polarity of their microenvironment are invaluable tools for studying the structure and function of biological membranes. These "solvatochromic" dyes display changes in their fluorescence properties, such as shifts in their emission spectra, in response to variations in the polarity of the surrounding medium. This property allows for the non-invasive, real-time monitoring of membrane characteristics.
Prodan (6-propionyl-2-dimethylaminonaphthalene) is a well-established and widely used fluorescent probe for investigating membrane polarity. Its photophysical properties have been extensively characterized, making it a reliable choice for many applications.
This compound , a derivative of pyrene, is another class of hydrophobic fluorescent molecules that can be employed to probe membrane properties. While less commonly used than Prodan for polarity sensing, its unique photophysical characteristics, stemming from the pyrene moiety, offer potential advantages in certain experimental contexts.
Comparative Performance Analysis
This section details the photophysical properties of this compound and Prodan, providing a basis for their comparative performance in monitoring membrane polarity.
Photophysical Properties in Solvents of Varying Polarity
The sensitivity of a fluorescent probe to its environment is fundamentally determined by its photophysical response to changes in solvent polarity. The following table summarizes the key photophysical parameters for a representative this compound (Naphtho[2,3-a]pyrene) and Prodan in various solvents.
| Property | This compound (Naphtho[2,3-a]pyrene) | Prodan |
| Excitation Max (λ_ex) | ~350 - 450 nm | ~360 nm |
| Emission Max (λ_em) | In non-polar solvents (e.g., Cyclohexane): ~463 nm (monomer)[1] | In non-polar solvents (e.g., Cyclohexane): ~390 nm |
| In polar solvents (e.g., Acetonitrile): Emission can be complex due to aggregation, with potential for excimer emission at longer wavelengths (~550-620 nm)[1]. | In polar solvents (e.g., Acetonitrile): ~430 nm | |
| Stokes Shift | Varies significantly with solvent polarity and aggregation state. | Increases with solvent polarity. |
| Quantum Yield (Φ_F) | Generally high in non-polar environments. Can decrease in polar solvents due to aggregation-caused quenching. | High in non-polar solvents, decreases in highly polar protic solvents. |
| Fluorescence Lifetime (τ_F) | Long lifetime, characteristic of pyrene derivatives. Can be complex with multiple decay components due to monomer and excimer emission. | ~1-5 ns, dependent on solvent polarity. |
Note: Direct comparative data for this compound and Prodan under identical conditions is limited. The data for this compound is based on studies of Naphtho[2,3-a]pyrene and general photophysical principles of pyrene derivatives.
Performance in Model Lipid Membranes
The behavior of these probes within a lipid bilayer provides a more direct indication of their utility for studying biological membranes.
| Property | This compound (Naphtho[2,3-a]pyrene) | Prodan |
| Membrane Localization | Deeply embedded within the hydrophobic core of the membrane. | Located at the glycerol backbone region of the lipid bilayer[2]. |
| Emission in Gel Phase (e.g., DPPC at 25°C) | Expected to show structured monomer emission. | ~440 nm[2]. |
| Emission in Liquid-Crystalline Phase (e.g., DOPC at 25°C) | Expected to show a red-shift and potentially excimer formation at higher concentrations. | ~480 nm[2]. |
| Sensitivity to Cholesterol | Pyrene derivatives are known to be sensitive to the presence of cholesterol, which can affect excimer formation. | Shows spectral shifts in the presence of cholesterol, indicating changes in membrane packing and polarity. |
| Generalized Polarization (GP) | The concept of GP, while not traditionally applied to pyrene-based probes, could potentially be adapted by monitoring the ratio of monomer to excimer emission. | Widely used with Prodan and its analog Laurdan to quantify membrane polarity and fluidity. A higher GP value corresponds to a more ordered, less polar environment[3][4][5]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes.
Preparation of Probe Stock Solutions
-
This compound (Naphtho[2,3-a]pyrene): Prepare a 1 mM stock solution in a high-quality organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light. For labeling, a working solution of 1 µM can be prepared by diluting the stock solution in an appropriate buffer[6].
-
Prodan: Prepare a 1-10 mM stock solution in a solvent like ethanol or DMF. Store at -20°C, protected from light. The final concentration for labeling experiments is typically in the range of 1-10 µM.
Labeling of Lipid Vesicles or Cells
-
Prepare Vesicles/Cells: Prepare unilamellar lipid vesicles (e.g., by extrusion) or culture cells to the desired confluence.
-
Probe Incubation: Add the desired amount of the this compound or Prodan stock solution to the vesicle suspension or cell culture medium to achieve the final working concentration.
-
Incubation: Incubate the mixture for a sufficient period to allow the probe to incorporate into the membranes. For Prodan, incubation times of 30-60 minutes at room temperature or 37°C are common. For this compound, a similar incubation time can be used as a starting point.
-
Washing (for cells): For cell-based assays, it may be necessary to wash the cells with fresh buffer or medium to remove any unincorporated probe.
Fluorescence Measurements and Data Analysis
-
Spectrofluorometry:
-
Acquire fluorescence emission spectra using an excitation wavelength appropriate for the probe (e.g., ~360 nm for Prodan, and a broader range for this compound, such as 340-400 nm).
-
For Prodan, calculate the Generalized Polarization (GP) value using the following formula: GP = (I_gel - I_lc) / (I_gel + I_lc) where I_gel is the fluorescence intensity at the emission maximum in the gel phase (e.g., 440 nm) and I_lc is the intensity at the emission maximum in the liquid-crystalline phase (e.g., 490 nm)[3][4].
-
For this compound, the ratio of excimer to monomer fluorescence intensity (I_E / I_M) can be used as an indicator of membrane fluidity and organization.
-
-
Fluorescence Microscopy:
-
Utilize a fluorescence microscope equipped with appropriate filter sets for the chosen probe.
-
Image the labeled vesicles or cells. For ratiometric imaging with Prodan, acquire images in two separate emission channels corresponding to the gel and liquid-crystalline phase emission.
-
The GP value can then be calculated on a pixel-by-pixel basis to generate a GP map of the membrane.
-
Visualization of Experimental Concepts
To aid in the understanding of the experimental workflows and the underlying principles of these fluorescent probes, the following diagrams are provided.
Caption: Experimental workflow for monitoring membrane polarity.
Caption: Simplified signaling pathways for polarity sensing.
Conclusion: Choosing the Right Probe
Both this compound and Prodan offer valuable capabilities for monitoring membrane polarity, each with its own set of advantages and considerations.
Prodan is the more established and well-characterized probe for membrane polarity studies. Its primary advantages include:
-
Well-defined ratiometric analysis: The Generalized Polarization (GP) concept is a robust and widely accepted method for quantifying membrane polarity and fluidity.
-
Extensive literature support: A vast body of research utilizing Prodan and its analog Laurdan provides a strong foundation for experimental design and data interpretation.
This compound , while less conventional for this specific application, presents intriguing possibilities:
-
Sensitivity to lateral organization: The formation of excimers is dependent on the proximity of probe molecules, which can be influenced by the lateral packing and organization of lipids in the membrane. This could provide unique insights into membrane heterogeneity.
-
Long fluorescence lifetime: The characteristic long lifetime of pyrene derivatives can be advantageous for certain advanced fluorescence techniques, such as fluorescence lifetime imaging microscopy (FLIM).
Recommendations:
-
For researchers new to membrane polarity measurements or those requiring a well-established and quantifiable method, Prodan is the recommended choice.
-
For studies focused on membrane heterogeneity, lipid domain formation, or applications where a long fluorescence lifetime is beneficial, This compound is a compelling alternative that warrants consideration.
Ultimately, the choice between this compound and Prodan will depend on the specific research question, the experimental system, and the available instrumentation. This guide provides the foundational information to make an informed decision and to design and execute successful experiments for monitoring membrane polarity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Fluorophore Performance in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is paramount to achieving the highest quality and most reliable data in super-resolution microscopy. This guide provides a comprehensive comparison of the performance of commonly used fluorophores, with a focus on quantitative data to inform your experimental design.
While the topic of Naphthopyrene was proposed, an extensive review of the current scientific literature reveals a notable lack of specific data on its performance as a fluorescent probe in super-resolution microscopy applications like STORM (Stochastic Optical Reconstruction Microscopy) or PALM (Photoactivated Localization Microscopy). However, the broader class of photochromic compounds, which includes naphthopyrans, is of interest due to their light-induced switching properties, a fundamental principle behind many super-resolution techniques. Research has explored the use of some photochromic molecules, such as spiropyrans, for these applications.[1] Nevertheless, for routine and optimized super-resolution imaging, other classes of fluorophores are more extensively characterized and widely adopted.
This guide will therefore focus on a detailed comparison of several of the most common and well-documented fluorescent dyes: Alexa Fluor 647 , Cy5 , and dyes from the ATTO family. The selection of an appropriate fluorescent probe is critical as its photophysical properties directly impact the quality and resolution of the final image.[2] Key performance indicators include photon output per switching event, photostability, and the on-off duty cycle.[2]
Comparative Performance of Key Fluorophores
The following tables summarize the key quantitative performance metrics for Alexa Fluor 647, Cy5, and selected ATTO dyes, which are frequently used in localization-based super-resolution microscopy. Higher photon counts and more switching cycles generally lead to better image resolution. A low on-off duty cycle is also desirable to ensure that only a sparse subset of fluorophores is active at any given time.
Table 1: Photophysical Properties of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33[1] |
| Cy5 | 649 | 670 | 250,000 | 0.27 |
| ATTO 565 | 564 | 590 | 120,000 | 0.90[3] |
| ATTO 647N | 644 | 669 | 150,000 | 0.65[4] |
| ATTO 655 | 663 | 684 | 125,000 | 0.30 |
Table 2: Performance in Localization-Based Super-Resolution Microscopy
| Fluorophore | Avg. Photons per Switching Event | On-Off Duty Cycle (%) | Number of Switching Cycles | Relative Photostability |
| Alexa Fluor 647 | ~3,300 - 3,900[2] | ~0.06 - 0.09[2] | High | Very High[5] |
| Cy5 | Variable, generally lower than Alexa Fluor 647 | Higher than Alexa Fluor 647 | Moderate | Moderate |
| ATTO 565 | ~1,500 | ~0.05 | Moderate | High |
| ATTO 647N | High | Low | High | Very High |
| ATTO 655 | ~660 | ~0.1 | Low to Moderate | Moderate |
Key Experimental Protocols
Accurate evaluation of fluorophore performance is critical for selecting the optimal probe for a given experiment. Below are detailed protocols for characterizing the key photoswitching properties of fluorescent dyes for localization-based super-resolution microscopy.
Protocol 1: Characterization of Photoswitching Properties
This protocol outlines the steps to quantify the number of photons per switching event, the on-off duty cycle, and the number of switching cycles.
-
Sample Preparation:
-
Immobilize the fluorescently labeled molecules (e.g., antibodies or DNA) on a clean glass coverslip. This can be achieved by adsorbing biotinylated molecules to a streptavidin-coated surface.
-
Ensure a low density of molecules to allow for the localization of individual fluorophores.
-
Prepare an imaging buffer conducive to photoswitching. A common buffer for red dyes like Alexa Fluor 647 and Cy5 consists of a buffer (e.g., Tris or PBS), an oxygen scavenging system (e.g., glucose oxidase and catalase), and a primary thiol (e.g., β-mercaptoethanol or mercaptoethylamine).
-
-
Image Acquisition:
-
Use a wide-field fluorescence microscope, often in a total internal reflection fluorescence (TIRF) configuration to minimize background fluorescence.
-
Continuously illuminate the sample with a laser wavelength that excites the fluorophore (e.g., 647 nm for Alexa Fluor 647). For some dyes, a second, lower-power laser at a shorter wavelength (e.g., 405 nm) can be used to reactivate the fluorophores from a dark state.
-
Acquire a time-series of images (typically thousands of frames) at a high frame rate (e.g., 50-100 Hz).
-
-
Data Analysis:
-
Identify individual fluorescent spots in each frame that are well-separated from others.
-
For each identified spot, integrate the fluorescence intensity over its area to determine the total number of photons detected.
-
Track the fluorescence intensity of individual molecules over time. A "switching event" is defined as a period of continuous fluorescence between two dark states.
-
Calculate the number of photons per switching event by summing the photons detected during each "on" period.
-
Determine the on-off duty cycle, which is the fraction of time the fluorophore spends in the fluorescent "on" state.
-
Count the total number of switching cycles for each molecule before it photobleaches.
-
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles of localization-based super-resolution microscopy, the following diagrams are provided.
Conclusion
The selection of a fluorescent probe with optimal photophysical properties is a critical step in achieving high-quality super-resolution images. While novel photochromic compounds are an interesting area of research, established fluorophores such as Alexa Fluor 647 offer a combination of high photon output, photostability, and favorable switching kinetics, making them a reliable choice for many applications. For multi-color imaging or specific experimental conditions, dyes from the ATTO family and other cyanine dyes like Cy5 provide a broad palette of options. Researchers are encouraged to perform their own characterizations using the protocols outlined in this guide to determine the best fluorophore for their specific super-resolution microscopy needs.
References
- 1. pnas.org [pnas.org]
- 2. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and optical properties of naphthopyran dyes conjugated with fluorescent stilbazolium moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of Naphthopyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthopyran derivatives are a significant class of heterocyclic compounds, renowned for their diverse biological activities, including anticancer, anticoagulant, and antianaphylactic properties. Furthermore, their unique photochromic behavior has led to applications in materials science, particularly in the development of ophthalmic lenses and optical switches. The synthesis of the naphthopyran scaffold is, therefore, a topic of considerable interest in synthetic and medicinal chemistry. This guide provides an objective comparison of two prominent synthetic routes to naphthopyran derivatives: the one-pot, three-component synthesis and the acid-catalyzed condensation of naphthols with propargyl alcohols. The performance of each method is evaluated based on experimental data, and detailed protocols are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | One-Pot, Three-Component Synthesis | Acid-Catalyzed Condensation |
| Reactants | Naphthol, Aldehyde, Active Methylene Compound | Naphthol, Propargyl Alcohol |
| Catalyst | Various (e.g., Phosphates, HTMAB, L-proline) | Brønsted or Lewis Acids (e.g., TsOH, PPTS) |
| Reaction Conditions | Often mild, can be performed in green solvents (e.g., water, ethanol) | Generally requires anhydrous conditions and heating |
| Yields | Generally good to excellent (often >80%)[1][2][3][4] | Good to excellent, can be optimized to >90%[5] |
| Reaction Time | Varies from minutes to several hours[2][6] | Typically 1-3 hours under optimized conditions[5] |
| Advantages | High atom economy, operational simplicity, use of readily available starting materials, environmentally benign options. | Robust and straightforward method for certain derivatives.[5] |
| Disadvantages | Catalyst may be required in stoichiometric amounts in some cases; substrate scope can be limited by the reactivity of the aldehyde. | Can produce byproducts, may require harsher conditions and anhydrous solvents. |
Synthetic Route 1: One-Pot, Three-Component Synthesis
This approach is a highly efficient and atom-economical method for the synthesis of a variety of naphthopyran derivatives, particularly 2-amino-4-aryl-4H-naphthopyrans. The reaction involves the condensation of a naphthol, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a catalyst.
Reaction Pathway
The proposed mechanism for the one-pot, three-component synthesis, for instance, catalyzed by a base, typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an arylidene intermediate. This is followed by a Michael addition of the naphthol to the activated double bond. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable naphthopyran ring system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the efficiency of Naphthopyrene as a multifunctional organic semiconductor
In the dynamic field of organic electronics, the quest for materials that can efficiently perform multiple functions is paramount for the development of next-generation devices. Naphtho[2,3,a]pyrene (NP) has emerged as a promising candidate, demonstrating its utility as an active component in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs). This guide provides a comparative assessment of Naphthopyrene's performance against established organic semiconductors, supported by experimental data and detailed methodologies.
Performance Comparison
To objectively evaluate the efficiency of this compound, its performance metrics are compared with those of other well-established multifunctional organic semiconductors: pentacene, rubrene, and diketopyrrolopyrrole (DPP)-based polymers. The following tables summarize the key performance indicators for each material across the three primary types of organic electronic devices.
Table 1: Organic Solar Cell (OSC) Performance
| Material | Device Structure | Power Conversion Efficiency (PCE) |
| Naphtho[2,3,a]pyrene (NP) | Active Layer | 0.48%[1] |
| Pentacene | Donor Layer (doped) | up to 3.06%[2] |
| Rubrene | Dopant in Donor Layer | up to 1.05% |
| DPP-based Polymers | Donor Layer | up to 6.05%[3] |
Table 2: Organic Light-Emitting Diode (OLED) Performance
| Material | Role | Power Efficiency (lm/W) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) |
| Naphtho[2,3,a]pyrene (NP) (3% doped) | Emitting Layer | 3.4[1] | 4.4[1] | - |
| Naphtho[2,3,a]pyrene (NP) (5% doped) | Emitting Layer | 1.8[1] | 3.9[1] | - |
| Pentacene | Hole Injection Layer | 3.4 | 6.6 | - |
| Rubrene | Doped Emitting Layer | - | - | up to 5.24% |
| DPP-based Polymers | Emitting Layer | - | - | up to 12.1%[4] |
Table 3: Organic Thin-Film Transistor (OTFT) Performance
| Material | Field-Effect Mobility (μFET) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| Naphtho[2,3,a]pyrene (NP) | 0.12[1] | 6.8 x 10⁶[1] | -10.8[1] |
| Pentacene | up to 1.12 | > 10⁸ | near zero |
| Rubrene | up to 40 | - | - |
| DPP-based Polymers | up to 10.5 | > 10⁴ | - |
Experimental Protocols
The following sections outline generalized experimental protocols for the fabrication and characterization of organic electronic devices. These represent typical procedures and may vary based on specific laboratory practices and material optimizations.
Organic Solar Cell (OSC) Fabrication and Characterization
A typical fabrication process for a bulk heterojunction organic solar cell involves the sequential deposition of several layers onto a transparent conductive substrate.
Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate. The substrate is then annealed to remove residual solvent.
-
Active Layer Deposition: A blend of the donor (e.g., this compound) and acceptor (e.g.,[5][5]-phenyl-C61-butyric acid methyl ester, PCBM) materials in a suitable organic solvent is spin-coated on top of the HTL. The film is then annealed to optimize its morphology.
-
Cathode Deposition: A low work function metal, typically a bilayer of lithium fluoride (LiF) and aluminum (Al), is thermally evaporated on top of the active layer in a high-vacuum chamber.
-
Encapsulation: The completed device is encapsulated to protect it from atmospheric degradation.
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The external quantum efficiency (EQE) is measured to determine the device's spectral response.
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
The fabrication of an OLED involves the deposition of multiple organic layers and metal contacts.
Protocol:
-
Substrate and Anode Preparation: Similar to OSCs, ITO-coated glass substrates are thoroughly cleaned.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material is deposited onto the ITO. This can be done via spin-coating for polymeric materials or thermal evaporation for small molecules.
-
Emissive Layer (EML) Deposition: The light-emitting layer, which can be a neat film of the emissive material or a doped film where the emitter (e.g., this compound) is co-evaporated with a host material, is deposited via thermal evaporation.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron-transporting material and subsequently an electron-injecting material (like LiF) are deposited via thermal evaporation.
-
Cathode Deposition: A metal cathode (e.g., Al) is thermally evaporated.
-
Encapsulation: The device is encapsulated to prevent degradation.
-
Characterization: The luminance-current-voltage (L-I-V) characteristics are measured to determine the turn-on voltage, luminance, current efficiency, and power efficiency. The electroluminescence spectrum is measured to determine the emission color and purity.
Organic Thin-Film Transistor (OTFT) Fabrication and Characterization
OTFTs are typically fabricated in a bottom-gate, top-contact, or top-gate, bottom-contact architecture. The following describes a common bottom-gate, top-contact configuration.
Protocol:
-
Substrate and Gate Dielectric: A heavily doped silicon wafer serves as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as hexamethyldisilazane (HMDS), to improve the ordering of the organic semiconductor.
-
Active Layer Deposition: The organic semiconductor (e.g., this compound) is deposited onto the treated dielectric surface. This can be achieved through thermal evaporation for small molecules or spin-coating for polymers.
-
Source and Drain Electrode Deposition: Source and drain electrodes, typically made of gold (Au), are thermally evaporated onto the organic semiconductor layer through a shadow mask to define the channel length and width.
-
Characterization: The electrical characteristics of the OTFT are measured using a semiconductor parameter analyzer. The transfer characteristics (drain current, Id, versus gate voltage, Vg) are measured to extract the field-effect mobility and the on/off ratio. The output characteristics (drain current, Id, versus drain voltage, Vd) are measured to confirm the transistor operation.
Conclusion
Naphtho[2,3,a]pyrene demonstrates notable versatility as a multifunctional organic semiconductor. While its performance in standalone devices may not yet surpass the leading materials in each respective category, its ability to function effectively in OSCs, OLEDs, and OTFTs makes it a compelling material for further research and development. The optimization of device architectures and material processing conditions could further enhance its efficiency, paving the way for its integration into novel, multifunctional organic electronic systems. The comparative data presented here serves as a benchmark for researchers and professionals in the field to assess the potential of this compound and to guide future investigations into this and other multifunctional organic materials.
References
- 1. ossila.com [ossila.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative comparison of the fluorescence quantum yields of Naphthopyrene analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the fluorescence quantum yields of Naphthopyrene analogs and related polycyclic aromatic hydrocarbons. The data presented is compiled from peer-reviewed literature and is intended to aid researchers in the selection and application of these fluorescent molecules.
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter for assessing the efficiency of a fluorophore. It represents the ratio of photons emitted to photons absorbed. Below is a summary of the reported fluorescence quantum yields for this compound and its analogs, along with the parent compound pyrene for reference. It is crucial to note that the quantum yield is highly dependent on the molecular structure and the experimental conditions, such as the solvent used and the presence of oxygen.
| Compound | Analog Type | Fluorescence Quantum Yield (Φf) | Solvent | Conditions |
| Pyrene | Parent Compound | 0.32 | Cyclohexane | - |
| 0.69 ± 0.06[1] | Water | - | ||
| Naphtho[2,3-a]pyrene | This compound | 0.80 | Solution | - |
| Benzo[a]pyrene | Benzo[a]pyrene | 0.15 ± 0.01[2] | Acetonitrile | In air |
| 0.38 ± 0.02[2] | Acetonitrile | Deoxygenated | ||
| Benzo[e]pyrene | Benzo[e]pyrene | ~0.3 ± 0.1[1] | Water | - |
Experimental Protocols
The determination of fluorescence quantum yields is a fundamental aspect of photophysical characterization. The values presented in this guide are primarily determined using the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement
The relative method is the most common technique for determining fluorescence quantum yields. The quantum yield of an unknown sample (Φf(x)) is calculated using the following equation:
Φf(x) = Φf(s) * (Ix / Is) * (As / Ax) * (nx2 / ns2)
Where:
-
Φf(s) is the fluorescence quantum yield of the standard.
-
Ix and Is are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Ax and As are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
nx and ns are the refractive indices of the sample and standard solutions, respectively.
Key Experimental Steps:
-
Standard Selection: A standard with a well-documented and stable quantum yield, and with absorption and emission spectra that overlap with the sample, is chosen.
-
Solution Preparation: Solutions of both the standard and the sample are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Absorption Measurement: The UV-Vis absorption spectra of both the sample and standard solutions are recorded. The absorbance at the excitation wavelength is noted.
-
Fluorescence Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths). The integrated fluorescence intensity is then calculated.
-
Calculation: The fluorescence quantum yield of the sample is calculated using the formula above.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield of a this compound analog.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
References
Safety Operating Guide
Navigating the Safe Disposal of Naphthopyrene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Naphthopyrene, a polycyclic aromatic hydrocarbon (PAH), requires meticulous disposal procedures due to its hazardous nature. This guide provides essential, step-by-step information to ensure the safe management of this compound waste, from initial handling to final disposal, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled[1]. It is also very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2][3]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat is essential to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Handling in a Controlled Environment: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be well-ventilated, and measures should be taken to prevent dust formation.[2][4]
Operational Plan for this compound Waste Management
The effective management of this compound waste begins at the point of generation. A clear and systematic approach ensures that the waste is handled, stored, and disposed of in a manner that minimizes risk to personnel and the environment.
Step 1: Waste Identification and Segregation
-
This compound and materials contaminated with it are classified as hazardous waste.[5][6]
-
Segregate this compound waste from non-hazardous waste at the source of generation.
-
Use designated, clearly labeled, and chemically compatible waste containers.[7][8]
Step 2: Waste Collection and Storage
-
Solid Waste: Collect solid this compound waste, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), in a dedicated, sealed, and properly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3][8] Secondary containment should be used for liquid waste containers to prevent spills.[8]
Step 3: Decontamination of Labware
-
Rinsing: Glassware and other reusable equipment contaminated with this compound should be rinsed thoroughly. The initial rinsate must be collected and treated as hazardous waste.[8]
-
Washing: After the initial hazardous rinse, labware can be washed with an appropriate laboratory detergent and water.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound waste must be carried out in compliance with local, state, and federal regulations. As a PAH, this compound is subject to regulations under the Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Container Management
-
Empty Containers: Original containers of this compound must be thoroughly emptied. Any residual solid should be removed and disposed of as hazardous waste. The container should then be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous waste.[8]
-
Label Defacement: Before disposing of the rinsed container, all original labels must be defaced or removed to prevent accidental misuse.[8]
Step 2: Approved Disposal Methods
Due to its hazardous nature, this compound cannot be disposed of in regular trash or down the drain.[8][9] Approved disposal methods for PAHs like this compound include:
-
Incineration: High-temperature incineration in a licensed hazardous waste facility is the preferred method of disposal.[10] This process ensures the complete destruction of the compound. Rotary kiln incineration at temperatures between 820 to 1,600 °C is effective for PAHs.[10]
-
Chemical Oxidation: In some cases, laboratory waste containing PAHs can be treated with strong oxidizing agents like concentrated sulfuric acid, potassium dichromate, or potassium permanganate to break down the compound.[10] This should only be performed by trained personnel following a validated standard operating procedure.
Step 3: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific guidance on packaging, labeling, and pickup schedules.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) for Coal Tar Pitch Volatiles (benzene soluble fraction) | 0.2 mg/m³ (8-hour TWA) | [6] |
TWA: Time-Weighted Average
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Naphtho(2,3-a)pyrene | C24H14 | CID 9137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. nswai.org [nswai.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Naphthopyrene: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Operational Protocols
Researchers and scientists working with Naphthopyrene must adhere to stringent safety protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, step-by-step handling procedures, and comprehensive disposal and emergency plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The multifaceted hazards of this compound necessitate a robust selection of personal protective equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent EN standards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact with the hazardous chemical.[1] |
| Body Protection | Laboratory Coat | Flame-retardant and antistatic protective clothing. | Protects against splashes and fire hazards. |
| Closed-toe shoes | Sturdy, fully enclosed footwear. | Prevents spills from contacting feet. | |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator should be used when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of harmful dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have an emergency spill kit readily accessible.
-
Clearly label all containers with the chemical name and hazard symbols.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontaminate the work area after the procedure is complete.
-
Properly remove and dispose of contaminated PPE.
-
Emergency and Disposal Plan
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[6] |
| Spill | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation and wear appropriate PPE during cleanup. |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection :
-
Container Management :
-
Waste containers must be made of a material compatible with this compound.
-
Keep waste containers closed except when adding waste.[7]
-
-
Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as non-hazardous waste.[9][10]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. forensicresources.org [forensicresources.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
